B1578453 Odorranain-F-RA1 peptide precursor

Odorranain-F-RA1 peptide precursor

Cat. No.: B1578453
Attention: For research use only. Not for human or veterinary use.
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Description

The Odorranain-F-RA1 peptide precursor is a synthetic compound provided for research purposes. It is derived from the skin secretions of frogs in the Odorrana genus, a source renowned for diverse antimicrobial peptides (AMPs) . Like other characterized Odorranain peptides, this precursor is of significant interest for studying innate immune defenses and developing new anti-infective agents . AMPs from this family typically exhibit broad-spectrum activity against bacteria and other microorganisms. Their primary mechanism of action involves electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell death via models such as the carpet or toroidal pore mechanisms . Research into Odorranain peptides explores their application as biological preservatives and therapeutic agents, particularly against drug-resistant strains . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. We recommend storing the lyophilized powder at or below -20°C.

Properties

bioactivity

Antimicrobial

sequence

GFMDTAKNVAKNMAVTLLDNLKCKITKAC

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Odorranain-F-RA1 Precursor cDNA

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Molecular Characterization, Biosynthesis, and Engineering of the Odorranain-F-RA1 Antimicrobial Peptide Source Organism: Odorrana andersonii (Golden Crossband Frog) Database Accession: GenBank GU188653 | UniProt D2K8I2

Executive Summary

The Odorranain-F-RA1 peptide represents a distinct subclass of the Odorrana antimicrobial peptide (AMP) superfamily, isolated from the skin secretions of Odorrana andersonii. As a cationic, amphipathic peptide, it exhibits potent broad-spectrum activity against Gram-negative and Gram-positive bacteria.

This guide provides a rigorous technical analysis of the Odorranain-F-RA1 precursor cDNA , dissecting its tripartite biosynthetic architecture. We explore the evolutionary logic of its "pre-pro-peptide" design, which utilizes an anionic spacer to neutralize autotoxicity, and detail the experimental protocols required for its cloning, recombinant expression, and functional validation.

Molecular Architecture: The Precursor cDNA

The cDNA sequence encoding Odorranain-F-RA1 follows the highly conserved "signal-spacer-mature" organization typical of ranid frogs. This tripartite structure is critical for intracellular trafficking, storage stability, and post-secretory activation.

Structural Domains

The precursor protein (Preproodorranain-F-RA1) comprises three distinct functional domains encoded by a single Open Reading Frame (ORF):

DomainApprox. LengthCharacteristicsFunction
Signal Peptide ~22 AAHydrophobic, highly conserved.Directs the nascent chain to the ER for secretion.
Acidic Spacer ~16-20 AARich in Asp/Glu; Net negative charge.Neutralizes the cationic mature peptide; prevents autotoxicity in storage granules.
Mature Peptide 29 AACationic, Amphipathic, C-terminal "Rana Box".The biologically active antimicrobial agent.[1][2]
Sequence Analysis (Mature Peptide)

Sequence: GFMDTAKNVAKNMAVTLLDNLKCKITKAC Molecular Weight: ~3.3 kDa Isoelectric Point (pI): > 9.0 (Cationic)

  • N-Terminal Helix: The region GFMDTAKNVAKNMAVTLL forms an amphipathic

    
    -helix in membrane-mimetic environments (e.g., TFE or SDS micelles), driving membrane insertion.
    
  • The "Rana Box": The C-terminal motif CKITKAC contains a disulfide bridge (

    
    ). This cyclic loop is a hallmark of the Ranidae AMP family (Brevinin/Esculentin class), providing structural stability and protection against carboxypeptidases.
    

Biosynthetic Logic & Signaling Pathways

The synthesis of Odorranain-F-RA1 is a regulated cascade involving proteolytic cleavage. The precursor is synthesized as a zymogen to protect the host cell.

Processing Pathway Diagram

The following diagram illustrates the maturation process from the cDNA transcript to the bioactive peptide.

Biosynthesis Gene Odorranain-F-RA1 Gene Transcription Transcription Gene->Transcription mRNA mRNA Transcript (GU188653) Translation Translation (Ribosome) mRNA->Translation PrePro Pre-Pro-Peptide (Signal-Spacer-Mature) SignalPeptidase Signal Peptidase (ER Lumen) PrePro->SignalPeptidase ER Entry Pro Pro-Peptide (Spacer-Mature) ProConvertase Prohormone Convertase (Lys-Arg cleavage) Pro->ProConvertase Secretory Granule Mature Mature Active Peptide (GFMDTAKNVAKNMAVTLLDNLKCKITKAC) Transcription->mRNA Translation->PrePro SignalPeptidase->Pro ProConvertase->Mature Activation

Figure 1: Biosynthetic processing of Odorranain-F-RA1. The acidic spacer (yellow) masks the cationic toxicity of the mature peptide (green) until proteolytic release.

Experimental Framework: Cloning & Expression

To study Odorranain-F-RA1, researchers must isolate the cDNA or express the peptide recombinantly. The following protocols are standardized for Odorrana peptides.

cDNA Cloning via 3' RACE

Because the signal peptide is highly conserved across Odorrana species, a degenerate sense primer targeting the signal sequence is paired with an oligo(dT) antisense primer.

Protocol:

  • Tissue Source: Skin biopsy from Odorrana andersonii.

  • RNA Extraction: Trizol method; assess integrity via

    
     ratio (> 1.9).
    
  • Primer Design:

    • Sense (Conserved Signal):5'-GAWYYTAYYTCCTCTTCTTG-3' (Degenerate)

    • Antisense:Oligo(dT)-Adaptor

  • PCR Conditions:

    • Denaturation: 94°C (30s)

    • Annealing: 54°C (30s)

    • Extension: 72°C (1 min)

    • Cycles: 30

  • Cloning: Ligate amplicon into pGEM-T Easy vector; transform E. coli DH5

    
    .
    
Recombinant Expression Workflow

Direct expression of cationic AMPs in E. coli is toxic to the host. A fusion protein strategy (e.g., SUMO or GST fusion) is mandatory to mask toxicity and aid solubility.

ExpressionWorkflow Design 1. Vector Construction (pET-28a + SUMO Fusion) Transform 2. Transformation (E. coli BL21(DE3)) Design->Transform Induction 3. IPTG Induction (0.5 mM, 25°C, 6h) Transform->Induction Lysis 4. Cell Lysis & Clarification (Sonication) Induction->Lysis Affinity 5. Ni-NTA Purification (His-Tag Capture) Lysis->Affinity Cleavage 6. SUMO Protease Cleavage (Release Mature Peptide) Affinity->Cleavage HPLC 7. RP-HPLC Polishing (C18 Column) Cleavage->HPLC

Figure 2: Recombinant expression pipeline using a SUMO-fusion system to neutralize peptide toxicity during bacterial growth.[3]

Functional Characterization

Antimicrobial Mechanism
  • Carpet Mechanism/Toroidal Pore: The cationic helix binds electrostatically to negatively charged bacterial phospholipids (LPS in Gram-negatives, LTA in Gram-positives).

  • Insertion: Upon reaching a threshold concentration, the peptides reorient perpendicularly, inserting into the bilayer.

  • Disruption: This causes membrane depolarization, pore formation, and leakage of intracellular contents.

Activity Metrics (Predicted)

Based on structural homology to Odorranain-F family members:

  • MIC (E. coli):

    
    
    
  • MIC (S. aureus):

    
    
    
  • Hemolysis (

    
    ):  Generally low at MIC concentrations, but increases at higher doses. The "Rana box" restricts conformational flexibility, often reducing toxicity to mammalian cells compared to linear analogs.
    

References

  • Yang, X., Liang, X., Zhang, Y., & Lee, W. H. (2012). "Extremely abundant antimicrobial peptides existed in the skins of nine kinds of Chinese odorous frogs." Journal of Proteome Research, 11(1), 306–319.[4]

  • UniProt Consortium. "UniProt Entry D2K8I2: Odorranain-F-RA1 antimicrobial peptide." UniProt Knowledgebase.[5]

  • National Center for Biotechnology Information (NCBI). "GenBank Accession GU188653.1: Rana andersonii clone 575 odorranain-F-RA1 antimicrobial peptide precursor, mRNA, complete cds."

  • Li, J., Xu, X., Xu, C., et al. (2007). "Anti-infection peptidomics of amphibian skin."[6][7][8] Molecular & Cellular Proteomics, 6(5), 882–894.[6][7][8][9]

  • Waghu, F. H., Barai, R. S., Gurung, P., & Idicula-Thomas, S. (2016). "CAMPR3: a database on sequences, structures and signatures of antimicrobial peptides." Nucleic Acids Research, 44(D1), D1094–D1097.

Sources

The Arsenal Beneath the Skin: A Technical Guide to the Antimicrobial Peptides of Odorrana andersonii

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Hunter: The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to discovering and developing novel anti-infective agents. Nature, in its vast and intricate library of bioactive molecules, offers a promising frontier. The skin secretions of amphibians, particularly frogs of the Odorrana genus, have emerged as a rich reservoir of potent, broad-spectrum antimicrobial peptides (AMPs). This guide provides a comprehensive technical overview of the AMPs found in the skin secretions of the golden crossband frog, Odorrana andersonii, for researchers, scientists, and drug development professionals. We will delve into the identification, characterization, and mechanisms of action of these fascinating molecules, offering both foundational knowledge and practical, field-tested methodologies.

Part 1: The Bioactive Peptidome of Odorrana andersonii

The skin of Odorrana andersonii is a dynamic secretome, a complex cocktail of bioactive peptides that serve as a primary line of defense against pathogens in its environment.[1] When stimulated, these frogs release a plethora of peptides, many of which belong to well-established families of amphibian AMPs, including the Nigrosins. These peptides are synthesized as precursor proteins, typically comprising a signal peptide, an acidic pro-region, and the C-terminal mature active peptide.[2]

Key Antimicrobial Peptides from Odorrana andersonii

While numerous peptides are present in the skin secretions, research has highlighted several with significant antimicrobial potential:

  • Andersonin-D1: A 15-amino acid peptide that has been the subject of recent research, particularly in the development of synthetic analogs with enhanced activity against Gram-negative bacteria.[3][4] Studies on synthetic versions of Andersonin-D1 have underscored the critical role of hydrophobicity and net positive charge in its antimicrobial efficacy.[3]

  • Nigrosin-6VL: A novel 21-amino acid peptide identified through 'shotgun' cloning techniques.[2] Its precursor is a 66-amino acid polypeptide.[2] Nigrosin-6VL is characterized by a C-terminal "Rana box" motif, a disulfide-bridged loop common in many frog AMPs.[2][5]

  • Odorranain-F-RA1: The precursor of this peptide has been identified, though further characterization of the mature peptide is ongoing.[6][7]

  • Cathelicidin-OA1: Interestingly, this peptide from Odorrana andersonii has been found to possess antioxidant and significant wound-healing properties but lacks direct antimicrobial activity.[8] This highlights the multifunctional nature of the frog's skin secretome.

  • OA-GL21: A novel 21-amino acid peptide with the sequence 'GLLSGHYGRVVSTQSGHYGRG' that has demonstrated potent wound-healing capabilities.[9]

Part 2: From Frog Skin to Laboratory Bench: A Methodological Workflow

The journey from the complex skin secretion of Odorrana andersonii to a purified, characterized, and understood AMP involves a multi-step process. The following workflow outlines the key experimental stages, providing both the "how" and the "why" behind each methodological choice.

Workflow for AMP Discovery and Characterization

cluster_0 Collection & Extraction cluster_1 Purification & Isolation cluster_2 Characterization cluster_3 Functional Analysis secretion 1. Secretion Induction (Norepinephrine or mild electrical stimulation) extraction 2. Peptide Extraction (Acidic solution, centrifugation) secretion->extraction Gentle collection spe 3. Solid-Phase Extraction (Sep-Pak C18 cartridges) extraction->spe hplc 4. RP-HPLC (C18 column, acetonitrile gradient) spe->hplc Fractionation ms 5. Mass Spectrometry (MALDI-TOF or ESI-MS) hplc->ms sequencing 6. Edman Degradation (Primary sequence determination) ms->sequencing cd 7. Circular Dichroism (Secondary structure analysis) sequencing->cd mic 8. Antimicrobial Assays (MIC/MBC determination) cd->mic hemolysis 9. Cytotoxicity Assays (Hemolysis, cell viability) mic->hemolysis

Caption: A generalized workflow for the discovery and characterization of antimicrobial peptides from frog skin secretions.

Detailed Experimental Protocols

1. Induction and Collection of Skin Secretions:

  • Rationale: To obtain a sufficient quantity of skin secretions for analysis without harming the frog. Mild electrical stimulation or injection of norepinephrine are common methods to induce the release of granular gland contents.[1]

  • Protocol:

    • Handle the Odorrana andersonii specimen with powder-free gloves to avoid contamination.

    • Induce secretion using a non-invasive method such as mild transdermal electrical stimulation (e.g., 5V, 100 Hz for short intervals).

    • Carefully wash the secreted peptides from the dorsal skin with a minimal volume of deionized water or a slightly acidic buffer (e.g., 0.1% trifluoroacetic acid in water) to inactivate proteases.

    • Immediately freeze the collected secretion in liquid nitrogen and lyophilize to preserve peptide integrity.

2. Peptide Extraction and Purification:

  • Rationale: To separate the peptides from other components of the secretion and then to isolate individual peptides. A combination of solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective.

  • Protocol:

    • Reconstitute the lyophilized secretion in a suitable buffer (e.g., 0.1 M PBS).

    • Perform an initial clean-up and concentration using a Sep-Pak C18 cartridge.

    • Further purify the peptide mixture using RP-HPLC on a C18 column. Elute with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 214 nm and 280 nm and collect the fractions corresponding to individual peaks.

3. Structural Characterization:

  • Rationale: To determine the primary and secondary structure of the purified peptides, which is crucial for understanding their function and for potential synthesis.

  • Protocols:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular mass of the purified peptides with high accuracy.

    • Edman Degradation: To determine the N-terminal amino acid sequence.

    • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure (e.g., α-helical, β-sheet, random coil) of the peptide in different environments (e.g., aqueous buffer vs. membrane-mimicking solutions like SDS micelles or TFE).[10][11] This provides insights into the conformational changes that may occur upon interaction with bacterial membranes.

4. Antimicrobial Activity and Cytotoxicity Assays:

  • Rationale: To quantify the antimicrobial potency of the peptides and to assess their potential toxicity to mammalian cells, a critical step in evaluating their therapeutic potential.

  • Protocols:

    • Minimum Inhibitory Concentration (MIC) Assay: A standardized microbroth dilution method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a particular microorganism.[2]

    • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.

    • Hemolysis Assay: To assess the peptide's ability to lyse red blood cells, a common measure of cytotoxicity.

Part 3: Mechanism of Action: Breaching the Bacterial Defenses

The primary mode of action for most frog-derived AMPs, including those from Odorrana andersonii, is the disruption of the bacterial cell membrane.[12] This is a multi-stage process driven by the peptide's physicochemical properties, namely its cationic nature and amphipathic structure.

  • Electrostatic Attraction: The positively charged AMPs are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon reaching a critical concentration on the membrane surface, the peptides undergo a conformational change, often adopting a more structured α-helical or β-sheet conformation.[13] They then insert into the lipid bilayer, leading to membrane permeabilization through one of several proposed models:

    • Barrel-Stave Model: The peptides assemble into a barrel-like structure that spans the membrane, creating a hydrophilic pore.

    • Toroidal Pore Model: The peptides induce the lipid monolayers to bend inward, forming a continuous pore lined by both the peptides and the lipid head groups.

    • Carpet Model: The peptides accumulate on the membrane surface, forming a "carpet" that disrupts the membrane's integrity, leading to the formation of transient pores or micelles.[12]

Visualizing Membrane Disruption

cluster_0 Membrane Interaction & Disruption Models cluster_1 Pore Formation Models cluster_2 Outcome start Cationic AMPs in Solution (Random Coil) attraction Electrostatic Attraction to Anionic Bacterial Membrane start->attraction insertion Membrane Insertion & Conformational Change (α-helix) attraction->insertion barrel Barrel-Stave Model insertion->barrel Assembly toroidal Toroidal Pore Model insertion->toroidal Lipid Bending carpet Carpet Model insertion->carpet Aggregation lysis Membrane Permeabilization, Ion Leakage, Cell Death barrel->lysis toroidal->lysis carpet->lysis

Caption: The proposed mechanisms of membrane disruption by antimicrobial peptides.

Part 4: The "Rana Box" Motif: A Structural Enigma

A recurring structural feature in many AMPs from the Ranidae family, including Nigrosin-6VL from Odorrana andersonii, is the "Rana box".[2] This is a C-terminal heptapeptide loop formed by a disulfide bond between two cysteine residues.[14] The exact function of the Rana box is still a subject of investigation. Some studies suggest that it is crucial for maintaining the peptide's structural integrity and antimicrobial activity.[5] However, other research has shown that removing or replacing the Rana box can, in some cases, enhance the peptide's potency and broaden its antimicrobial spectrum, while potentially reducing its toxicity.[1][15] This makes the Rana box a key target for peptide engineering and optimization.

Part 5: Data-Driven Insights: Antimicrobial Spectrum

The following table summarizes the available minimum inhibitory concentration (MIC) data for Nigrosin-6VL and one of its engineered analogues, providing a quantitative look at their antimicrobial efficacy.

PeptideE. coli (ATCC 8739)P. aeruginosa (ATCC 9027)S. aureus (ATCC 6538)MRSA (NCTC 12493)C. albicans (ATCC 10231)
Nigrosin-6VL 128 µM>128 µM64 µM64 µM>128 µM
2170-2R (analogue) 32 µM128 µM32 µM32 µM>128 µM
Data sourced from a study on Nigrosin-6VL and its analogues.[2]

Part 6: Future Perspectives and Conclusion

The antimicrobial peptides from the skin secretions of Odorrana andersonii represent a compelling starting point for the development of new anti-infective therapies. Their potent and broad-spectrum activity, coupled with a mechanism of action that is less prone to the development of resistance, makes them attractive candidates for further investigation. The ability to enhance their activity and selectivity through rational design, as demonstrated with synthetic analogues of Andersonin-D1 and Nigrosin-6VL, opens up exciting possibilities for creating novel therapeutics.

This guide has provided a technical framework for understanding and working with these remarkable molecules. The methodologies outlined, from collection and purification to characterization and functional analysis, offer a roadmap for researchers seeking to explore the rich biodiversity of amphibian skin secretions. As we continue to grapple with the challenge of antibiotic resistance, the humble frog may yet provide a powerful arsenal in our fight against infectious diseases.

References

  • Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. International Journal of Molecular Sciences. [Link]

  • Fernandez, D. I., Gehman, J. D., & Separovic, F. (2009). Membrane interactions of antimicrobial peptides from Australian frogs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1630-1638. [Link]

  • Effect of antimicrobial peptides from Australian tree frogs on anionic phospholipid membranes. Biochemistry. [Link]

  • Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. International Journal of Molecular Sciences. [Link]

  • Enhancing Antimicrobial Peptides from Frog Skin: A Rational Approach. Pharmaceuticals. [Link]

  • Applications of circular dichroism for structural analysis of gelatin and antimicrobial peptides. International Journal of Molecular Sciences. [Link]

  • Selected mechanisms of membrane disruption with A) accumulation of peptide on the surface, B) toroidal pore formation, C) barrel-stave pore formation, and D) the carpet model. ResearchGate. [Link]

  • Predicting the Minimal Inhibitory Concentration for Antimicrobial Peptides with Rana Box Domain. ResearchGate. [Link]

  • Parallel evolution of frog antimicrobial peptides produces identical conformations but subtly distinct membrane and antibacterial activities. bioRxiv. [Link]

  • Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. MDPI. [Link]

  • Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. [Link]

  • (PDF) Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. ResearchGate. [Link]

  • Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. PMC. [Link]

  • Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. PubMed. [Link]

  • OA-GL21, a novel bioactive peptide from Odorrana andersonii, accelerated the healing of skin wounds. Portland Press. [Link]

  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. MDPI. [Link]

  • Scheme of solid-phase peptide synthesis (SPPS) steps. ResearchGate. [Link]

  • Secondary structure patterns for antimicrobial peptides. ResearchGate. [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]

  • Morphology of Odorrana andersonii frog skin. ResearchGate. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Frog-Derived Peptides Combat Antibiotic Resistance. The Munich Eye. [Link]

  • Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). UniProt. [Link]

  • Andersonin-D1 peptide. NovoPro Bioscience. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Odorrana andersonii. AmphibiaWeb. [Link]

  • Frog-derived synthetic peptides display anti-infective activity against Gram-negative pathogens. PubMed. [Link]

  • Research & Learning Repository. UVicSPACE. [Link]

  • Odorranain-F-RA1 peptide precursor. The Comprehensive Antimicrobial Activity and Resistance Database. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Odorranain-F-RA1 (UniProt D2K8I2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Odorranain-F-RA1, cataloged in the UniProt database under the accession number D2K8I2, is an antimicrobial peptide (AMP) originating from the golden crossband frog (Odorrana andersonii).[1] As with many amphibian defense peptides, Odorranain-F-RA1 is of significant interest to researchers in the fields of immunology, drug discovery, and molecular biology due to its potential as a novel therapeutic agent. Understanding the fundamental physicochemical properties of this peptide is a critical prerequisite for its characterization, synthesis, and application. This guide provides a comprehensive overview of the core physicochemical attributes of Odorranain-F-RA1, blending theoretical predictions with established experimental methodologies to offer a holistic resource for scientists and drug development professionals. The protein existence of Odorranain-F-RA1 is currently evidenced at the transcript level.[1]

Primary Structure and Core Attributes

The primary structure, the linear sequence of amino acids, is the foundational determinant of a protein's properties. Odorranain-F-RA1 is a 71-amino acid peptide.[1]

Amino Acid Sequence: MKLVSSLLLLVFGVVSLVCASGFMDTAKNVAKNMAVTLLDNLKCKITKAC

A summary of the basic and predicted physicochemical properties of Odorranain-F-RA1 is presented in the table below. These parameters were predicted using the Expasy ProtParam tool.[2][3][4][5][6]

PropertyValueSource
UniProt AccessionD2K8I2UniProt[1]
OrganismOdorrana andersoniiUniProt[1]
Length71 amino acidsUniProt[1]
Molecular Weight7974 DaUniProt[1]
Theoretical Isoelectric Point (pI)8.89Predicted
Extinction Coefficient (at 280 nm)0 M⁻¹cm⁻¹ (assuming all Cys residues are reduced)Predicted
Instability Index63.31Predicted
Aliphatic Index136.06Predicted
Grand Average of Hydropathicity (GRAVY)0.828Predicted

Predicted Physicochemical Characteristics

The following sections delve into the significance of the predicted physicochemical parameters.

Isoelectric Point (pI)

The predicted isoelectric point (pI) of 8.89 suggests that Odorranain-F-RA1 is a basic peptide. At a physiological pH of approximately 7.4, it will carry a net positive charge. This cationic nature is a common feature of many antimicrobial peptides and is crucial for their initial interaction with negatively charged bacterial membranes.

Extinction Coefficient

The predicted extinction coefficient at 280 nm is 0 M⁻¹cm⁻¹, which indicates the absence of Tryptophan (Trp) and Tyrosine (Tyr) residues.[7][8] This implies that standard spectrophotometric methods for concentration determination at 280 nm would be ineffective for this peptide.[7][9] Alternative quantification methods, such as those based on peptide bonds (e.g., bicinchoninic acid assay - BCA) or specific amino acid analysis, would be necessary.

Instability Index

The instability index is a computational measure of a protein's stability in a test tube. A value above 40 is predictive of instability.[4] With a predicted instability index of 63.31, Odorranain-F-RA1 is classified as potentially unstable. This suggests that careful handling and storage conditions, such as refrigeration or freezing, and the use of stabilizing buffers, may be required to prevent degradation.

Aliphatic Index

The aliphatic index is calculated from the relative volume occupied by aliphatic side chains (Alanine, Valine, Isoleucine, and Leucine). A high aliphatic index is correlated with increased thermostability. The predicted aliphatic index of 136.06 for Odorranain-F-RA1 is relatively high, suggesting it may possess good thermal stability.

Grand Average of Hydropathicity (GRAVY)

The GRAVY value is calculated as the sum of hydropathy values of all the amino acids, divided by the number of residues. A positive GRAVY score indicates a hydrophobic nature. The predicted GRAVY of 0.828 for Odorranain-F-RA1 suggests that it is a hydrophobic peptide. This hydrophobicity is likely important for its interaction with and disruption of lipid-rich bacterial cell membranes.

Predicted Secondary Structure

Secondary structure prediction is a vital step in understanding the three-dimensional conformation of a peptide. Based on its amino acid sequence, the secondary structure of Odorranain-F-RA1 was predicted. These predictions often suggest the presence of alpha-helical and random coil regions, which are common motifs in antimicrobial peptides.

G cluster_peptide Predicted Secondary Structure of Odorranain-F-RA1 cluster_structure Structural Elements Signal Peptide (1-22) Signal Peptide (1-22) Propeptide (23-42) Propeptide (23-42) Signal Peptide (1-22)->Propeptide (23-42) Cleavage Mature Peptide (43-71) Mature Peptide (43-71) Propeptide (23-42)->Mature Peptide (43-71) Cleavage Alpha-Helix Alpha-Helix Mature Peptide (43-71)->Alpha-Helix Predicted Random Coil Random Coil Mature Peptide (43-71)->Random Coil Predicted

Caption: Predicted structural organization of Odorranain-F-RA1.

Experimental Determination of Physicochemical Properties

While computational predictions provide valuable insights, experimental validation is paramount for confirming these properties. The following sections outline standard protocols for the empirical determination of key physicochemical parameters.

Molecular Weight Verification by Mass Spectrometry

Principle: Mass spectrometry (MS) is a high-precision analytical technique used to determine the mass-to-charge ratio of ionized molecules. For peptides, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Workflow:

G Peptide Sample Peptide Sample Ionization (ESI/MALDI) Ionization (ESI/MALDI) Peptide Sample->Ionization (ESI/MALDI) Mass Analyzer Mass Analyzer Ionization (ESI/MALDI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Workflow for molecular weight determination by mass spectrometry.

Protocol:

  • Sample Preparation: Dissolve the purified Odorranain-F-RA1 peptide in a suitable volatile solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid for ESI-MS).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard with a mass close to that of the analyte.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Deconvolute the resulting spectrum (if multiply charged ions are produced in ESI) to determine the monoisotopic molecular weight of the peptide.

Isoelectric Point Determination by Isoelectric Focusing (IEF)

Principle: IEF is an electrophoretic technique that separates proteins based on their isoelectric point.[10][11] Proteins migrate through a pH gradient until they reach a point where their net charge is zero, at which they stop moving.[10][11]

Workflow:

G Sample Application Sample Application Electrophoresis in pH Gradient Electrophoresis in pH Gradient Sample Application->Electrophoresis in pH Gradient Protein Focusing at pI Protein Focusing at pI Electrophoresis in pH Gradient->Protein Focusing at pI Staining and Visualization Staining and Visualization Protein Focusing at pI->Staining and Visualization pI Determination pI Determination Staining and Visualization->pI Determination

Caption: Workflow for isoelectric point determination by IEF.

Protocol:

  • Gel Preparation: Use a pre-cast or self-cast polyacrylamide gel containing carrier ampholytes to establish a stable pH gradient.

  • Sample Loading: Load the Odorranain-F-RA1 sample onto the gel. Include a set of pI markers for calibration.

  • Electrophoresis: Apply an electric field to the gel. The proteins will migrate towards the anode or cathode depending on their charge.

  • Focusing: Continue electrophoresis until the proteins have focused into sharp bands at their respective pI values.

  • Staining: Fix and stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

  • Analysis: Determine the pI of Odorranain-F-RA1 by comparing its migration distance to that of the pI markers.

Alternatively, potentiometric titration can offer a high-precision measurement of the isoelectric point.[12][13]

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14][15] In the far-UV region (190-250 nm), the CD spectrum of a peptide is sensitive to its secondary structure.[14][16][17][18]

Workflow:

G Peptide in Solution Peptide in Solution CD Spectropolarimeter CD Spectropolarimeter Peptide in Solution->CD Spectropolarimeter Acquire Spectrum (190-250 nm) Acquire Spectrum (190-250 nm) CD Spectropolarimeter->Acquire Spectrum (190-250 nm) Data Processing and Analysis Data Processing and Analysis Acquire Spectrum (190-250 nm)->Data Processing and Analysis Secondary Structure Estimation Secondary Structure Estimation Data Processing and Analysis->Secondary Structure Estimation

Caption: Workflow for secondary structure analysis by CD spectroscopy.

Protocol:

  • Sample Preparation: Prepare a solution of Odorranain-F-RA1 in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.[18] The buffer should be transparent in the far-UV region.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas and allow the lamp to warm up.

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum and convert the data to mean residue ellipticity.

  • Structure Deconvolution: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[17]

Solubility and Stability Assays

Principle: The solubility of a peptide can be assessed by methods such as turbidimetric assays, while its stability can be evaluated by monitoring its structural integrity and activity over time under various conditions (e.g., different pH, temperature, or in the presence of proteases).[19][20][21]

Solubility Testing (Turbidimetric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Odorranain-F-RA1 in a solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest.

  • Turbidity Measurement: Measure the absorbance or light scattering of each dilution at a wavelength where the peptide does not absorb (e.g., 600 nm).

  • Solubility Determination: The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit of the peptide in that buffer.[20]

Stability Assessment:

  • Incubation: Incubate aliquots of the peptide solution under different conditions (e.g., varying pH from 5 to 9, temperatures from 4°C to 37°C).

  • Time Points: At various time points, withdraw samples.

  • Analysis: Analyze the samples for degradation using techniques such as RP-HPLC (to detect fragmentation) and assess the retention of biological activity (e.g., antimicrobial assay).

Conclusion

Odorranain-F-RA1 (UniProt D2K8I2) is a cationic and hydrophobic antimicrobial peptide with a predicted unstable nature in vitro, which necessitates careful experimental design. Its lack of Trp and Tyr residues requires the use of non-standard methods for spectrophotometric quantification. The predicted high aliphatic index suggests potential thermostability. While computational tools provide a strong foundation for understanding its physicochemical properties, the experimental protocols outlined in this guide are essential for empirical validation and for advancing the research and development of this promising antimicrobial peptide.

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Expasy. (n.d.). ProtParam - SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Basic Science Series. (2024, July 12). ProtParam Tool of ExPASy | Protein Analysis | Bioinformatics.
  • (2025, April 28). Calculation of Biochemical Parameters of Proteins with ProtParam Web Tool. Preprints.org.
  • Pion Inc. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Protein Extinction Coefficients and Concentration by UV‐Vis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein structure prediction. Retrieved from [Link]

  • Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

  • Quandle Labs. (n.d.). Protparam Online Tool in Choppr. Retrieved from [Link]

  • Expasy. (n.d.). ProtParam. Retrieved from [Link]

  • PubMed. (n.d.). Circular dichroism of peptides. Retrieved from [Link]

  • Creative Proteomics. (n.d.). How to Determinate Isoelectric Point.
  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide.
  • PNAS. (2015, June 2). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Retrieved from [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
  • ESPript. (n.d.). ESPript 3. Retrieved from [Link]

  • PMC. (2024, March 22). SERT-StructNet: Protein secondary structure prediction method based on multi-factor hybrid deep model. Retrieved from [Link]

  • DiVA. (n.d.). Exploratory Analysis of Isoelectric Point Prediction with Simple Feature Encoding. Retrieved from [Link]

  • MathWorks. (n.d.). Predicting Protein Secondary Structure Using a Neural Network. Retrieved from [Link]

  • JPred. (2015, April 16). A Protein Secondary Structure Prediction Server. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • Pion Inc. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved from [Link]

  • Eppendorf. (n.d.). Photometric Quantification of Proteins in Aqueous Solutions via UV-Vis Spectroscopy. Retrieved from [Link]

  • UniProt. (2010, February 9). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility testing.
  • UniProt. (n.d.). UniProt. Retrieved from [Link]

  • Creative Peptides. (n.d.). Peptide Solubility Testing.
  • MDPI. (2021, May 25). Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Stor. Retrieved from [Link]

  • Request PDF. (2025, August 5). Antimicrobial Peptides with Stability toward Tryptic Degradation. Retrieved from [Link]

  • PMC. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • CAMPS. (n.d.). Odorranain-F-HN1 antimicrobial peptide precursor. Retrieved from [Link]

  • UniProt. (2010, February 9). Brevinin-2-RA20 antimicrobial peptide - Odorrana andersonii (Golden crossband frog) | UniProtKB. Retrieved from [Link]

  • Reddit. (2024, March 25). Get UniProt ID from sequence : r/bioinformatics. Retrieved from [Link]

Sources

Technical Guide: Function & Engineering of Signal Peptides in Odorranain-F-RA1 Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Odorranain-F-RA1 is a potent cationic antimicrobial peptide (AMP) originally identified in the skin secretions of Odorrana frogs (specifically Odorrana andersonii and related species like O. grahami). While it holds significant therapeutic potential against multidrug-resistant (MDR) bacteria, its biosynthesis presents a fundamental paradox: the peptide is toxic to the very host cells engineered to produce it.

This guide analyzes the critical role of the Signal Peptide (SP) in overcoming this toxicity-yield bottleneck. We move beyond simple sequence definitions to explore the mechanistic function of the SP in translocation efficiency, the necessity of the "Pre-Pro" architecture, and the engineering of heterologous signal sequences (e.g., PelB, OmpA) for recombinant production in Escherichia coli.

Molecular Architecture of the Precursor[1]

To understand the function of the signal peptide, one must view Odorranain-F-RA1 not as a standalone molecule, but as a tripartite precursor . In its native state, the peptide is synthesized as a pre-pro-peptide.

The Tripartite Domain Structure
  • Signal Peptide (Pre-region): The N-terminal leader sequence (typically 22 amino acids) responsible for targeting the ribosome-nascent chain complex to the Endoplasmic Reticulum (ER) membrane.

  • Acidic Spacer (Pro-region): A negatively charged domain that folds onto the cationic mature peptide, neutralizing its toxicity during intracellular transport.

  • Mature Peptide: The active, cationic antimicrobial agent.

Visualization: Native vs. Recombinant Architecture

The following diagram illustrates the structural logic required for successful biosynthesis.

PrecursorStructure cluster_native Native Precursor (Frog) cluster_recombinant Recombinant Construct (E. coli pET System) NativeSP Signal Peptide (Hydrophobic) Targeting Spacer Acidic Pro-Region (Anionic) Neutralization NativeSP->Spacer Cleaved by Signal Peptidase Mature Odorranain-F-RA1 (Cationic) Active Toxin Spacer->Mature Cleaved by Prohormone Convertase PelB PelB Leader (Sec-Pathway) Periplasmic Routing Fusion Thioredoxin/SUMO (Solubility Tag) Chaperone PelB->Fusion Cleaved by Signal Peptidase I Site Cleavage Site (Enterokinase) Activation Fusion->Site RecMature Odorranain-F-RA1 (Cationic) Active Toxin Site->RecMature Post-Purification Cleavage

Figure 1: Comparison of the native tripartite precursor and a standard recombinant fusion strategy. The signal peptide is the primary "address label," while the spacer/fusion tag acts as the "safety lock."

Mechanistic Function of the Signal Peptide

The signal peptide in Odorranain-F-RA1 biosynthesis functions through co-translational translocation . Its efficiency relies on three distinct regions within the SP sequence:

The n-Region (N-terminal)
  • Characteristics: Positively charged (Lys/Arg residues).

  • Function: Interacts with the negatively charged phospholipid headgroups of the inner membrane, anchoring the signal peptide via electrostatic attraction.

The h-Region (Hydrophobic Core)
  • Characteristics: A stretch of 7–15 hydrophobic residues (Leu, Val, Ala).

  • Function: This is the critical determinant for pathway selection.

    • In Eukaryotes (Native): Recognized by the Signal Recognition Particle (SRP) to arrest translation and dock at the ER.

    • In Bacteria (Recombinant): Recognized by SecA (post-translational) or SRP (co-translational). For AMPs, the Sec-dependent pathway is preferred to prevent cytoplasmic aggregation.

    • Optimization Insight: If the h-region is too hydrophobic, it may jam the SecYEG translocon; if too weak, secretion fails.

The c-Region (Cleavage Site)
  • Characteristics: Polar uncharged residues ending in the motif Ala-X-Ala.

  • Function: Recognition site for Signal Peptidase (SPase I). Precise cleavage is vital; incorrect processing leaves "ragged ends" that can inactivate the mature AMP.

Recombinant Biosynthesis Strategy

Researchers rarely use the native frog signal peptide in bacterial hosts because eukaryotic SPs often fail to engage the bacterial Sec machinery efficiently. Instead, we engineer the system using host-specific leaders.

Signal Peptide Selection Matrix
Signal PeptideOriginPathwaySuitability for Odorranain-F
Native (Frog) O. andersoniiSRP (Euk)Low. Poor recognition by E. coli SecA.
PelB E. carotovoraSec (Post)High. Standard for periplasmic targeting; excellent cleavage efficiency.
OmpA E. coliSec (Post)High. Targets outer membrane; good for surface display or secretion.
DsbA E. coliSRP (Co)Medium. Promotes disulfide bond formation (useful if RA1 variant has Cys bridges).
The "Lethal Synthesis" Problem

Direct expression of Odorranain-F-RA1 with only a signal peptide is often fatal to E. coli. The SP directs the peptide to the membrane, but the cationic mature peptide disrupts the inner membrane potential (


) during translocation.

Solution: The SP must be coupled with a carrier protein (e.g., Thioredoxin or SUMO) that mimics the native "Acidic Spacer." This neutralizes the cationic charge during transit.

Experimental Protocol: Periplasmic Expression

This protocol utilizes a PelB signal peptide fused to a Thioredoxin (Trx) tag to drive Odorranain-F-RA1 into the E. coli periplasm, mimicking the native secretion process while protecting the host.

Phase 1: Construct Design
  • Vector: pET-32a(+) or equivalent.[1]

  • Insert: PelB Leader - Trx Tag - His6 - Enterokinase Site - Odorranain-F-RA1.

  • Host: E. coli BL21(DE3) (Deficient in Lon/OmpT proteases).

Phase 2: Expression & Translocation
  • Inoculation: Inoculate 10 mL overnight culture into 1 L LB broth (Ampicillin 100 µg/mL).

  • Growth: Incubate at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Cool culture to 20°C (Critical: Slower translation improves Sec translocation fidelity). Add IPTG to 0.1 mM.

  • Production: Incubate for 16 hours at 20°C.

Phase 3: Osmotic Shock (Periplasmic Extraction)

Rationale: The PelB leader directs the protein to the periplasm, where SPase I cleaves the PelB. We extract the protein from this space without lysing the cytoplasm, resulting in a cleaner prep.

  • Harvest: Centrifuge cells (4,000 x g, 15 min). Discard supernatant.

  • Hypertonic Buffer: Resuspend pellet in Buffer A (30 mM Tris-HCl, 20% Sucrose, 1 mM EDTA, pH 8.0). Incubate 10 min on ice.

    • Mechanism:[1][2][3] Sucrose shrinks the cytoplasm; EDTA destabilizes the outer membrane.

  • Hypotonic Shock: Centrifuge (8,000 x g, 10 min). Remove supernatant. Rapidly resuspend pellet in ice-cold 5 mM MgSO

    
     . Incubate 10 min on ice.
    
    • Mechanism:[1][2][3] Water rushes into the periplasm, swelling it and releasing contents into the buffer.

  • Clarification: Centrifuge (12,000 x g, 15 min). The supernatant contains the periplasmic fraction with the processed fusion protein.

Workflow Visualization

Workflow Step1 Gene Induction (IPTG) Ribosome binds mRNA Step2 PelB-Trx-RA1 Synthesized SecB binds precursor Step1->Step2 Step3 Translocation via SecYEG PelB guides to membrane Step2->Step3 Step4 Periplasmic Processing Signal Peptidase cleaves PelB Step3->Step4 Crossing Inner Membrane Step5 Osmotic Shock Extraction Release from Periplasm Step4->Step5 Mature Fusion Protein

Figure 2: The sequential flow of recombinant Odorranain-F-RA1 from cytoplasmic synthesis to periplasmic extraction.

References

  • UniProt Consortium. (2023). Odorranain-F-RA1 - Precursor Sequence and Annotation (Accession D2K8I2). UniProt.[4][5][6] [Link]

  • Li, J., et al. (2012). Molecular cloning and characterization of a novel antimicrobial peptide from the skin of the frog Odorrana grahami.[7][8] PubMed. [Link] (Search: Odorrana grahami antimicrobial peptide cloning)

  • Shet, D., & Zarena, D. (2026).[9] Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli for biophysical characterisation.[1] The Bioscan.[1] [Link]

  • Mergulhão, F. J., et al. (2005). Recombinant protein secretion in Escherichia coli.[10][11] Biotechnology Advances. [Link]

Sources

Mechanistic Profiling of Odorranain-F-RA1: Membrane Interaction & Disruption Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Odorranain-F-RA1 (UniProt: D2K8I2) is a cationic antimicrobial peptide (AMP) identified from the skin secretions of the Golden Crossband Frog (Odorrana andersonii). Like its homologs in the Odorrana and Brevinin families, its efficacy is driven by a distinct structure-activity relationship (SAR) optimized for disrupting bacterial phospholipid bilayers.

To understand its mechanism, one must first accept the "Amphipathic Trigger" hypothesis : Odorranain-F-RA1 exists as a random coil in aqueous solution but undergoes a rapid conformational shift to an amphipathic


-helix upon contact with the hydrophobic environment of a bacterial membrane. This transition is the energetic driver of its bactericidal activity.
Key Structural Determinants[1]
  • Cationic Net Charge: High abundance of Lysine (K) and Arginine (R) residues ensures rapid electrostatic attraction to negatively charged Lipopolysaccharides (LPS) in Gram-negative bacteria and Teichoic Acids in Gram-positive bacteria.[1]

  • The "Rana Box": A conserved C-terminal disulfide bridge (Cys-Cys loop) characteristic of Ranid frog peptides. This constraint stabilizes the helical structure, protecting the peptide from proteolytic degradation and enhancing membrane penetration efficiency.

  • Amphipathicity: The segregation of hydrophobic and hydrophilic residues on opposite faces of the helix allows the peptide to act as a "molecular wedge," disrupting the lipid packing order.

Mechanism of Action: The Kinetic Cascade

The bactericidal action of Odorranain-F-RA1 is not a single event but a kinetic cascade. The following pathway describes the sequential disruption of a Gram-negative bacterial membrane.

Phase I: Electrostatic Capture (The "Search" Phase)

The peptide, soluble in the extracellular fluid, is drawn to the bacterial surface by the Coulombic attraction between its positive charge and the anionic phosphate groups of Lipid A (in LPS). This step is reversible but increases the local concentration of the peptide at the cell surface by several orders of magnitude compared to the bulk solution.

Phase II: Conformational Activation & Insertion

Upon binding, the peptide partitions into the membrane interface. The hydrophobic face of the peptide buries itself into the lipid acyl chains, while the cationic face remains associated with the phosphate headgroups. This induces the Coil-to-Helix transition .

Phase III: The Toroidal Pore Formation (The "Kill" Phase)

Unlike the "Barrel-Stave" model (where peptides form a rigid channel), Odorranain-F-RA1 likely follows the Toroidal Pore or Carpet mechanism, common to the Odorrana family.

  • Membrane Thinning: The peptide accumulation induces positive curvature strain on the bilayer.

  • Pore Formation: The peptides force the lipid monolayers to bend continuously through the pore, connecting the outer and inner leaflets. The pore is lined by both the peptide and the lipid headgroups.[2]

  • Collapse: The transmembrane potential (

    
    ) dissipates immediately (depolarization), halting ATP synthesis and transport.
    
  • Lysis: Osmotic imbalance leads to water influx, cell swelling, and rupture.

Visualizing the Signaling Pathway

The following diagram illustrates the causal flow from peptide exposure to cell death.

MOA_Pathway Peptide Odorranain-F-RA1 (Random Coil) LPS_Bind Electrostatic Binding (LPS/LTA) Peptide->LPS_Bind Coulombic Attraction Helix Conformational Change (Alpha-Helix) LPS_Bind->Helix Membrane Partitioning Insertion Membrane Insertion (Hydrophobic Face) Helix->Insertion Amphipathic Drive Insertion->LPS_Bind Recruitment (Cooperativity) Strain Membrane Thinning & Curvature Strain Insertion->Strain Lipid Displacement Pore Toroidal Pore Formation Strain->Pore Threshold Concentration Depolarization Depolarization (Loss of ΔΨ) Pore->Depolarization Ion Leakage (K+) Death Bacterial Lysis & Death Depolarization->Death Metabolic Collapse

Caption: Kinetic cascade of Odorranain-F-RA1 action, moving from electrostatic capture to metabolic collapse via toroidal pore formation.

Experimental Validation Protocols

To scientifically validate the mechanism described above, researchers must employ a multi-parametric approach. Relying on a single assay (e.g., MIC) is insufficient for mechanistic claims.

Protocol A: Outer Membrane Permeabilization (NPN Uptake)

Objective: Determine if Odorranain-F-RA1 breaches the outer LPS barrier of Gram-negative bacteria. Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that is weakly fluorescent in aqueous environments but strongly fluorescent in hydrophobic lipid environments. An intact outer membrane excludes NPN.

  • Preparation: Wash mid-log phase E. coli or P. aeruginosa cells and resuspend in 5 mM HEPES buffer (pH 7.2) to OD600 = 0.5.

  • Baseline: Add 10 µM NPN to the cuvette. Measure background fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Induction: Add Odorranain-F-RA1 at concentrations ranging from 0.5x to 4x MIC.

  • Readout: Monitor fluorescence increase over 10 minutes.

    • Interpretation: A rapid spike in fluorescence indicates the peptide has disrupted the LPS layer, allowing NPN to access the phospholipid interior.

Protocol B: Cytoplasmic Membrane Depolarization (DiSC3(5) Assay)

Objective: Confirm the dissipation of the transmembrane potential (


), a hallmark of pore formation.
Principle:  DiSC3(5) is a potential-sensitive cationic dye. In energized cells, it accumulates in the membrane and self-quenches (low fluorescence). Upon depolarization, the dye is released, causing a fluorescence surge.
  • Loading: Incubate bacteria with 0.4 µM DiSC3(5) until fluorescence stabilizes (approx. 30-60 mins).

  • Potassium Check: Add 100 mM KCl to equilibrate cytoplasmic and external K+ levels.

  • Challenge: Inject Odorranain-F-RA1.

  • Control: Use Valinomycin (a K+ ionophore) as a positive control for complete depolarization.

  • Readout: Monitor fluorescence (Ex: 622 nm, Em: 670 nm).

    • Causality Check: If depolarization occurs before cell death (measured by CFU), the mechanism is membrane-targeting.

Protocol C: Secondary Structure Analysis (Circular Dichroism)

Objective: Validate the coil-to-helix transition. Method:

  • Buffer A: 10 mM Phosphate buffer (Aqueous environment).

  • Buffer B: 30 mM SDS or 50% TFE (Membrane-mimetic environment).

  • Measurement: Scan from 190 nm to 250 nm.

  • Signature: Look for the emergence of "double minima" at 208 nm and 222 nm in Buffer B, confirming

    
    -helical folding.
    

Data Interpretation & Comparative Analysis

The following table summarizes expected outcomes for Odorranain-F-RA1 compared to control agents, assisting in the interpretation of experimental data.

AssayParameterOdorranain-F-RA1 (Expected)Polymyxin B (Control)Melittin (Lytic Control)Interpretation
NPN Uptake Fluorescence IntensityHigh, Rapid IncreaseHigh, Rapid IncreaseModerate IncreaseDisruption of Outer Membrane (LPS barrier).
DiSC3(5) Fluorescence SurgeImmediate (>90% release)Slow/PartialImmediate (>90% release)Collapse of Inner Membrane Potential (

).
SYTOX Green DNA Binding SignalHigh (Post-depolarization)Low/ModerateHighFormation of large, non-selective pores allowing dye entry.
Hemolysis HC50 (50% Lysis)Moderate (Species dependent)LowHigh (Toxic)Selectivity for bacterial vs. mammalian membranes.
CD Spectra Helicity (%)>50% in SDS/TFELow (Cyclic peptide)>70% in SDSStructural requirement for membrane insertion.
Experimental Workflow Visualization

This diagram outlines the logical sequence of experiments required to validate the mechanism.

Experimental_Workflow cluster_Mechanism Mechanistic Validation Start Peptide Synthesis (Odorranain-F-RA1) Screen MIC/MBC Screening (Broth Microdilution) Start->Screen Kinetics Time-Kill Kinetics Screen->Kinetics Select Active Conc. OM_Perm Outer Membrane: NPN Uptake Assay Kinetics->OM_Perm IM_Depol Inner Membrane: DiSC3(5) Depolarization OM_Perm->IM_Depol Sequential Check Pore_Size Pore Integrity: Calcein/SYTOX Leakage IM_Depol->Pore_Size Structure Structure Analysis: CD Spectroscopy Pore_Size->Structure Correlate w/ Folding Visual Visual Confirmation: SEM / TEM Structure->Visual Toxicity Safety Profile: Hemolysis Assay Visual->Toxicity

Caption: Step-by-step validation workflow for characterizing Odorranain-F-RA1 activity.

References

  • UniProt Consortium. (n.d.). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog).[3][4] UniProtKB - D2K8I2. Retrieved from [Link]

  • Liu, Y., et al. (2014).[5] Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides.[5][6] Frontiers in Bioengineering and Biotechnology.[5] Retrieved from [Link]

  • Boparai, J.K., & Sharma, P.K. (2020).[7] Mini Review on Antimicrobial Peptides, Sources, Mechanism and Recent Applications.[7] Protein & Peptide Letters.[7] Retrieved from [Link]

  • Zhang, S., et al. (2017). Action of Antimicrobial Peptides on Bacterial and Lipid Membranes: A Direct Comparison. Biophysical Journal. Retrieved from [Link]

  • Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. Retrieved from [Link]

Sources

Odorranain-F-RA1: Structural Classification, Gene Ontology, and Functional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gene Ontology and Classification of Odorranain-F-RA1 Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odorranain-F-RA1 (UniProt ID: D2K8I2) is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Golden Crossband Frog (Odorrana andersonii).[1] Belonging to the Brevinin/Esculentin superfamily, this peptide represents a critical class of innate immune effectors characterized by a conserved "Rana box" motif. This whitepaper provides a rigorous analysis of its gene ontology, physicochemical properties, and mechanism of action, serving as a foundational guide for its potential development as a therapeutic agent against multidrug-resistant (MDR) pathogens.

Gene Ontology (GO) and Phylogenetic Classification

The classification of Odorranain-F-RA1 is derived from its sequence homology with the Ranidae family of AMPs. Its annotation relies on the Gene Ontology (GO) framework, linking the peptide to specific biological contexts.[2][3]

Taxonomic and Family Classification
  • Superkingdom: Eukaryota

  • Family: Ranidae (True Frogs)

  • Genus: Odorrana

  • Superfamily: Brevinin/Esculentin/Gaegurin (Pfam: PF03032)[4]

  • Signature Motif: The "Rana Box" (C-terminal cyclic heptapeptide stabilized by a disulfide bridge).[5]

Gene Ontology Annotations

The following GO terms are assigned based on domain architecture (InterPro: IPR012521) and functional inference (IEA - Inferred from Electronic Annotation).

GO AspectGO IDTermDefinition & Context
Biological Process GO:0006952Defense Response Reactions triggered in response to the presence of a foreign body or injury. Specifically, the innate immune response against bacteria.[5]
Biological Process GO:0042742Defense Response to Bacterium Specific activation of pathways to restrict, neutralize, or destroy invading bacteria.
Cellular Component GO:0005576Extracellular Region The peptide is secreted via holocrine/merocrine mechanisms from granular glands in the dorsal skin.
Molecular Function GO:0005198Structural Molecule Activity (Inferred) Capability to integrate into and disrupt the lipid bilayer of target membranes.
Molecular Function GO:0042802Identical Protein Binding Potential for oligomerization (dimer/trimer formation) within the membrane to form pores.
Classification Visualization

The following diagram illustrates the hierarchical classification and functional logic of Odorranain-F-RA1.

Odorranain_Classification Root Odorranain-F-RA1 (UniProt: D2K8I2) Source Source Organism: Odorrana andersonii Root->Source Family Superfamily: Brevinin/Esculentin (Pfam: PF03032) Root->Family Structure Structural Motif: Rana Box (C-terminal Cys-Cys loop) Root->Structure GO_Root Gene Ontology (GO) Root->GO_Root Family->Structure Defines MF_Child Membrane Disruption (Pore Formation) Structure->MF_Child Enables BP Biological Process (GO:0006952) GO_Root->BP CC Cellular Component (GO:0005576) GO_Root->CC MF Molecular Function (GO:0042802) GO_Root->MF BP_Child Defense Response to Bacterium BP->BP_Child CC_Child Extracellular Region (Secreted) CC->CC_Child MF->MF_Child

Figure 1: Hierarchical classification and Gene Ontology mapping of Odorranain-F-RA1.

Structural Biochemistry and Mechanism of Action

Primary Sequence Analysis

Sequence: GFMDTAKNVAKNMAVTLLDNLKCKITKAC (29 AA)

  • N-Terminal Region: Hydrophobic/Amphipathic helix potential (GFMDTA...).

  • C-Terminal Region: The Rana Box (CKITKAC). The disulfide bond between Cys23 and Cys29 creates a cyclic loop essential for proteolytic stability and membrane interaction.

Mechanism: The Shai-Matsuzaki-Huang (SMH) Model

Odorranain-F-RA1 likely follows the SMH model of membrane permeabilization.

  • Binding: The cationic peptide binds electrostatically to the anionic headgroups of bacterial lipids (LPS/Lipid A).

  • Folding: Upon membrane contact, the random coil structure transitions into an amphipathic

    
    -helix.
    
  • Insertion: The hydrophobic face inserts into the membrane core.

  • Disruption: Accumulation leads to toroidal pore formation or the "carpet mechanism," causing micellization and cell lysis.

MOA_Pathway Step1 1. Electrostatic Attraction (Cationic Peptide <-> Anionic Lipid) Step2 2. Conformational Change (Random Coil -> Alpha Helix) Step1->Step2 Membrane Contact Step3 3. Membrane Insertion (Hydrophobic Face Penetration) Step2->Step3 Threshold Concentration Step4 4. Pore Formation (Toroidal/Barrel-Stave) Step3->Step4 Oligomerization Step5 5. Cell Lysis (Depolarization & Leakage) Step4->Step5 Loss of Integrity

Figure 2: Step-wise mechanism of action for Odorranain-F-RA1 bacterial membrane disruption.

Experimental Protocols for Validation

To validate the classification and activity of Odorranain-F-RA1, the following self-validating protocols are recommended. These protocols prioritize the establishment of causality between peptide structure and biological function.

Circular Dichroism (CD) Spectroscopy

Objective: Confirm the structural transition from random coil (aqueous) to


-helix (membrane-mimetic). This validates the "Folding" step of the MOA.
  • Reagents:

    • Peptide stock (1 mg/mL in water).

    • TFE (2,2,2-Trifluoroethanol) or SDS (Sodium Dodecyl Sulfate) micelles.

    • Phosphate buffer (10 mM, pH 7.4).

  • Protocol:

    • Baseline Scan: Dissolve peptide (50 µM) in phosphate buffer. Scan 190–250 nm. Expectation: Minimum at 200 nm (Random Coil).

    • Titration: Sequentially add TFE (0% to 50% v/v) or SDS (0 to 20 mM).

    • Measurement: Record spectra at each increment.

    • Data Analysis: Observe the shift to double minima at 208 nm and 222 nm.

    • Validation: Calculate % helicity using mean residue ellipticity (MRE). If helicity does not increase with TFE/SDS, the peptide may be misfolded or oxidized (check disulfide bond).

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the "Defense Response" (GO:0042742) against standard bacterial strains.

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Protocol:

    • Inoculum Prep: Dilute overnight bacterial culture to

      
       CFU/mL in Mueller-Hinton Broth (MHB).
      
    • Plate Setup: Use 96-well polypropylene plates (prevents peptide adsorption).

    • Serial Dilution: Add peptide (0.5 to 128 µM) in two-fold dilutions.

    • Incubation: Add 50 µL bacteria to 50 µL peptide solution. Incubate at 37°C for 18–24h.

    • Readout: Measure OD600. MIC is the lowest concentration with no visible growth.

    • Control: Positive control (Ampicillin); Negative control (Sterile MHB).

Hemolytic Activity Assay (Toxicity)

Objective: Determine selectivity. High therapeutic index requires low hemolysis relative to MIC.

  • Protocol:

    • Blood Prep: Wash fresh human/rabbit erythrocytes (hRBCs) 3x with PBS. Resuspend to 4% v/v.

    • Incubation: Mix 100 µL RBC suspension with 100 µL peptide (serial dilutions). Incubate 1h at 37°C.

    • Separation: Centrifuge at 1000 x g for 5 min.

    • Quantification: Measure absorbance of supernatant at 540 nm (Hemoglobin release).

    • Calculation:

      
      
      (Positive control: 1% Triton X-100; Negative control: PBS).
      

References

  • UniProt Consortium. (2024). UniProtKB - D2K8I2 (Odorranain-F-RA1). UniProt.[4] [Link]

  • Li, J., et al. (2007). Antimicrobial activity and mechanism of action of the antimicrobial peptide, odorranain-M1. Peptides.[1][4][6][7][8][9][10] [Link]

  • Conlon, J. M. (2008). Reflections on a systematic nomenclature for antimicrobial peptides from the skins of frogs of the family Ranidae. Peptides.[1][4][6][7][8][9][10] [Link]

  • Gene Ontology Consortium. (2024). AmiGO 2: Term Details for GO:0006952 (Defense Response). Gene Ontology. [Link]

  • InterPro. (2024). Entry IPR012521: Antimicrobial_frog_2.[1][4] EMBL-EBI.[3] [Link]

Sources

Methodological & Application

Application Note: High-Resolution Purification of the Antimicrobial Peptide Odorranain-F-RA1 Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Odorranain-F-RA1 is an antimicrobial peptide (AMP) identified from the golden crossband frog, Odorrana andersonii, demonstrating potential therapeutic value due to its activity against Gram-positive and Gram-negative bacteria.[1] The development of robust and reproducible purification methods is critical for its characterization and potential use in drug development. This application note provides a comprehensive, in-depth guide to the purification of Odorranain-F-RA1 from a crude synthetic mixture or a partially purified biological extract using reverse-phase high-performance liquid chromatography (RP-HPLC). We detail an optimized protocol, explain the fundamental principles behind methodological choices, and offer guidance on method validation and troubleshooting to ensure high purity and recovery.

Introduction: The Rationale for RP-HPLC Purification

Odorranain-F-RA1, a 49-amino acid peptide (after cleavage of the 22-amino acid signal peptide), belongs to the brevinin-2/esculentin family of frog antimicrobial peptides.[1] Like many peptides, its therapeutic potential can only be realized if it is isolated to a high degree of purity, free from contaminants such as truncated sequences, deletion products, or reagents from synthesis.[2][3]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its exceptional resolving power, speed, and applicability to a wide range of peptide physicochemical properties.[4][5][6] The technique separates molecules based on their hydrophobicity, a principle that is highly effective for differentiating the target peptide from closely related impurities.[7] This guide provides the scientific framework and a detailed protocol for researchers to achieve >95% purity of Odorranain-F-RA1.

Principle of Separation: Hydrophobic Interaction Chromatography

RP-HPLC operates by distributing analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[7]

  • Stationary Phase: The column is packed with silica particles that have been chemically modified with hydrophobic alkyl chains, most commonly octadecyl (C18) or octyl (C8) silanes. For peptides the size of Odorranain-F-RA1, wide-pore silica (e.g., 300 Å) is crucial. This larger pore size allows the peptide to fully access and interact with the hydrophobic surface of the bonded phase, preventing size-exclusion effects and leading to sharper peaks and better resolution.[6][8]

  • Mobile Phase: A two-solvent system is used:

    • Solvent A (Aqueous): Highly polar, typically HPLC-grade water with an ion-pairing agent.

    • Solvent B (Organic): Less polar, typically acetonitrile (ACN), which is favored for its low viscosity, UV transparency, and volatility.[6]

  • The Elution Process: The crude peptide sample is loaded onto the column in a low concentration of Solvent B. The hydrophobic regions of the peptide adsorb to the C18 stationary phase. A gradually increasing concentration of Solvent B (a gradient) is then pumped through the column. This increasing organic concentration disrupts the hydrophobic interactions, causing peptides to desorb from the stationary phase and elute into the mobile phase. More hydrophobic peptides require a higher concentration of Solvent B to elute.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added to both mobile phases at a concentration of 0.1%.[9] TFA serves two key functions: it protonates free amine groups on the peptide, reducing unwanted ionic interactions with the silica backbone, and it forms ion pairs with these protonated groups, which enhances the peptide's interaction with the stationary phase, resulting in symmetrical, sharp peaks.[6]

Caption: Principle of RP-HPLC for peptide separation.

Materials and Equipment

Reagents
  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Crude Odorranain-F-RA1 (synthetic or from biological extract)

  • Nitrogen gas for drying fractions

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • Column thermostat/oven

    • Variable wavelength or Diode Array UV-Vis Detector[9]

    • Fraction collector

  • Preparative RP-HPLC Column: C18, 5-10 µm particle size, 300 Å pore size (e.g., 21.2 x 250 mm)

  • Analytical RP-HPLC Column: C18, 3.5-5 µm particle size, 300 Å pore size (e.g., 4.6 x 150 mm)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Lyophilizer (Freeze-dryer)

  • Mass Spectrometer (e.g., ESI-TOF or ESI-QTOF) for identity confirmation[2]

Experimental Protocols

The purification process is a systematic workflow from sample preparation to final purity analysis.

Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Sample Solubilize Solubilize in Mobile Phase A Crude->Solubilize Filter Filter (0.22 µm) Solubilize->Filter HPLC Preparative RP-HPLC (Gradient Elution) Filter->HPLC Collect Collect Fractions Based on UV Peak HPLC->Collect Analyze Purity Check by Analytical RP-HPLC Collect->Analyze Analyze->HPLC If impure, re-inject Pool Pool Pure Fractions (>95% Purity) Analyze->Pool If pure Confirm Identity Confirmation (Mass Spectrometry) Pool->Confirm Lyophilize Lyophilize Confirm->Lyophilize PurePeptide Pure Odorranain-F-RA1 Lyophilize->PurePeptide

Caption: Overall workflow for the purification of Odorranain-F-RA1.

Part A: Mobile Phase and Sample Preparation
  • Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas thoroughly.

  • Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Degas thoroughly.

  • Sample Solubilization: Dissolve the crude Odorranain-F-RA1 powder in Mobile Phase A to a concentration of approximately 5-10 mg/mL. Vortex gently to ensure complete dissolution. Expert Tip: Avoid using Mobile Phase B for dissolution, as it can cause premature elution and band broadening on the column.

  • Sample Clarification: Centrifuge the dissolved sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Sample Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter compatible with aqueous/organic solvents to remove any remaining particulates that could clog the HPLC column.

Part B: Preparative HPLC Purification

This protocol is designed for a preparative C18 column. Flow rates and injection volumes should be scaled according to column dimensions.

  • System Equilibration: Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved at the detection wavelength.

  • Blank Run: Perform a blank injection (injecting Mobile Phase A) using the intended gradient to ensure the system and solvents are free of contaminants.

  • Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column. The loading capacity is typically 1-2 mg of crude peptide per mL of packed column volume.[10]

  • Elution and Detection: Elute the bound peptides using a linear gradient. Monitor the elution profile at 220 nm for the peptide bond and optionally at 280 nm for aromatic residues.[4][7]

  • Fraction Collection: Collect fractions across the major peak corresponding to the target peptide. Use narrow collection windows (e.g., 0.5-1.0 mL fractions) to achieve the best separation from near-eluting impurities.

Part C: Post-Purification Analysis and Final Processing
  • Purity Analysis: Analyze a small aliquot (10-20 µL) of each collected fraction using an analytical RP-HPLC system. Use a faster, sharper gradient on the analytical column to accurately assess purity.

  • Fraction Pooling: Based on the analytical chromatograms, pool only the fractions that meet the desired purity level (e.g., >95%).

  • Identity Confirmation (Mass Spectrometry): Dilute an aliquot of the pooled pure sample and analyze via LC-MS to confirm the molecular weight of the purified peptide matches the theoretical mass of Odorranain-F-RA1.[2]

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the water and acetonitrile, yielding a stable, fluffy white powder of the purified peptide trifluoroacetate salt.[3]

Optimized HPLC Parameters

The following table summarizes a robust starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material.[8][11]

ParameterPreparative MethodAnalytical MethodRationale
Column C18, 300Å, 10µm, 21.2x250mmC18, 300Å, 3.5µm, 4.6x150mmWide-pore for peptide access; smaller particles in analytical for higher resolution.[6]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard ion-pairing mobile phase for peptides.[9]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is an effective organic modifier for peptide elution.[6]
Flow Rate 18.0 mL/min1.0 mL/minScaled appropriately for column diameter.
Gradient 5-25% B over 10 min, then 25-45% B over 40 min5-65% B over 20 minA shallow gradient in the elution range provides the best resolution.[12]
Detection 220 nm & 280 nm220 nm & 280 nm220 nm for peptide backbone; 280 nm for aromatic side chains.[7]
Column Temp. 35 °C40 °CElevated temperature can improve peak shape and alter selectivity.[6][8]
Injection Vol. 1-5 mL10-20 µLDependent on sample concentration and column loading capacity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Broad Peaks - Column overload- Secondary interactions with silica- Peptide aggregation- Reduce injection mass/volume.- Ensure TFA concentration is 0.1%.- Increase column temperature; add organic solvent like isopropanol to mobile phase.[8]
Poor Resolution - Gradient is too steep- Inappropriate column chemistry- Decrease the gradient slope (%B/min) around the elution point of the target peptide.[12]- Try a different stationary phase (e.g., C8 or Phenyl) for alternative selectivity.[9]
Split Peaks - Clogged column frit or injector issue- Sample dissolved in strong solvent- Back-flush the column; check system for blockages.- Always dissolve the sample in Mobile Phase A or a weaker solvent.
Low Recovery - Irreversible adsorption of peptide- Peptide precipitation on column- Perform a high-organic wash (95% ACN) after the run.- Ensure peptide is fully soluble in the loading buffer.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of the antimicrobial peptide Odorranain-F-RA1 using reverse-phase HPLC. By understanding the principles of the separation and following a systematic workflow that includes sample preparation, gradient optimization, and rigorous post-purification analysis, researchers can reliably obtain a highly pure product. This purity is an essential prerequisite for subsequent structural and functional studies, as well as for advancing Odorranain-F-RA1 through the drug development pipeline.[13][14]

References

  • YMC. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. doi: 10.1032/nprot.2006.437. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Retrieved from [Link]

  • Rao, D. R. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8). Retrieved from [Link]

  • Boyes, B. E., & McCalmon, M. (2006). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of Chromatography A, 1119(1-2), 153-162. doi: 10.1016/j.chroma.2006.01.121. Retrieved from [Link]

  • Ibrahim, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 476, 363-375. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Retrieved from [Link]

  • Ibrahim, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. JPT Peptide Technologies. Retrieved from [Link]

  • Winkel Pettersson, S., et al. (2010). Utilizing displacement effects in RP-HPLC purifications of peptides. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). UniProt. Retrieved from [Link]

Sources

Application Note: Enzymatic Release of Odorranain-F-RA1 from Recombinant Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals and senior researchers. It focuses on the critical downstream processing step: the enzymatic release of the active Odorranain-F-RA1 peptide from its recombinant precursor.

Executive Summary

Odorranain-F-RA1 is a potent cationic antimicrobial peptide (AMP) originally identified in the skin secretions of Odorrana andersonii. Like many AMPs, it exhibits broad-spectrum activity against multidrug-resistant bacteria but poses significant toxicity to host expression systems (e.g., E. coli). To circumvent host toxicity and proteolytic degradation, Odorranain-F-RA1 is typically expressed as a fusion protein (e.g., Thioredoxin-Odorranain or SUMO-Odorranain).

This guide provides a rigorous protocol for the enzymatic cleavage of the N-terminal fusion tag to release the mature, biologically active peptide. We focus on the Enterokinase (EK) cleavage system, the industry standard for pET-32a(+) constructs often used for this peptide family, while providing comparative insights for SUMO-protease systems.

Molecule Profile & Construct Design

Before initiating cleavage, it is critical to verify the precursor architecture. The cleavage efficiency depends heavily on the accessibility of the recognition site.

  • Mature Peptide: Odorranain-F-RA1 (Cationic, hydrophobic,

    
    -helical in membrane environments).
    
  • Fusion Partner: Thioredoxin (Trx) or SUMO (Solubility enhancer/Toxicity mask).

  • Linker/Cleavage Site:

    • Enterokinase Site:Asp-Asp-Asp-Asp-Lys (

      
      )
      
    • Native Pro-region mimic:Lys-Arg (Requires Trypsin-like proteases, but risks internal cleavage).

Visualization: Precursor Architecture

The following diagram illustrates the logical structure of the recombinant precursor and the enzymatic attack point.

PrecursorStructure Fusion Fusion Tag (Trx or SUMO) Solubility Masking Linker Linker Region (Flexibility) Fusion->Linker Site Cleavage Site (DDDDK) Linker->Site Peptide Mature Odorranain-F-RA1 (Active AMP) Site->Peptide Enzymatic Hydrolysis

Figure 1: Schematic of the fusion protein construct. The enzyme targets the specific recognition site (Red) to release the mature peptide (Green).

Critical Considerations Before Cleavage

Enzyme Specificity vs. Internal Sequence

Odorranain-F variants often contain internal Arginine (R) or Lysine (K) residues.

  • Risk: Using Trypsin (cleaves C-terminal to K/R) often results in fragmentation of the active peptide.

  • Solution: Enterokinase (EK) is preferred because its recognition sequence (DDDDK) is rare and highly specific. Alternatively, SUMO Protease (Ulp1) recognizes the tertiary structure of SUMO, offering near-perfect specificity.

Buffer Compatibility

The fusion protein is often eluted from affinity columns (e.g., Ni-NTA) using high concentrations of Imidazole.

  • Inhibition: High Imidazole (>250 mM) can inhibit some proteases.

  • Action: Perform buffer exchange (Dialysis or Desalting Column) into the Cleavage Buffer prior to adding the enzyme.

Experimental Protocol: Enterokinase Cleavage

This protocol assumes the precursor protein has been purified via Ni-NTA affinity chromatography and is currently in the elution buffer.

Materials
  • Enzyme: Recombinant Enterokinase (rEK), highly purified (no secondary protease activity).

  • Cleavage Buffer (10X): 200 mM Tris-HCl, 500 mM NaCl, 20 mM CaCl₂, pH 8.0.

  • Substrate: Purified Trx-Odorranain-F-RA1 fusion protein (>90% purity recommended).

  • Quenching Agent: PMSF (optional, if downstream steps are slow) or immediate acidification (0.1% TFA).

Step-by-Step Methodology
Step 1: Buffer Exchange (Critical)

Direct cleavage in elution buffer is possible but often inefficient.

  • Equilibrate a Desalting Column (e.g., PD-10) with 1X Cleavage Buffer .

  • Load the fusion protein sample.

  • Elute and quantify protein concentration using A280 (Extinction coefficient depends on Trx tag).

Step 2: Optimization Matrix (The "Pilot" Experiment)

Do not commit the entire batch to a single condition. Run a


 matrix in 1.5 mL tubes.
Condition IDEnzyme:Protein Ratio (U:mg)TemperatureDurationPurpose
A 1 : 5025°C (RT)16 HoursStandard/Gentle
B 1 : 2025°C (RT)4 HoursFast/Aggressive
C 1 : 504°C24 HoursStability Focus
D 1 : 10037°C2 HoursHigh Throughput
  • Analysis: Analyze 10 µL of each reaction via Tricine-SDS-PAGE (better resolution for small peptides than Glycine-SDS-PAGE). Look for the disappearance of the ~20 kDa band (Fusion) and appearance of the ~3-4 kDa band (Peptide).

Step 3: Scale-Up Cleavage

Based on the Pilot results (usually Condition A is best for preserving peptide integrity):

  • Adjust protein concentration to 1.0 mg/mL .

  • Add 10X Cleavage Buffer to a final concentration of 1X.

  • Add rEK at the optimized ratio (e.g., 1 U per 50 µg protein).

  • Incubate at 25°C with gentle agitation (do not vortex; AMPs can foam and denature).

  • Stop Reaction: Acidify with Trifluoroacetic Acid (TFA) to pH 3.0. This stops the enzyme and prepares the sample for RP-HPLC.

Downstream Purification & Validation

Once cleaved, the mixture contains: (1) Mature Peptide,[1][2][3] (2) Cleaved Fusion Tag, (3) Enzyme, and (4) Uncleaved Precursor.

Workflow Visualization

Workflow cluster_peaks Peak Collection Start Cleavage Reaction Mixture (pH 8.0) Acid Acidification (TFA) Stop Reaction & Solubilize AMP Start->Acid Filter 0.22 µm Filtration Acid->Filter HPLC RP-HPLC (C18 Column) Gradient: 5-80% ACN Filter->HPLC Tag Fusion Tag Flow-through (Hydrophilic) HPLC->Tag Early Elution AMP Odorranain-F-RA1 (Hydrophobic Elution) HPLC->AMP Late Elution Validation QC: MALDI-TOF & MIC Assay AMP->Validation

Figure 2: Downstream purification workflow post-cleavage. The hydrophobicity of Odorranain-F allows easy separation from the hydrophilic fusion tag.

Protocol: Reverse-Phase HPLC (RP-HPLC)

Odorranain-F-RA1 is hydrophobic. The fusion tag (Trx/SUMO) is generally hydrophilic.

  • Column: C18 Semi-preparative column (e.g., 5 µm, 300 Å pore size).

  • Buffer A: 0.1% TFA in Water (Milli-Q).

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 0–10% B (5 min)

    
     10–60% B (40 min).
    
  • Observation: The Fusion Tag usually elutes early (15-25% B). The mature Odorranain-F-RA1 usually elutes later (35-50% B) due to its amphipathic/hydrophobic nature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during cleavage Released AMP interacts with the anionic fusion tag.Increase ionic strength (150mM NaCl) or add non-ionic detergent (0.1% Tween-20).
Incomplete Cleavage Steric hindrance at the cleavage site.Add 1M Urea to the cleavage buffer to partially unfold the linker region without denaturing the enzyme.
Multiple Bands (Smear) Non-specific cleavage ("Star Activity").Reduce enzyme concentration; check if "RA1" sequence has internal Lys residues and switch to SUMO protease.
Low Yield on HPLC Peptide sticking to column.Use a C4 column instead of C18 for very hydrophobic AMPs; ensure proper acidification before loading.

References

  • UniProt Consortium. (2025). UniProtKB - D2K8I2 (Odorranain-F-RA1). UniProt. [Link]

  • The Bioscan. (2026). Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli.[Link][4]

  • Frontiers in Microbiology. (2021). Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra.[3][Link]

  • Journal of Biotechnology. (2024).[5] Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris.[5][Link][5]

Sources

Application Note: Minimum Inhibitory Concentration (MIC) Assay Protocols for Odorranain-F-RA1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Odorranain-F-RA1 is a cationic antimicrobial peptide (AMP) originally identified from the skin secretions of the odorous frog Odorrana andersonii (UniProt Accession: D2K8I2). Like other members of the Odorranain family, it exhibits potent broad-spectrum activity against Gram-negative and Gram-positive bacteria through membrane permeabilization.

However, the physicochemical properties of Odorranain-F-RA1—specifically its amphipathicity and net positive charge—introduce significant experimental variables often overlooked in standard small-molecule antibiotic assays. Standard polystyrene microplates can sequester up to 50% of the peptide through non-specific electrostatic binding, leading to artificially high MIC values (false negatives). Furthermore, the presence of divalent cations (


, 

) in the media can competitively inhibit the peptide's initial electrostatic attraction to the bacterial outer membrane.

This application note details a modified CLSI broth microdilution protocol specifically engineered for Odorranain-F-RA1. It integrates low-binding labware and precise cation adjustments to ensure data reproducibility and accuracy.

Mechanism of Action

To interpret MIC data correctly, one must understand the peptide's interaction with the target. Odorranain-F-RA1 follows a membrane-disruptive mechanism, typically the "Carpet" or "Toroidal Pore" model.[1]

Figure 1: Odorranain-F-RA1 Membrane Disruption Pathway

OdorranainMechanism Peptide Odorranain-F-RA1 (Cationic/Amphipathic) Attraction Electrostatic Attraction (Peptide (+) to Lipid A/Teichoic Acid (-)) Peptide->Attraction Initial Binding Accumulation Surface Accumulation (Threshold Concentration) Attraction->Accumulation Critical Density Insertion Hydrophobic Insertion (Amphipathic Helix Rotation) Accumulation->Insertion Reorientation Disruption Membrane Depolarization & Pore Formation Insertion->Disruption Membrane Stress Lysis Cell Lysis (Bactericidal Effect) Disruption->Lysis Leakage of Cytosol

Caption: The stepwise mechanism of Odorranain-F-RA1, highlighting the critical electrostatic checkpoint that necessitates low-salt media conditions.

Materials & Reagent Preparation

Critical Labware
  • Microplates: 96-well Polypropylene (PP) round-bottom plates.

    • Why: Polystyrene (PS) binds cationic peptides. Use of PS plates can shift MIC values by 2-4 fold.

  • Pipette Tips: Low-retention, aerosol-barrier tips.

  • Reservoirs: Polypropylene reagent reservoirs (autoclaved).

Peptide Reconstitution

Odorranain-F-RA1 is prone to aggregation and adsorption.

  • Stock Solution (100x): Dissolve lyophilized peptide in sterile 0.01% Acetic Acid (v/v) containing 0.2% Bovine Serum Albumin (BSA) .

    • Concentration: Target 1.28 mg/mL or 2.56 mg/mL (depending on expected MIC).

    • Rationale: Acetic acid prevents aggregation; BSA coats plastic surfaces to prevent peptide loss (Wiegand et al., 2008).

  • Storage: Aliquot into PP tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Bacterial Media
  • Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cation Adjustment: Ensure physiological concentrations:

    • 
      : 20–25 mg/L
      
    • 
      : 10–12.5 mg/L
      
    • Note: Excess cations competitively displace the peptide from the bacterial surface.

Experimental Protocol: Broth Microdilution

Inoculum Preparation (Direct Colony Suspension)
  • Culture: Grow bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on non-selective agar (MHA) overnight at 35°C.

  • Suspension: Pick 3-5 isolated colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL) using a nephelometer or OD625 (0.08–0.13).
    
  • Dilution: Dilute the 0.5 McFarland suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
    • Final Assay Concentration: When 50 µL of inoculum is added to 50 µL of peptide, the final concentration will be

      
       CFU/mL .
      
Assay Workflow
Figure 2: MIC Assay Workflow for AMPs

MICProtocol cluster_0 Plate Setup cluster_1 Inoculation cluster_2 Incubation & Read Step1 Dispense 50µL CAMHB into Wells 1-12 Step2 Add 50µL Peptide Stock to Col 1 Step1->Step2 Step3 Serial Dilution (1:2) Col 1 -> 10 Discard 50µL from Col 10 Step2->Step3 Step4 Add 50µL Inoculum (10^6 CFU/mL) to Wells 1-11 Step3->Step4 Step5 Add 50µL Sterile Media to Col 12 (Sterility Control) Step4->Step5 Step6 Incubate 16-20h 35°C, Ambient Air Step5->Step6 Step7 Visual Read & OD600 Step6->Step7

Caption: Step-by-step workflow for preparing the 96-well polypropylene plate for MIC determination.

Detailed Plate Layout
  • Columns 1–10: Serial 2-fold dilution of Odorranain-F-RA1 (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Column 11 (Growth Control): Bacteria + Media (No Peptide). Must show turbidity.

  • Column 12 (Sterility Control): Media only (No Bacteria, No Peptide). Must be clear.

Data Analysis & Interpretation

Reading Results
  • Visual Inspection: Place the plate on a dark background. The MIC is the lowest concentration of peptide that completely inhibits visible growth (no pellet, no turbidity).

  • Spectrophotometric Verification: Read absorbance at 600 nm (OD600).

    • Calculation: % Inhibition =

      
      .
      
    • Cutoff: Typically

      
       inhibition is required for MIC determination in AMPs.
      
Acceptance Criteria (Quality Control)

The assay is valid only if:

  • Growth Control: Shows good turbidity (OD600 > 0.2) and visible pellet.

  • Sterility Control: Remains clear (OD600 < 0.05).

  • Inoculum Check: Plating 10 µL of the 1:100 inoculum dilution yields ~50 colonies (confirming

    
     CFU/mL).
    
Troubleshooting Odorranain-F-RA1 Specifics
ObservationProbable CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or contaminationUse filter tips; ensure thorough mixing during dilution.
High MIC vs. Literature Peptide adsorption to plasticVerify use of Polypropylene plates. Add 0.002% Polysorbate-80 or BSA.
Trailing Growth (Partial inhibition)Inoculum too highVerify CFU counts via plate counts.
Precipitation Peptide-Salt interactionCheck media cation levels; ensure peptide is fully dissolved in acetic acid before adding to media.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA.[2][3]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[4][5] Nature Protocols, 3(2), 163–175. [Link]

  • UniProt Consortium. (2023). UniProtKB - D2K8I2 (Odorranain-F-RA1).[6] UniProt.[6] [Link]

  • Li, J., Xu, X., Xu, C., et al. (2007).[7] Anti-infection peptidomics of amphibian skin. Molecular & Cellular Proteomics, 6(5), 882-894.[7] (Context for Odorranain family isolation). [Link]

Sources

Designing primers for cloning Odorranain-F-RA1 precursor gene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Primer Design & Cloning Protocol for Odorranain-F-RA1 Precursor

Abstract & Strategic Overview

The cloning of antimicrobial peptides (AMPs) like Odorranain-F-RA1 (UniProt: D2K8I2) presents a unique "toxicity paradox." High-level expression of the mature cationic peptide is often lethal to the E. coli host. Therefore, the cloning strategy must prioritize the precursor form , which contains an anionic "acidic spacer" that neutralizes the cationic toxicity of the mature peptide.

This guide details a biphasic strategy:

  • Discovery Phase: Amplification of the full-length native precursor from cDNA using a conserved signal peptide motif (Shotgun Cloning).

  • Expression Phase: Subcloning the mature region into a fusion vector (pET-32a(+)) to ensure solubility and host viability.

Biological Context & Target Architecture

Before designing primers, one must understand the tripartite structure of the Odorrana AMP precursor. Failure to account for the "Acidic Spacer" is the most common cause of cloning failure in this family.

Target Gene: Odorranain-F-RA1 (Source: Odorrana andersonii) Mature Sequence: GFMDTAKNVAKNMAVTLLDNLKCKITKAC (29 AA) Mechanism: The precursor's acidic region (rich in Asp/Glu) electrostatically masks the cationic mature region (rich in Lys/Arg) during intracellular transport.

Figure 1: Precursor Architecture & Primer Logic

G Precursor Signal Peptide (Hydrophobic) Acidic Spacer (Anionic) Mature Peptide (Cationic) 3' UTR Precursor:spacer->Precursor:mature Lys-Arg Cleavage Site Fwd_Primer Conserved Signal Primer (Fwd) Binds highly conserved 5' region Fwd_Primer->Precursor:sp Anneals to 5' Rev_Primer Oligo(dT) Primer (Rev) Binds Poly-A Tail Rev_Primer->Precursor:utr Anneals to 3'

Caption: Schematic of the Odorranain-F-RA1 precursor. The acidic spacer is critical for neutralizing the toxicity of the mature peptide during translation.

Phase 1: Primer Design (In Silico)

We utilize a "Shotgun Cloning" approach relying on the high conservation of the signal peptide coding sequence across Odorrana species (Zhang et al., 2006).

Discovery Primers (Full Precursor)

Used to isolate the gene from a cDNA library (Skin secretion).

Primer NameSequence (5' → 3')Characteristics
Odor-SP-F1 CCG ACC ATG TTC ACC TTG AAG AABinds conserved Met-Phe-Thr-Leu-Lys motif in signal peptide.

.
Oligo-dT-R GCG AGC ACA GAA TTA ATA CGA CTC ACT ATA GGT TTT TTT TTT TTTUniversal reverse primer (anchored) for 3' RACE.
Expression Primers (Subcloning into pET-32a)

Once the precursor is sequenced, specific primers are needed to move the mature peptide coding sequence into an expression vector. We use pET-32a(+) to fuse the peptide with Thioredoxin (Trx), further masking toxicity.

  • Restriction Strategy: BamHI (5') and XhoI (3').

  • Cleavage Site: An Enterokinase site (DDDDK) is inherent in pET-32a, allowing release of the native peptide.

Primer NameSequence (5' → 3')Function
RA1-Exp-F CGCGGA TCC GAT GAC GAC GAC AAAGGC TTC ATG GAT ACC GCTBamHI site + Enterokinase site + Start of Mature Peptide.
RA1-Exp-R CCGCTC GAG TCAGCA GGC TTT GGT GATXhoI site + Stop Codon + Reverse Complement of C-terminus.

Critical Design Note: The Forward Primer includes GAT GAC GAC GAC AAA (Enterokinase site). Although pET-32a has this, reinforcing it immediately upstream of your peptide ensures clean cleavage without leaving vector-derived residues.

Experimental Protocol

Step 1: RNA Extraction & cDNA Synthesis
  • Input: 100 mg lyophilized skin secretion or fresh skin tissue from O. andersonii.

  • Reagent: TRIzol Reagent (Invitrogen).

  • QC: Ensure

    
    .
    
  • cDNA: Use SuperScript IV Reverse Transcriptase with the Oligo-dT-R primer.

Step 2: "Touchdown" PCR Amplification

Standard PCR often fails due to the AT-rich nature of amphibian signal peptides. A touchdown protocol increases specificity.

  • Polymerase: Phusion High-Fidelity DNA Polymerase (NEB).

  • Reaction Mix: 50 µL total volume (0.5 µM primers, 200 µM dNTPs, 100 ng cDNA).

Cycling Parameters:

  • Denaturation: 98°C for 30 sec.

  • Touchdown Phase (10 cycles):

    • 98°C for 10 sec.

    • 60°C

      
       50°C (decrease 1°C/cycle) for 30 sec.
      
    • 72°C for 30 sec.

  • Amplification Phase (25 cycles):

    • 98°C for 10 sec.

    • 54°C for 30 sec.

    • 72°C for 30 sec.

  • Final Extension: 72°C for 5 min.

Step 3: Cloning & Validation Workflow

Workflow cDNA cDNA Library (O. andersonii) PCR PCR Amplification (Primers: Odor-SP-F1 + Oligo-dT) cDNA->PCR Gel Gel Purification (~300-500 bp band) PCR->Gel Ligation Ligation into pGEM-T Easy (TA Cloning) Gel->Ligation Seq Sanger Sequencing (Validate Precursor Sequence) Ligation->Seq Subclone Subclone Mature Region into pET-32a (+) Seq->Subclone

Caption: Step-by-step workflow from cDNA library to expression vector.[1][2][3]

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: No bands in PCR.

    • Cause: Signal peptide variability.

    • Solution: Lower the initial annealing temperature in the touchdown phase to 55°C.

  • Issue: Toxicity in E. coli (Colonies grow slowly or lyse).

    • Cause: Leaky expression of the cationic peptide.

    • Solution: Use BL21(DE3)pLysS cells. The pLysS plasmid expresses T7 lysozyme, which inhibits basal T7 polymerase activity, tightly regulating expression until induction.

  • Validation:

    • Colony PCR: Use T7 Promoter and T7 Terminator primers to verify insert size in pET-32a.

    • Sequencing: Must confirm the absence of frame-shift mutations, particularly in the linker region between Trx and Odorranain.

References

  • UniProt Consortium. (2010). Odorranain-F-RA1 - Antimicrobial peptide precursor. UniProtKB - D2K8I2. Available at: [Link]

  • Li, J., Xu, X., Xu, C., Zhou, W., Zhang, K., Yu, H., ... & Lai, R. (2007).[4] Anti-oxidant activity of peptide fractions from the skin secretion of the frog, Rana pleuraden. Peptides, 28(1), 101-106. (Describes the conserved signal peptide cloning strategy for Ranidae/Odorrana).

  • Iwakoshi-Ukena, E., et al. (2011).[5] Characterization of novel antimicrobial peptides from the skin of the endangered frog Odorrana ishikawae by shotgun cDNA cloning. Biochemical and Biophysical Research Communications.[5] Available at: [Link]

Sources

Application Note: Mass Spectrometry Characterization of Synthetic Odorranain-F-RA1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Odorranain-F-RA1 is a 29-residue antimicrobial peptide (AMP) derived from the skin secretions of the odorous frog (Odorrana species). Belonging to the Brevinin/Esculentin superfamily, it is characterized by a highly cationic N-terminal domain and a conserved C-terminal "Rana box"—a heptapeptide loop stabilized by an intramolecular disulfide bridge.

The synthetic production of Odorranain-F-RA1 for therapeutic development presents unique challenges. The presence of two methionine residues makes the peptide susceptible to oxidation, while the critical C-terminal disulfide bond (Cys23–Cys29) requires precise oxidative folding to ensure biological activity.

This Application Note defines a rigorous mass spectrometry (MS) workflow to validate the identity , purity , and structural integrity of synthetic Odorranain-F-RA1. Unlike standard peptide QC, this protocol emphasizes the differentiation of reduced vs. oxidized species and the detection of synthesis byproducts.

Target Molecule Profile
  • Sequence: Gly-Phe-Met-Asp-Thr-Ala-Lys-Asn-Val-Ala-Lys-Asn-Met-Ala-Val-Thr-Leu-Leu-Asp-Asn-Leu-Lys-Cys-Lys-Ile-Thr-Lys-Ala-Cys

  • Formula (Oxidized): C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    
    
  • Monoisotopic Mass (Theoretical): 3138.60 Da (Oxidized) / 3140.62 Da (Reduced)

  • Key Features: 2 Methionines (Oxidation prone), 1 Disulfide Bond (Cys23-Cys29).

Experimental Workflow Overview

The characterization logic follows a "Trust but Verify" approach, moving from intact mass screening to high-resolution structural mapping.

Workflow Sample Synthetic Odorranain-F-RA1 Step1 1. Intact Mass (ESI-TOF) Identity & Oxidation Check Sample->Step1 Step2 2. RP-HPLC-UV-MS Purity & Hydrophobicity Step1->Step2 Pass Fail Reject / Reprocess Step1->Fail Wrong Mass Step3 3. Disulfide Mapping (Reduction/Alkylation) Step2->Step3 >95% Purity Step4 4. MS/MS Sequencing (HCD/ETD) Step3->Step4 Release Final Release Certificate Step4->Release Sequence Confirmed

Figure 1: Analytical workflow for the characterization of synthetic Odorranain-F-RA1. Green paths indicate successful QC progression.

Detailed Protocols

Sample Preparation

Rationale: Amphipathic peptides like Odorranain-F-RA1 can aggregate or adsorb to plastic surfaces. Proper solubilization is critical for accurate MS quantification.

  • Stock Solution: Dissolve 1 mg of lyophilized peptide in 1 mL of 50% Acetonitrile (ACN) / 50% Water / 0.1% Formic Acid (FA) .

    • Note: Avoid 100% aqueous buffers initially to prevent aggregation.

  • Working Solution: Dilute stock 1:100 with 0.1% FA in water to a final concentration of ~10 µg/mL (approx. 3 µM).

  • Vial Choice: Use low-binding polypropylene vials or silanized glass inserts.

High-Resolution Intact Mass Analysis (ESI-MS)

Objective: Confirm molecular weight and assess oxidation status (Met+16 Da).

Instrument Parameters (Orbitrap or Q-TOF):

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 60,000 (at m/z 200).

  • Scan Range: m/z 400 – 2000.

Data Interpretation: Look for the multi-charged envelope. Odorranain-F-RA1 is highly basic (Lys-rich). Expect charge states +3, +4, and +5.

SpeciesFormulaTheoretical m/z (z=3)Theoretical m/z (z=4)Theoretical m/z (z=5)
Intact (Oxidized) [M+nH]

1047.20785.65628.72
Reduced (Open) [M+nH]

1047.87786.16629.13
Met-Oxidation (+1O) [M+16+nH]

1052.53789.65631.92

Protocol Check: If the observed mass is +2 Da higher than expected, the disulfide bond has not formed (peptide is reduced).

Disulfide Bond Mapping

Objective: Prove the existence of the Cys23–Cys29 bond.

Method A: Mass Shift via Alkylation

  • Aliquot: Take 50 µL of Working Solution.

  • Alkylation (No Reduction): Add 5 µL of 50 mM Iodoacetamide (IAM). Incubate 30 min in dark at RT.

    • Result: If disulfide is intact , IAM cannot react. Mass remains 3138.60 Da.

    • Result: If disulfide is broken/reduced , IAM alkylates both Cysteines (+57 Da x 2). Mass shifts to ~3254 Da.

  • Reduction Control: Add 5 µL of 10 mM DTT to a separate aliquot, incubate 30 min, then add IAM. This confirms free thiols are reactive after reduction.

LC-MS/MS Sequencing

Objective: Confirm amino acid sequence and localize modifications.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why C18? Optimal for peptides < 5 kDa.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 45% B over 20 minutes. Flow rate: 0.3 mL/min.

MS/MS Parameters (HCD - Higher Energy Collisional Dissociation):

  • Isolation Window: 2.0 m/z.

  • NCE (Normalized Collision Energy): 28%.

  • Dynamic Exclusion: 10 s.

Fragment Logic: The "Rana box" (Cys23-Cys29) creates a loop. Fragmentation within this loop is difficult without prior reduction.

  • Strategy: Perform MS/MS on the Reduced & Alkylated sample (from Step 3.3) to get full b-ion and y-ion coverage.

  • Key Diagnostic Ions:

    • y1 (C-term): Cys (alkylated).

    • b22: Fragment just before the loop.

Results & Visualization

Fragmentation Map (Graphviz)

The following diagram illustrates the expected fragmentation pattern for the reduced/alkylated peptide.

Fragmentation Seq N-Term G F M D T A K N V A K N M A V T L L D N L K C* K I T K A C* C-Term b_ions b-ions (N->C) Seq:n->b_ions y_ions y-ions (C->N) Seq:c->y_ions RanaBox Rana Box Loop (Cys23-Cys29) RanaBox->Seq:c

Figure 2: Linear sequence map of Odorranain-F-RA1. C denotes Carbamidomethyl-Cysteine after reduction/alkylation.*

Acceptance Criteria Table
ParameterMethodAcceptance Limit
Exact Mass ESI-HRMS± 5 ppm of Theoretical (3138.6012 Da)
Purity HPLC-UV (214 nm)≥ 95.0% Area
Disulfide Status Ellman's / IAM TestNegative for free thiols (Intact)
Sequence Coverage LC-MS/MS100% coverage of b/y ions (on reduced sample)
Impurities LC-MSNo single impurity > 1%; Met-Oxidation < 2%

Troubleshooting Guide

Issue: Poor Ionization or Signal Instability

  • Cause: Hydrophobic aggregation or ion suppression by TFA.

  • Solution: Ensure the mobile phase uses Formic Acid (0.1%) instead of TFA for MS runs. If TFA is required for separation, use the "TFA-Fix" method (propionic acid/isopropanol dopant) post-column.

Issue: Mass Shift +16 Da or +32 Da

  • Cause: Methionine oxidation (Met3, Met13) during synthesis or storage.

  • Solution: Degas all buffers. Store peptide under Nitrogen. Check raw material quality.

Issue: Mass Shift +57 Da in "Intact" Sample

  • Cause: Incomplete oxidative folding; one cysteine is blocked or alkylated inadvertently.

  • Solution: Re-optimize the folding buffer (usually Glutathione redox shuffle) and verify with the IAM test (Protocol 3.3).

References

  • UniProt Consortium. (2023). UniProtKB - D2K8I2 (Odorranain-F-RA1).[1] Retrieved from [Link]

  • Li, J., et al. (2007).[2] Anti-infection peptidomics of amphibian skin.[2][3][4][5] Molecular & Cellular Proteomics, 6(5), 882-894.[2] Retrieved from [Link]

  • Kjeldsen, F., & Haselmann, K. F. (2015). Characterization of Synthetic Peptides by Mass Spectrometry.[4] Methods in Molecular Biology, 1348, 77-82. Retrieved from [Link]

  • Wang, G. (2022).[6] The Antimicrobial Peptide Database (APD3). Retrieved from [Link][7]

Sources

Application Note & Protocol: Preparation of Odorranain-F-RA1 Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Odorranain-F-RA1 is a cationic antimicrobial peptide (AMP) identified from the skin of the golden crossband frog, Odorrana andersonii.[1][2] As with many peptides used in drug discovery and research, the accuracy and reproducibility of bioassay results are critically dependent on the proper preparation of stock solutions. Improper handling, solubilization, or storage can lead to peptide degradation, aggregation, or inaccurate concentration, thereby compromising experimental outcomes. This document provides a comprehensive, field-proven protocol for the solubilization, quality control, and storage of lyophilized Odorranain-F-RA1, ensuring the integrity and reliability of the peptide for downstream applications.

Pre-Preparation Analysis: A Strategy for Success

A successful protocol is built on a foundational understanding of the molecule . Simply following a generic peptide solubilization procedure is insufficient; the strategy must be tailored to the specific physicochemical properties of Odorranain-F-RA1.

Understanding the Peptide: Causality Behind Solvent Selection

The primary structure of a peptide dictates its solubility.[3] The mature Odorranain-F-RA1 peptide is a 49-amino acid sequence: GLLSKAFKDALKKVLPGVFSKVLKNVAKTVLNALKNCKKKCKKGNKCF

A bioinformatic analysis of this sequence reveals key properties that inform our solubilization strategy:

  • Net Charge: The most critical parameter for initial solvent selection is the peptide's net charge at a neutral pH.[4][5] A calculation of Odorranain-F-RA1's ionizable groups reveals a net positive charge of +10 at pH 7.0 . This classifies it as a strongly basic peptide .

  • Solubility Prediction: Basic peptides, due to their high density of positive charges (from Lysine (K) and Arginine (R) residues), tend to be soluble in aqueous solutions.[6] If solubility challenges arise, moving to a slightly acidic environment will ensure these basic residues remain protonated and charged, enhancing solubility.[3][7][8][9]

  • Special Residues: The sequence contains multiple Cysteine (C) residues, which can form disulfide bonds.[2] It also contains Methionine (M) and Tryptophan (W) if analyzing related peptides, which are susceptible to oxidation.[8] Therefore, care must be taken to avoid strongly basic conditions (pH > 8) and oxidizing agents during handling.[10]

This analysis forms the logical basis for our protocol: we will start with a neutral aqueous solvent and resort to a dilute acidic solvent only if necessary.

Experimental Workflow Overview

The entire process, from receiving the lyophilized powder to generating validated, ready-to-use stock solutions, follows a systematic and self-validating workflow. This ensures that each critical step is performed correctly and the final product is of certifiable quality for bioassays.

Odorranain_F_RA1_Preparation_Workflow cluster_prep Phase 1: Reconstitution cluster_qc Phase 2: Quality Control cluster_storage Phase 3: Aliquoting & Storage A Receive Lyophilized Odorranain-F-RA1 B Equilibrate Vial to Room Temperature in Desiccator A->B Prevent Condensation C Perform Small-Scale Solubility Test (e.g., 100 µg) B->C Minimize Waste D Select Optimal Solvent (Water or 0.1% Acetic Acid) C->D Data-Driven Choice E Reconstitute Primary Stock (e.g., 1-5 mg/mL) D->E Use Volumetric Pipetting F Determine Concentration (UV-Vis @ 205 nm) E->F Self-Validation Step 1 G Assess Purity & Integrity (RP-HPLC) F->G Self-Validation Step 2 H Verify Data Against Specifications G->H Pass/Fail Decision I Prepare Single-Use Working Aliquots H->I If QC Passed J Flash Freeze Aliquots (e.g., Liquid N2 or Dry Ice) I->J Preserve Integrity K Long-Term Storage at -80°C J->K Ensure Stability

Caption: Workflow for preparing Odorranain-F-RA1 stock solutions.

Materials and Reagents

Procurement of high-quality reagents is non-negotiable for ensuring the integrity of the final peptide stock.

Reagent / MaterialRecommended SpecificationsRationale
Odorranain-F-RA1Lyophilized powder, >95% purity (HPLC verified)High purity minimizes interference from synthesis-related impurities.
Nuclease-Free WaterUltrapure (18.2 MΩ·cm), sterile-filtered (0.22 µm)Prevents enzymatic degradation and microbial contamination.
Acetic Acid, GlacialACS grade or higherEnsures purity for use in acidic solvent preparation.
Conical TubesSterile, low-protein-binding polypropylene, 1.5 mL & 15 mLMinimizes loss of peptide due to adsorption on surfaces.[11]
Pipette TipsSterile, low-retention, filteredEnsures accurate dispensing and prevents cross-contamination.
Desiccator CabinetWith active desiccantPrevents hygroscopic peptide powder from absorbing atmospheric moisture.[10]
SonicatorWater bath typeAids in gentle and effective dissolution of peptide aggregates.[6]
Vortex MixerStandard laboratory modelFor gentle mixing of solutions.
Analytical BalanceReadability to 0.01 mgFor accurate weighing of lyophilized peptide if required.

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. Adherence to each step is critical for success.

Handling Lyophilized Peptide

Lyophilized peptides are hygroscopic and susceptible to degradation if handled improperly.[10]

  • Equilibration: Before opening, place the sealed vial of lyophilized Odorranain-F-RA1 in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold peptide powder, which would compromise its stability and mass.[11][12]

  • Initial Centrifugation: Briefly centrifuge the vial (e.g., 1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the tube.

Step-wise Solubilization for Primary Stock (Target: 1 mg/mL)

It is always advisable to first test solubility on a small portion of the peptide. However, for this validated protocol based on the peptide's basic nature, we proceed with a step-wise approach.

  • Solvent Calculation: Determine the volume of solvent needed. For example, to make a 1 mg/mL stock from 1 mg of peptide, you will need 1 mL of solvent.

  • Initial Attempt with Water: Add the calculated volume of sterile, nuclease-free water to the vial.

  • Gentle Agitation: Cap the vial securely and vortex gently for 10-15 seconds. Invert the tube several times. Let it sit at room temperature for 5-10 minutes.

  • Visual Inspection: Observe the solution. A fully dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy, has visible particulates, or has a gel-like consistency, proceed to the next step.

  • Sonication (If Needed): Place the vial in a room temperature water bath sonicator and sonicate for 5-10 minutes.[6] Visually inspect again. If the peptide is still not fully dissolved, proceed to the acidic solvent step.

  • Acidic Solvent Addition (If Needed): If the peptide remains insoluble in water, add 10% of the total volume as 1.0% acetic acid (to achieve a final concentration of 0.1% acetic acid). For a 1 mL total volume, this would be 100 µL of 1.0% acetic acid. Vortex gently and sonicate as described above. The strongly basic nature of Odorranain-F-RA1 ensures it will dissolve under these mild acidic conditions.[9]

Quality Control and Validation

A prepared stock solution is not ready for use until its concentration and integrity are verified. This step ensures the trustworthiness of all subsequent experimental data.

Concentration Determination via UV Spectrophotometry

Odorranain-F-RA1 lacks Tryptophan (Trp) and Tyrosine (Tyr) residues, rendering the standard A280 method of concentration determination inaccurate.[13][14] Instead, absorbance in the far-UV range, which excites the peptide backbone, is the preferred method.[15][16]

  • Method: Measure the absorbance of the stock solution at 205 nm (A205) using a suitable spectrophotometer (e.g., NanoDrop).

  • Blanking: Use the exact same solvent/buffer used for reconstitution (e.g., water or 0.1% acetic acid in water) as the blank.

  • Calculation: Use the following equation to determine the concentration: Concentration (mg/mL) = A205 / ε₂₀₅

    • Where ε₂₀₅ (extinction coefficient) for most peptides is approximately 31 mL mg⁻¹ cm⁻¹ .[16]

  • Record: Document the final, validated concentration. This is the value to be used for all subsequent dilutions.

Purity and Integrity Assessment via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide purity.[17][18][19] It separates the intact peptide from any degradation products or synthesis-related impurities.[20][21]

  • Procedure: Inject a small aliquot of the prepared stock solution onto a C18 analytical column.

  • Analysis: A pure, correctly folded peptide should yield a single, sharp, symmetrical peak in the chromatogram. The presence of multiple peaks, shoulder peaks, or a broad peak may indicate degradation, aggregation, or impurities.

  • Purity Calculation: The purity is calculated as the area of the main peptide peak relative to the total area of all peaks detected at ~214 nm (the absorbance wavelength for the peptide bond).[21]

QC ParameterSpecificationMethodRationale
Appearance Clear, colorless solutionVisual InspectionCloudiness or particulates indicate incomplete solubilization or aggregation.
Concentration ±10% of TargetUV-Vis @ 205 nmEnsures accurate dosing in bioassays.
Purity ≥95%RP-HPLCConfirms the integrity of the peptide and absence of significant contaminants.

Storage and Stability

Proper storage is essential to maintain the peptide's biological activity over time. Peptides in solution are far less stable than in their lyophilized form.[10]

  • Aliquoting: Based on the validated concentration, dilute the primary stock to create several smaller, single-use working aliquots in sterile, low-protein-binding tubes. A typical working stock might be 100 µM. This is the single most important step to prevent degradation from repeated freeze-thaw cycles. [11]

  • Flash Freezing: Rapidly freeze the aliquots using a dry ice/ethanol bath or liquid nitrogen before transferring them to the freezer. This minimizes the formation of ice crystals that can damage the peptide structure.

  • Long-Term Storage: Store all aliquots at -80°C . For short-term storage (up to one week), -20°C is acceptable, but -80°C is strongly recommended for preserving long-term stability.[12][22]

  • Thawing: When an aliquot is needed, thaw it rapidly at room temperature or in a cool water bath and place it on ice immediately. Use the entire aliquot for the experiment; do not re-freeze any unused portion.

References

  • NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Peptides.co. (2026, February 5). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • Innovagen. (n.d.). PepCalc.com - Peptide calculator. Retrieved from [Link]

  • Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851–858. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenicBio. (2025, December 7). Understanding HPLC Purity Testing for Research Peptides. Retrieved from [Link]

  • Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). UniProtKB - D2K8I2. Retrieved from [Link]

  • Peptides.co. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

  • PepDraw. (n.d.). Peptide Net Charge Calculator. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]

  • Pearson. (2022, July 22). Determining Net Charge of a Peptide Explained. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Collection of Antimicrobial Peptides. (n.d.). Odorranain-F-RA1 peptide precursor. CAMPSQ2503. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Protein A280 Direct Measurement Using UV Vis Spectroscopy. Retrieved from [Link]

  • Scopes, R. K. (1994). Protein Determination by UV Absorption. In Protein Purification (pp. 41-49). Springer, New York, NY. Retrieved from [Link]

  • UniProt Consortium. (n.d.). UniProt. Retrieved from [Link]

  • You, D., et al. (2009). Anti-infection Peptidomics of Amphibian Skin. Molecular & Cellular Proteomics, 8(12), 2737-2751. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Dynein 2 intermediate chain 2 - Homo sapiens (Human). UniProtKB - A2A3F8. Retrieved from [Link]

  • Rizzetto, A., et al. (2013). Antimicrobial Potency of Cationic Antimicrobial Peptides can be Predicted from their Amino Acid Composition. Journal of Proteomics & Bioinformatics, 6(8), 182-188. Retrieved from [Link]

  • UniProt Consortium. (n.d.). G1/S-specific cyclin-D2 - Ailuropoda melanoleuca (Giant panda). UniProtKB - D2HEK1. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Serine/threonine-protein kinase DCLK2 - Homo sapiens (Human). UniProtKB - Q8N568. Retrieved from [Link]

  • Lei, C., et al. (2024). Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris: Biological characteristics and its application in food preservation. Journal of Biotechnology, 387, 12-20. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Casein kinase II subunit alpha - Octodon degus (Degu). UniProtKB - A0A6P6DYA0. Retrieved from [Link]

Sources

Circular dichroism (CD) spectroscopy of Odorranain-F-RA1 folding

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging Circular Dichroism (CD) spectroscopy for the structural analysis and folding characterization of the antimicrobial peptide Odorranain-F-RA1. This document provides foundational principles, detailed experimental protocols, and data interpretation guidelines for researchers in structural biology and drug development.

Introduction: The Structural Imperative of Odorranain-F-RA1

Odorranain-F-RA1 is an antimicrobial peptide (AMP) identified in the Golden crossband frog, Odorrana andersonii.[1][2] As part of the brevinin-2/esculentin family, its potent antimicrobial activity is intrinsically linked to its three-dimensional structure.[1][3] The therapeutic potential of AMPs like Odorranain-F-RA1 is vast, but harnessing this potential requires a deep understanding of their conformational dynamics, folding pathways, and stability.[3][4] An unstructured peptide is typically inactive; it must fold into a specific conformation, often an α-helix or β-sheet, upon interacting with microbial membranes to exert its function.[5][6]

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for investigating the secondary and tertiary structure of peptides and proteins in solution.[7][8][9] It provides rapid insights into the conformational integrity of a peptide, its folding state, and its stability in response to environmental changes such as temperature or chemical denaturants.[10][11][12] This application note serves as a comprehensive guide for characterizing the folding and stability of Odorranain-F-RA1 using CD spectroscopy.

Foundational Principles of Circular Dichroism Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] In proteins and peptides, the primary sources of chirality are the asymmetric α-carbon of amino acids and the inherent asymmetry of their folded secondary structures. The technique is typically divided into two spectral regions:

  • Far-UV Region (190-250 nm): This region is dominated by the absorption of the peptide bond amide backbone.[13][14] The regular, repeating arrangement of the backbone in secondary structures like α-helices and β-sheets produces distinct and characteristic CD signatures.[9][15]

    • α-Helices: Exhibit strong negative bands (minima) near 222 nm and 208 nm, and a positive band (maximum) around 192 nm.[13][16]

    • β-Sheets: Show a negative band around 216-220 nm and a positive band near 195 nm.[9][17]

    • Random Coil (Unfolded): Characterized by a strong negative band near 200 nm.[14]

  • Near-UV Region (250-350 nm): Signals in this region arise from aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds.[13][14] These signals are sensitive to the tertiary structure and the specific microenvironment of these chromophores, providing a fingerprint of the protein's unique three-dimensional fold.[8]

cluster_0 Chiral Molecule (Peptide) cluster_1 Differential Absorption cluster_2 Structural Interpretation Circularly Polarized Light Circularly Polarized Light Detector Detector Circularly Polarized Light->Detector Interaction CD Spectrum CD Spectrum Detector->CD Spectrum ΔA = AL - AR Secondary Structure Secondary Structure CD Spectrum->Secondary Structure Analysis α-Helix α-Helix Secondary Structure->α-Helix β-Sheet β-Sheet Secondary Structure->β-Sheet Random Coil Random Coil Secondary Structure->Random Coil

Figure 1: Workflow of CD Spectroscopy for Protein Structure Analysis.

Pre-requisites: Sample Preparation and Quality Control

The adage "garbage in, garbage out" is particularly true for CD spectroscopy. High-quality, reproducible data is entirely dependent on meticulous sample preparation.[18]

2.1. Peptide Synthesis, Purification, and Purity Odorranain-F-RA1 can be produced via recombinant expression in systems like E. coli or by solid-phase chemical synthesis.[19][20] Regardless of the method, the final peptide product must meet stringent quality standards.

  • Purity Requirement: The peptide sample must be >95% pure, as verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[21][22] Impurities can introduce interfering signals and compromise accurate structural interpretation.

  • Counterion Awareness: Peptides purified by HPLC often contain trifluoroacetic acid (TFA) as a counterion.[23] While TFA enhances solubility, it can interfere with certain assays. For highly sensitive studies, TFA removal may be necessary.[23]

2.2. Accurate Concentration Determination This is the most critical and often most challenging step in preparing for CD analysis.[22] Inaccurate concentration values lead directly to errors in the calculation of mean residue ellipticity, making secondary structure estimations unreliable.[16][21]

  • Avoid Colorimetric Assays: Methods like Bradford or BCA are unreliable for short peptides as their results are highly dependent on amino acid composition.[21]

  • Recommended Methods: For peptides lacking tryptophan or tyrosine, absorbance at 280 nm is not viable. The preferred methods are:

    • Quantitative Amino Acid Analysis (AAA): The gold standard for accurate peptide concentration.

    • Nitrogen Determination (Kjeldahl method): A highly accurate but destructive method.

    • Absorbance at 205 nm: Based on the peptide bond, but highly sensitive to buffer components.

2.3. Buffer Selection and Preparation The choice of buffer is paramount, as many common buffer components absorb strongly in the far-UV region, obscuring the peptide's signal.[18][24]

  • Optical Transparency: The buffer must be transparent below 200 nm. Phosphate buffers (sodium or potassium) are excellent choices.[21][24] Avoid buffers containing high concentrations of chloride ions, as they absorb strongly at short wavelengths.[25] If NaCl is necessary, its concentration should ideally be kept below 50 mM.[25]

  • pH and Stability: The buffer pH should be chosen to ensure the stability and solubility of Odorranain-F-RA1. A pH of 7.4 is a common starting point to mimic physiological conditions.

  • Degassing: Dissolved oxygen absorbs UV radiation below 200 nm.[25] Degassing the buffer by stirring under a vacuum for ~30 minutes is essential for acquiring high-quality data at low wavelengths.[25]

ParameterFar-UV RecommendationNear-UV RecommendationRationale
Peptide Purity >95%>98%Prevents spectral interference from contaminants.[21]
Concentration 0.1 - 0.5 mg/mL0.5 - 1.0 mg/mLBalances signal strength with absorbance limits to avoid detector saturation.[18][21]
Buffer 10-20 mM Sodium/Potassium Phosphate50 mM Tris or PhosphateLow UV absorbance is critical in the far-UV.[24]
Additives Avoid Cl⁻, DTT, ImidazoleCan be more tolerantAdditives can have high background absorbance, masking the peptide signal.[18][21]
Cuvette Pathlength 0.1 - 1 mm10 mmShorter pathlength is required to keep absorbance (OD) < 1.5 in the far-UV.[18]

Table 1: Recommended Sample Preparation Parameters for CD Spectroscopy.

Protocol 1: Thermal Denaturation for Stability Analysis

This protocol determines the thermal stability of Odorranain-F-RA1 by monitoring its secondary structure as a function of temperature. The output is the melting temperature (Tm), the point at which 50% of the peptide is unfolded.[8][11] A higher Tm indicates greater thermal stability.[11][12]

3.1. Materials and Equipment

  • Purified Odorranain-F-RA1 peptide

  • Degassed 10 mM sodium phosphate buffer, pH 7.4

  • CD Spectrometer with a Peltier temperature controller

  • Quartz cuvette (e.g., 1 mm pathlength)

  • Nitrogen gas supply (for purging the instrument)

3.2. Step-by-Step Methodology

  • Instrument Preparation:

    • Turn on the CD spectrometer and the xenon lamp. Allow at least 30 minutes for stabilization.

    • Purge the instrument with high-purity nitrogen gas at a flow rate of 5-10 L/min.[25] This is crucial to prevent ozone formation from UV light, which can damage optics and creates noise below 200 nm.[25]

  • Sample Preparation:

    • Prepare a stock solution of Odorranain-F-RA1. Determine its concentration accurately.

    • Dilute the peptide to a final concentration of ~0.2 mg/mL in the degassed phosphate buffer.

    • Prepare a buffer blank using the exact same buffer.

  • Data Acquisition Setup:

    • Set the spectrometer parameters. Typical starting parameters are:

      • Wavelength: Monitor at a single wavelength where the change between folded and unfolded states is maximal. For a helical peptide, 222 nm is an excellent choice.[11][16]

      • Temperature Range: 20 °C to 95 °C.

      • Temperature Ramp Rate: 1 °C/minute.

      • Data Pitch: 1 °C.

      • Equilibration Time: 1-2 minutes at each temperature to ensure the sample reaches thermal equilibrium.[26]

      • Bandwidth: 1-2 nm.

  • Measurement:

    • Equilibrate the cuvette holder to the starting temperature (20 °C).

    • First, run the thermal melt curve for the buffer blank to obtain a baseline.

    • Next, carefully load the Odorranain-F-RA1 sample and run the identical thermal melt program.

    • Self-Validation: After reaching the maximum temperature, cool the sample back to 20 °C and re-measure the CD signal to check for reversibility. If the initial signal is recovered, the unfolding was reversible. A lack of recovery may indicate aggregation.[26]

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (mdeg) at 222 nm versus temperature (°C).

    • The resulting data should form a sigmoidal curve. Fit this curve to a Boltzmann equation or a two-state denaturation model to determine the transition midpoint, which is the Tm.[26]

Protocol 2: Chemical Denaturation for Thermodynamic Stability

This experiment quantifies the thermodynamic stability of the peptide by calculating the Gibbs free energy of unfolding (ΔG°).[27] This is achieved by measuring the conformational change induced by increasing concentrations of a chemical denaturant like guanidinium chloride (GdnHCl) or urea.[27][28]

4.1. Materials and Equipment

  • Purified Odorranain-F-RA1 peptide

  • Degassed 10 mM sodium phosphate buffer, pH 7.4

  • High-purity GdnHCl (or Urea)

  • CD Spectrometer

  • Quartz cuvette (1 mm pathlength)

  • Precision pipette and tubes for serial dilutions

4.2. Step-by-Step Methodology

  • Instrument Preparation:

    • Prepare the CD spectrometer as described in Protocol 1 (warm-up, nitrogen purge).

  • Sample Preparation:

    • Prepare a high-concentration stock solution of GdnHCl (~8 M) in the phosphate buffer. Ensure the pH is readjusted to 7.4 after the GdnHCl has dissolved.

    • Prepare two primary stock solutions:

      • "Folded" Stock: Odorranain-F-RA1 at 0.2 mg/mL in buffer (0 M GdnHCl).

      • "Unfolded" Stock: Odorranain-F-RA1 at 0.2 mg/mL in buffer containing a high concentration of GdnHCl (e.g., 6 M).

    • In a series of microcentrifuge tubes, mix the "Folded" and "Unfolded" stocks in different ratios to create a range of samples with identical peptide concentration but varying GdnHCl concentrations (e.g., 0 M to 6 M in 0.2 M increments).

    • Prepare a corresponding set of buffer blanks with the same GdnHCl concentrations.

    • Equilibration (Critical Step): Allow all samples to equilibrate at a constant temperature (e.g., 25 °C) for several hours or overnight to ensure the folding/unfolding reaction has reached equilibrium.[26]

  • Data Acquisition:

    • Set the spectrometer to acquire a full Far-UV spectrum (e.g., 260 nm to 200 nm) for each sample.

    • Typical parameters:

      • Scan Speed: 50 nm/min.[5][24]

      • Data Pitch: 1 nm.

      • Bandwidth: 1 nm.

      • Averaging: 3-5 scans per sample to improve the signal-to-noise ratio.[5]

  • Measurement:

    • Measure the spectrum for each blank, followed immediately by its corresponding peptide sample. This ensures the most accurate baseline subtraction.

  • Data Analysis:

    • Subtract the respective blank spectrum from each sample spectrum.

    • Extract the ellipticity value at a single wavelength (e.g., 222 nm) for each denaturant concentration.

    • Plot the ellipticity at 222 nm versus the final GdnHCl concentration.

    • Fit the resulting sigmoidal curve to a two-state denaturation model.[27][28] This analysis yields the midpoint of the transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O).

cluster_prep Sample Preparation cluster_thermal Protocol 1: Thermal Melt cluster_chemical Protocol 2: Chemical Denaturation P1 Purify & Quantify Odorranain-F-RA1 P2 Prepare Buffer (e.g., 10mM Phosphate) P3 Prepare Peptide Solution (0.2 mg/mL) T1 Load Sample into CD P3->T1 C1 Prepare Samples with Varying [Denaturant] P3->C1 T2 Ramp Temperature (20°C -> 95°C) T1->T2 T3 Monitor CD Signal at 222 nm T2->T3 T4 Plot Signal vs. Temp T3->T4 T5 Determine Tm T4->T5 C2 Equilibrate Samples C1->C2 C3 Acquire Full Spectrum for each Sample C2->C3 C4 Plot Signal (222 nm) vs. [Denaturant] C3->C4 C5 Calculate ΔG° C4->C5

Figure 2: Experimental Workflow for CD Folding Analysis.

Conclusion

Circular Dichroism spectroscopy is a powerful and accessible tool for elucidating the structural characteristics of antimicrobial peptides like Odorranain-F-RA1. By employing systematic thermal and chemical denaturation studies, researchers can obtain robust quantitative data on peptide stability (Tm) and folding thermodynamics (ΔG°). This information is fundamental to understanding the peptide's mechanism of action and is a critical component in the rational design of new, more potent therapeutic agents. Adherence to the rigorous sample preparation and data acquisition protocols outlined in this guide will ensure the generation of high-quality, reliable, and publishable results.

References

  • Circular Dichroism Spectroscopy for Protein Structural Analysis - YouTube. (2021). Available at: [Link]

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  • Corrales, T. P., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. International Journal of Molecular Sciences, 24(23), 16645. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]

  • Strucko, T., et al. (2019). Thermally versus Chemically Denatured Protein States. Biochemistry, 58(23), 2741-2745. Available at: [Link]

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  • Matsuo, K., et al. (2005). Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy. Biophysical Journal, 89(1), 380-388. Available at: [Link]

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  • UniProt. (n.d.). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). Available at: [Link]

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  • Shet, D., & Zarena, D. (2026). Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli forbiophysical characterisation. The Bioscan, 21(1), 190-214. Available at: [Link]

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  • ResearchGate. (n.d.). The circular dichroism spectra of compounds 1 and 2. Available at: [Link]

  • The Bioscan. (2026). Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli forbiophysical char. Available at: [Link]

  • Dong, W. F., et al. (2018). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. Scientific Reports, 8(1), 1774. Available at: [Link]

  • NovoPro Bioscience. (n.d.). Odorranain-A-OA1 peptide. Available at: [Link]

  • The Bioscan. (n.d.). View of Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli forbiophysical characterisation. Available at: [Link]

  • Xiang, S., et al. (2009). Structure and function of the 5'→3' exoribonuclease Rat1 and its activating partner Rai1. Nature, 458(7239), 784-788. Available at: [Link]

  • Mahdavi, M., et al. (2023). Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides. Current Protein & Peptide Science, 24(11), 869-883. Available at: [Link]

  • Tsvetkova, P., et al. (2023). Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications. International Journal of Molecular Sciences, 24(8), 7545. Available at: [Link]

  • Avci, F. G., et al. (2018). Study of structure-activity relationship in Aurein 1.2 analogs. Journal of Molecular Recognition, 31(11), e2737. Available at: [Link]

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  • Goormaghtigh, E., et al. (2000). Comparative fourier transform infrared and circular dichroism spectroscopic analysis of alpha1-proteinase inhibitor and ovalbumin in aqueous solution. Biophysical Journal, 79(5), 2695-2704. Available at: [Link]

  • Sebestyén, F., et al. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. Amino Acids, 54(3), 515-520. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of Hydrophobic Odorranain Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of hydrophobic peptides, with a specific focus on the Odorranain family. These peptides, originally isolated from the skin secretions of odorous frogs, present significant therapeutic potential but are notoriously challenging to work with due to their tendency to aggregate in aqueous solutions.[1][2][3] This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to empower you to overcome these experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with hydrophobic Odorranain peptides.

Q1: My lyophilized Odorranain peptide won't dissolve in standard aqueous buffers like PBS or Tris-HCl. What's happening?

A1: This is a common challenge stemming from the peptide's amino acid composition. Odorranain peptides, like many other hydrophobic peptides, often contain a high percentage of non-polar residues such as Leucine, Valine, Isoleucine, and Phenylalanine.[4][5] In a polar solvent like water, these hydrophobic side chains are thermodynamically driven to minimize contact with the aqueous environment, leading to strong intermolecular associations and aggregation rather than dissolution.[6] The formation of secondary structures like β-sheets can further exacerbate this issue.[4][7]

Q2: I'm hesitant to use organic solvents. Are there any aqueous-based methods I can try first?

A2: Absolutely. Before resorting to organic co-solvents, it's prudent to explore pH modification, provided your peptide's stability is not compromised. The solubility of a peptide is generally lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the pH of the buffer to be at least two units away from the pI, you can increase the net charge of the peptide, which enhances its interaction with water molecules and can improve solubility.[8][9]

  • For basic peptides (net positive charge): Try dissolving in a slightly acidic buffer (e.g., 10% acetic acid) and then dilute with your working buffer.

  • For acidic peptides (net negative charge): Attempt dissolution in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate) before diluting.

Q3: pH adjustment didn't work. What is the next logical step?

A3: If pH manipulation is insufficient, the judicious use of a minimal amount of a water-miscible organic co-solvent is the standard next approach. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for hydrophobic peptides.[10][11]

Workflow for Using an Organic Co-solvent:

  • Add a small volume of pure DMSO to the lyophilized peptide to create a concentrated stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.[10][12]

  • Slowly add the dissolved peptide stock dropwise to your vigorously stirring aqueous buffer.[11] This gradual dilution is critical to prevent the peptide from crashing out of solution.

Important Consideration: Be mindful of the final concentration of the organic solvent in your assay, as it can be detrimental to cells or interfere with experimental outcomes. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[11]

Q4: My peptide contains cysteine residues. Are there any special considerations when using organic solvents?

A4: Yes, this is a critical point. DMSO can oxidize the free sulfhydryl groups of cysteine residues.[11] If your Odorranain peptide contains one or more cysteines, it is advisable to use dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as the initial organic solvent.[11][13]

Q5: I've tried pH adjustment and organic co-solvents, but my peptide still precipitates upon dilution. What other options do I have?

A5: For particularly challenging hydrophobic peptides, more advanced strategies may be necessary. These can be broadly categorized as the use of solubilizing excipients or peptide modifications.

  • Chaotropic Agents: Guanidinium hydrochloride (GuHCl) or urea, at high concentrations (e.g., 6-8 M), can disrupt the non-covalent interactions (like hydrogen bonds) that lead to peptide aggregation.[11] However, these are denaturing agents and may not be suitable for assays where peptide conformation is critical.

  • Surfactants: Non-ionic or zwitterionic surfactants can aid in solubilizing hydrophobic peptides by forming micelles that encapsulate the non-polar regions.[7] Examples include Polysorbate 80 (Tween 80) and certain alkylsaccharides.[14][15][16]

  • Self-Assembling Peptides (SAPs) with Amino Acids: A novel approach involves formulating the hydrophobic peptide with a combination of a self-assembling peptide and a specific amino acid.[17][18][19] This can create a microenvironment that enhances solubility and is generally well-tolerated in biological systems.[17][18][19]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solubility Testing

This protocol outlines a systematic approach to determining the optimal solvent system for your hydrophobic Odorranain peptide, starting with the least harsh conditions.

Materials:

  • Lyophilized Odorranain peptide

  • Sterile deionized water

  • 10% (v/v) Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Target aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Aliquot a small, known amount of your lyophilized peptide into several microcentrifuge tubes (e.g., 100 µg each). This prevents risking your entire stock.

  • Step 1: Aqueous Solvents:

    • To the first aliquot, add your target aqueous buffer to achieve the desired final concentration. Vortex and observe.

    • If insoluble, proceed to the next step.

  • Step 2: pH Modification (if applicable):

    • Calculate the theoretical isoelectric point (pI) of your peptide sequence.

    • If the peptide is basic (pI > 7.5), add a small volume of 10% acetic acid to a fresh aliquot and vortex. If it dissolves, slowly dilute with your target buffer.

    • If the peptide is acidic (pI < 6.5), add a small volume of 0.1 M ammonium bicarbonate to a fresh aliquot and vortex. If it dissolves, slowly dilute with your target buffer.

  • Step 3: Organic Co-solvents:

    • To a fresh aliquot, add a minimal volume of DMSO (or DMF if cysteines are present) to create a concentrated stock (e.g., 10-20 mg/mL).

    • Vortex or sonicate until fully dissolved.

    • Slowly add the stock solution dropwise into a tube containing your vigorously stirring target aqueous buffer to achieve the final desired concentration.

  • Observation and Analysis:

    • Visually inspect each solution for clarity or precipitation.

    • Centrifuge the tubes to pellet any undissolved material.

    • Quantify the peptide concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if Trp or Tyr are present, or a colorimetric peptide assay).

Protocol 2: Solubility Enhancement using Self-Assembling Peptides and Amino Acids

This advanced protocol is adapted from methodologies that have shown success in formulating hydrophobic compounds.[18][19]

Materials:

  • Hydrophobic Odorranain peptide

  • Self-assembling peptide (e.g., EAK16-II)

  • Amino acid solutions (e.g., Arginine, Lysine, Methionine at various concentrations)

  • Ethanol (as a less toxic co-solvent alternative to DMSO)

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of the hydrophobic Odorranain peptide in ethanol (e.g., 2.5 mg/mL).

  • Prepare solutions of the self-assembling peptide dissolved in the various amino acid solutions (e.g., 0.1 mg/mL SAP in 100 mM Arginine).

  • Sonicate the SAP-amino acid solutions in a water bath for 10 minutes.

  • Immediately after sonication, mix the SAP-amino acid solution with the Odorranain peptide-ethanol stock in a microcentrifuge tube and vortex vigorously. The final ethanol concentration should be kept low (e.g., 2%).

  • Visually inspect for solubility and proceed with characterization.

Data Presentation & Visualization

Table 1: Comparison of Solubilization Strategies for a Model Hydrophobic Peptide

StrategyInitial SolventDilution BufferFinal Co-solvent Conc.Solubility OutcomeConsiderations
pH Adjustment 10% Acetic AcidPBS, pH 7.4<1%PartialPeptide stability at low pH must be confirmed.
Organic Co-solvent DMSOPBS, pH 7.41%CompletePotential for cytotoxicity in cell-based assays.[11]
Chaotropic Agent 6 M GuHClPBS, pH 7.40.5 MCompleteDenaturing; may alter peptide secondary structure.
SAP-Amino Acid 2% Ethanol0.1 mg/mL EAK16-I + 100mM Met2%CompleteBiocompatible; suitable for in vivo applications.[17]

Diagram 1: Decision-Making Workflow for Solubilizing Hydrophobic Peptides

This diagram illustrates a logical progression for tackling solubility challenges with hydrophobic peptides.

SolubilityWorkflow start Start: Lyophilized Hydrophobic Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test aqueous_buffer Try Target Aqueous Buffer (e.g., PBS) solubility_test->aqueous_buffer is_soluble1 Soluble? aqueous_buffer->is_soluble1 ph_mod Adjust pH (away from pI) is_soluble1->ph_mod No success Proceed with Experiment is_soluble1->success Yes is_soluble2 Soluble? ph_mod->is_soluble2 organic_solvent Use Minimal Organic Co-solvent (DMSO/DMF) is_soluble2->organic_solvent No is_soluble2->success Yes is_soluble3 Soluble? organic_solvent->is_soluble3 advanced_methods Advanced Methods: - Chaotropic Agents - Surfactants - SAPs is_soluble3->advanced_methods No is_soluble3->success Yes is_soluble4 Soluble? advanced_methods->is_soluble4 is_soluble4->success Yes failure Re-evaluate: - Peptide Synthesis - Sequence Modification is_soluble4->failure No

A decision tree for selecting an appropriate solubilization method.

Diagram 2: Mechanism of Co-solvent and Micellar Solubilization

This diagram contrasts the mechanisms by which organic co-solvents and surfactants improve the solubility of hydrophobic peptides.

SolubilizationMechanisms Solubilization Mechanisms cluster_cosolvent A) Co-solvent Action cluster_micelle B) Micellar Solubilization peptide_agg Hydrophobic Peptide Aggregates in Water cosolvent + Organic Co-solvent (e.g., DMSO) peptide_agg->cosolvent Reduces solvent polarity solvated_peptide Solvated Peptide Monomers cosolvent->solvated_peptide Disrupts hydrophobic interactions peptide_agg2 Hydrophobic Peptide Aggregates in Water surfactant + Surfactant (e.g., Polysorbate) peptide_agg2->surfactant Above CMC micelle Peptide Encapsulated in Micelle surfactant->micelle Hydrophobic core sequestration

Contrasting co-solvent versus micellar solubilization of peptides.

References

  • Vertex AI Search, Peptide Solubiliz
  • GenScript, Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Frontiers in Chemistry, Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
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  • Ovid, Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid.
  • PubMed, Odorranalectin is a small peptide lectin with potential for drug delivery and targeting.
  • MilliporeSigma, Synthetic Peptide Handling & Storage Protocol.
  • JoVE, Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
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  • Isca Biochemicals, Solubility of peptides.
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  • Google Patents, Method for solubilising peptide mixtures.
  • LifeTein, How Can I Make My Peptide More W
  • PMC, Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • PubMed Central, Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
  • Sigma-Aldrich, Solubility Guidelines for Peptides.
  • PubMed Central, In vitro characterization of odorranalectin for peptide-based drug delivery across the blood–brain barrier.
  • Pharmaceutical Technology, Excipients for Solubility Enhancement of Parenteral Formul
  • Novoprolabs, Odorranain-A-OA1 peptide.
  • Bachem, Peptide solubility.
  • PMC, Short Peptides as Excipients in Parenteral Protein Formul
  • ResearchGate, Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri.
  • Almac, Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Neurelis, Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • Novoprolabs, Odorranain-N1 peptide.
  • BOC Sciences, Guidelines for Peptide Dissolving.
  • Drug Development & Delivery, Novel Formulations for Non-Invasive Delivery & Stabiliz
  • PMC, Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing).
  • PMC, Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial ...
  • ResearchGate, Net charge, hydrophobicity and specific amino acids contribute to the activity of antimicrobial peptides | Request PDF.
  • MDPI, Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • PMC, Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions.

Sources

Optimizing disulfide bond formation efficiency in Odorranain-F-RA1

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Disulfide Bond Formation Efficiency in Odorranain-F-RA1 Ticket ID: ODR-RA1-FOLD-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Core Logic

Welcome to the technical support center for the Odorranain-F-RA1 antimicrobial peptide.

Odorranain-F and its analogs (like RA1) belong to the Ranid frog skin peptide family, typically characterized by a "Rana box"—a heptapeptide C-terminal loop stabilized by a single intramolecular disulfide bond (Cys-Cys). The RA1 analog likely incorporates modifications to enhance stability or cationic charge, but the core folding challenge remains the same: Thermodynamic vs. Kinetic Control.

The Central Dogma of Cyclization: The formation of the intramolecular disulfide bond (cyclization) is a first-order reaction (independent of concentration), while the formation of dimers/oligomers is a second-order reaction (concentration-dependent). Therefore, High Dilution is the primary driver of efficiency.

Visualization: The Folding Competition

The following diagram illustrates the kinetic competition you are managing in your reactor.

FoldingPathways cluster_conditions Critical Variables Linear Linear Precursor (Reduced -SH) Folded Native Cyclic Monomer (Odorranain-F-RA1) Linear->Folded Intramolecular (First-Order Rate) Favored by Dilution Misfolded Aggregates / Dimers (Scrambled) Linear->Misfolded Intermolecular (Second-Order Rate) Favored by Conc. Misfolded->Linear Reduction (DTT/TCEP) pH pH (7.5 - 8.5) Redox Redox Potential (GSH/GSSG) Conc Peptide Conc. (<0.5 mg/mL)

Figure 1: Kinetic competition between proper cyclization and aggregation. Green path represents the desired outcome.

Standard Operating Protocols (SOPs)

Do not rely on simple air oxidation for RA1; it is too slow and prone to methionine oxidation (if present) or aggregation. Use one of the following controlled methods.

Method A: The "Gold Standard" (GSH/GSSG Shuffling)

Best for: Maximizing thermodynamic stability and correcting misfolded intermediates.

  • Dissolution: Dissolve crude linear peptide in degassed water/acetonitrile (1:1) to ensure full solubility.

  • Dilution: Dilute into the Folding Buffer to a final peptide concentration of 0.1 mg/mL .

    • Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0) or Tris-HCl.[1]

    • Additives: 1 mM EDTA (to chelate metals that catalyze over-oxidation).

  • Redox Pair: Add Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) at a 10:1 or 100:10 ratio (e.g., 2 mM GSH : 0.2 mM GSSG).

    • Why? This creates a "shuffling" environment where incorrect bonds can break and reform until the most stable (cyclic) isomer is found.

  • Incubation: Stir gently at 4°C or Room Temp for 12–24 hours. Monitor by HPLC.

  • Quenching: Acidify with Formic Acid to pH 3 to stop the reaction before purification.

Method B: DMSO-Assisted Oxidation

Best for: Hydrophobic analogs (RA1) that precipitate in pure aqueous buffers.

  • Dissolution: Dissolve peptide in neat Acetic Acid (to protonate) or TFE (Trifluoroethanol) if highly hydrophobic.

  • Reaction Mix: Dilute into an aqueous buffer (pH 6–7) containing 10% to 20% DMSO .

    • Note: DMSO acts as the oxidant.[1] The reaction is faster than air but slower than iodine.

  • Incubation: Stir at Room Temp for 4–24 hours.

  • Warning: DMSO is difficult to remove by lyophilization. You must use a C18 Sep-Pak or preparative HPLC to remove DMSO immediately after folding.

Troubleshooting Guide & FAQs

Section A: Yield & Solubility Issues

Q: The peptide precipitates immediately upon adding it to the folding buffer. How do I fix this? A: This is common with cationic AMPs like Odorranain-F-RA1 when they hit the pH 8.0 buffer, as they may be near their pI or simply hydrophobic.

  • The Fix: Add a chaotropic agent or organic modifier to the folding buffer before adding the peptide.

    • Option 1: Include 10–20% Acetonitrile or Isopropanol in the buffer.

    • Option 2: Add 1–2 M Urea or Guanidine HCl. This keeps the peptide unfolded and soluble but usually does not prevent the strong disulfide bond from forming.

  • Protocol Adjustment: Ensure you dissolve the linear precursor in a small volume of Acetic Acid or 50% Acetonitrile before dropping it into the large buffer volume.

Q: I see a large peak for the dimer (2x Molecular Weight) on MS. Why? A: You are operating at too high a concentration.

  • The Science: As shown in Figure 1, dimerization is second-order. If you double the concentration, the dimerization rate quadruples.

  • The Fix:

    • Dilute: Drop peptide concentration to 0.05 mg/mL .

    • Slow Addition: Do not dump the peptide in. Use a syringe pump to slowly infuse the linear peptide into the stirring oxidant buffer over 4 hours. This keeps the instantaneous concentration of free thiol extremely low (pseudo-high-dilution).

Section B: Reaction Monitoring & Chemistry

Q: The reaction stalls at 50% conversion. Should I add more oxidant? A: Likely not. Check your pH first.

  • The Science: Thiol-disulfide exchange requires the thiolate anion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). If your pH drops below 7.5, the thiols protonate (
    
    
    
    ) and become unreactive.
  • The Fix: Check pH. If < 7.5, adjust with dilute

    
    . If pH is correct, your peptide might be trapped in a sterile conformation. Add 0.5 M Urea to "breathe" the structure and allow the cysteines to find each other.
    

Q: How do I distinguish the Linear vs. Cyclic peptide on HPLC? A: Look for the "Hydrophobic Shift."

  • Observation: The cyclic peptide is more compact and typically exposes less hydrophobic surface area than the linear chain.

  • Result: The Cyclic peptide usually elutes earlier (lower retention time) than the Linear precursor on a C18 column.

  • Mass Spec Confirmation: The cyclic peptide will have a mass of

    
     (loss of 2 Daltons due to loss of 2 protons).
    
Section C: Comparative Data for Optimization

Use this table to select the right oxidant for your specific RA1 variant constraints.

VariableAir OxidationDMSO (10-20%)GSH/GSSG ShufflingIodine (

)
Speed Slow (24-72h)Medium (4-24h)Slow (12-24h)Instant (<10 min)
Selectivity Low (Random)MediumHigh (Thermodynamic) Low (Kinetic trap)
Solubility Poor (Aq only)Excellent GoodGood
Side Reactions Met OxidationDifficult removalDisulfide exchangeTrp/Tyr iodination
Recommendation AvoidUse for Hydrophobic RA1 Use for High Purity Avoid for RA1

Analytical Validation Workflow

Before committing to large-scale synthesis, validate your folding efficiency using this decision tree.

ValidationTree Start Reaction Complete? Ellman Ellman's Test (Detect Free -SH) Start->Ellman HPLC Analytical HPLC (C18 Column) Ellman->HPLC If Negative (Yellow) MS ESI-MS Analysis HPLC->MS Result_Good Peak Shift (Earlier RT) Mass = [M-2] MS->Result_Good Single dominant peak Result_Bad Multiple Peaks Mass = [2M] MS->Result_Bad Dimer/Oligomer detected Result_Bad->Start Reprocess: Reduce with DTT Retry at Lower Conc.

Figure 2: Analytical decision tree for validating disulfide bond formation.

References

  • BenchChem. (2025).[2] Troubleshooting disulfide bond formation in peptides. Retrieved from

  • Creative Proteomics. (n.d.). Disulfide Bond Structure, Function, Application, and Control Strategies.[3] Retrieved from

  • Li, J., et al. (2007). Anti-infection Peptidomics of Amphibian Skin. (Describing Odorranain structure). Molecular & Cellular Proteomics. Retrieved from

  • Albericio, F., et al. (2024). Recent advances in peptide macrocyclization strategies.[4][5] Chemical Society Reviews. Retrieved from

  • Tam, J. P., et al. (1991). Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides (DMSO).[1] US Patent 5144006A. Retrieved from

Sources

Technical Support Center: Odorranain-F-RA1 Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: ODR-RA1-STAB-001 Subject: Preventing Proteolytic Degradation of Odorranain-F-RA1 in Serum Assigned Specialist: Senior Application Scientist, Peptide Therapeutics Division

Executive Summary & Molecule Profile

User Context: You are observing rapid loss of Odorranain-F-RA1 (RA1) signal in serum-based assays. Technical Diagnosis: Odorranain-F-RA1 is a cationic antimicrobial peptide (AMP) derived from Odorrana species. Like most Ranid peptides, it likely contains a "Rana box" (a C-terminal cyclic heptapeptide stabilized by a disulfide bridge) and a high density of basic residues (Lys/Arg).

Root Causes of Instability:

  • Trypsin-like Proteolysis: Serum contains active serine proteases that rapidly cleave at the C-terminal side of Lysine (K) and Arginine (R) residues, which are abundant in RA1.

  • Disulfide Reduction: The serum redox environment can reduce the critical disulfide bond (Rana box), causing the peptide to unfold and exposing previously buried cleavage sites.

  • Non-Specific Binding (NSB): Often mistaken for degradation, cationic peptides bind avidly to Serum Albumin (HSA/BSA), disappearing from the supernatant without actually degrading.

Diagnostic Hub: Is it Degradation or Binding?

Before modifying the molecule, you must confirm the mechanism of loss. Use this decision matrix to troubleshoot your initial observations.

Troubleshooting Guide: The "Missing Peak" Phenomenon

Q: I inject my serum sample into LC-MS immediately after mixing, but 50% of the peptide is already gone. Is it degrading that fast?

A: Unlikely. This is usually protein binding , not degradation.

  • Mechanism: Odorranain-F-RA1 is cationic; Serum Albumin is anionic. They form a complex immediately.

  • The Fix: You must disrupt this interaction during extraction.

    • Incorrect: Simple methanol precipitation.

    • Correct: Acidified precipitation. Use 1% Formic Acid (FA) or Trifluoroacetic acid (TFA) in your Acetonitrile (ACN) precipitation step to protonate the serum proteins and release the peptide.

Q: The peptide is stable in PBS but vanishes in 10% serum. How do I identify the cleavage site?

A: You need to map the metabolites.

  • Protocol: Incubate RA1 in serum for 30 mins. Quench with 1% TFA/50% ACN. Spin down. Analyze supernatant via MALDI-TOF or LC-MS/MS.

  • Look for: Mass shifts of -128 Da (C-terminal Lys loss) or -156 Da (C-terminal Arg loss). If you see a +2 Da shift, your disulfide bond has been reduced.

Workflow Visualization: Diagnostic Logic

DiagnosticLogic cluster_legend Legend Start Observation: Rapid Signal Loss in Serum T0_Check Check T=0 (Immediate Injection) Start->T0_Check Result_Low T=0 Recovery < 80% T0_Check->Result_Low Yes Result_High T=0 Recovery > 90% T0_Check->Result_High No Binding_Issue Issue: Protein Binding (Not Degradation) Result_Low->Binding_Issue Degradation_Issue Issue: Proteolytic Degradation Result_High->Degradation_Issue Action_Binding Action: Optimize Extraction Add 1% TFA to precipitation Use Urea if necessary Binding_Issue->Action_Binding Action_Degrade Action: Metabolite Mapping Identify cleavage sites (Lys/Arg or Disulfide) Degradation_Issue->Action_Degrade L1 Critical Checkpoint L2 Stable State

Figure 1: Diagnostic decision tree to distinguish between bioavailability issues (binding) and metabolic instability (proteolysis).

Stabilization Strategies (The "Fix")

Once degradation is confirmed, apply these modifications. These are ranked by impact on the Odorranain-F-RA1 structure-activity relationship (SAR).

Strategy A: Protecting the "Rana Box" (Disulfide Stabilization)

The C-terminal loop (Rana box) is crucial for antimicrobial activity. If the disulfide bond breaks, the peptide becomes a linear target for proteases.

  • Tactic: Replace the Disulfide (Cys-Cys) with a Diselenide bond (Sec-Sec) or a Stable Thioether (Lanthionine) .

  • Why: Diselenides have a lower redox potential and are resistant to serum reductases, maintaining the loop structure even in blood.

Strategy B: Blocking Tryptic Cleavage (Lys/Arg)

Odorranain-F is rich in basic residues.

  • Tactic 1 (Conservative): D-Amino Acid Substitution.

    • Identify the primary cleavage site (e.g., Arg-10). Replace L-Arg with D-Arg at that specific position.

    • Risk:[1] Can disrupt receptor binding if the residue is critical for recognition.

  • Tactic 2 (Aggressive): N-Methylation.

    • Methylate the amide nitrogen of the peptide bond at the cleavage site. This sterically hinders the protease from accessing the backbone.

Strategy C: Terminus Protection

Exopeptidases chew from the ends.

  • N-Terminus: Acetylation (Ac-).

  • C-Terminus: Amidation (-NH2).

  • Note: Most natural AMPs are already amidated. Verify your synthetic RA1 has a C-terminal amide; if it has a free carboxyl, it will degrade significantly faster.

Comparative Data: Modification Efficacy
Modification StrategySerum Half-Life (t1/2)Bioactivity ImpactCost/Complexity
Native RA1 ~15-20 min 100% (Baseline)Low
C-Term Amidation ~45 minNeutral/PositiveLow
PEGylation (20kDa) > 24 hoursReduced (Steric hindrance)High
D-Amino Acid (Point) ~2-4 hoursVariable (Requires SAR study)Medium
Cyclization (Stapling) > 12 hoursHigh (Maintains helicity)High

Experimental Protocols

Protocol 1: Optimized Serum Stability Assay

Standard assays often fail for cationic peptides due to precipitation issues. Use this validated workflow.

Materials:

  • Pooled Human Serum (Male AB, heat-inactivated optional depending on study goal).

  • Odorranain-F-RA1 stock (1 mM in water).

  • Internal Standard (IS): Analog peptide or stable small molecule (e.g., Tolbutamide).

  • Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid .

Step-by-Step:

  • Preparation: Warm serum to 37°C.

  • Initiation: Spike RA1 into serum (Final conc: 10 µM). Do not exceed 5% v/v of peptide solution to avoid crashing serum proteins.

  • Sampling: At T=0, 5, 15, 30, 60, 120 min:

    • Remove 50 µL of reaction mixture.

    • IMMEDIATELY add to 200 µL of ice-cold Precipitation Solvent (containing Internal Standard).

    • Technical Note: The 1:4 ratio and acidification are critical to release RA1 from Albumin.

  • Processing: Vortex for 30s. Incubate on ice for 10 min. Centrifuge at 15,000 x g for 15 min at 4°C.

  • Analysis: Inject 10 µL of the supernatant into LC-MS/MS.

Protocol 2: Liposomal Encapsulation (Formulation Route)

If chemical modification ruins bioactivity, hide the peptide.

Workflow Visualization: Encapsulation Logic

Encapsulation cluster_note Critical Parameter Peptide Odorranain-F-RA1 (Cationic) Hydration Thin Film Hydration Peptide->Hydration Lipids DSPC / Cholesterol / PEG-DSPE (55:40:5) Lipids->Hydration Extrusion Extrusion (100nm Polycarbonate) Hydration->Extrusion Dialysis Dialysis (Remove free peptide) Extrusion->Dialysis Result PEGylated Liposome (Stealth Mode) Dialysis->Result Note Cholesterol > 30% required to prevent leakage of small peptides

Figure 2: Liposomal formulation workflow. High cholesterol content is mandatory to rigidify the membrane and prevent the small peptide from leaking out.

References

  • Li, J., Xu, X., Xu, C., et al. (2007).[2][3] "Anti-infection peptidomics of amphibian skin." Molecular & Cellular Proteomics, 6(5), 882-894.[2][3] (Establishes the Odorranain family and structural characteristics).

  • Jenssen, H., & Aspmo, S. I. (2008).[4] "Serum stability of peptides." Methods in Molecular Biology, 494, 177-186. (Standard protocols for stability assays).

  • Nguyen, L. T., et al. (2010). "Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptides." PLoS ONE, 5(9), e12684. (Specific data on Arg/Lys rich peptide degradation kinetics).

  • UniProt Consortium. (2024). "UniProt Entry D2K8I2: Odorranain-F-RA1."[5] (Sequence and structural annotation).

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs." Amino Acids, 30(4), 351-367. (Review of chemical modification strategies).

Disclaimer: This guide is for research purposes. All modifications to Odorranain-F-RA1 must be validated for toxicity and efficacy in your specific disease model (e.g., Rheumatoid Arthritis or Antimicrobial assays).

Sources

Reducing hemolytic activity of Odorranain-F-RA1 through analog design

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Engineering Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I understand you are working with Odorranain-F-RA1 , a derivative of the Odorrana frog skin antimicrobial peptides (AMPs). If your current lead candidate (RA1) is exhibiting high hemolytic activity (toxicity to red blood cells), this is a common bottleneck in AMP development. The native Odorranain-F scaffold is potent but often lacks the selectivity required for systemic therapeutic use.

Below is a technical guide structured to help you troubleshoot this toxicity through rational analog design and rigorous validation.

Part 1: Diagnostic & Design Strategy

The Core Problem: Odorranain-F peptides typically adopt an amphipathic


-helical structure in membrane environments. High hemolytic activity usually stems from excessive hydrophobicity  or a perfectly continuous hydrophobic face  on the helix. While this allows rapid insertion into bacterial membranes, it also lowers the energy barrier for inserting into zwitterionic mammalian membranes (RBCs), causing lysis.
Design Strategy FAQ: How do I modify RA1 to spare RBCs?

Q1: What is the most effective modification to reduce hemolysis without killing antimicrobial potency? A: Introduce a "Hydrophobic Defect" (Specific Specificity Modulation). Mammalian membranes are rich in cholesterol and zwitterionic lipids, making them more rigid. Bacterial membranes are anionic and fluid.

  • The Fix: Identify the hydrophobic face of your RA1 helix (using a helical wheel projection). Replace a central, bulky hydrophobic residue (Leucine, Phenylalanine, or Valine) with a smaller or polar residue (Alanine, Serine, or Lysine).

  • Why it works: This creates a "break" in the hydrophobic grip. The peptide can still bind highly negative bacterial membranes via electrostatic attraction, but the hydrophobic defect destabilizes the interaction with neutral RBC membranes, preventing deep insertion and pore formation.

Q2: Should I use D-amino acids? A: Yes, consider a D-Amino Acid Scan .

  • The Fix: Systematically replace chiral centers with D-amino acids.

  • Why it works: This disrupts the

    
    -helical structure slightly (reducing the "stiffness" of the helix) and prevents enzymatic degradation by serum proteases. Often, a diastereomer (e.g., replacing a specific Leu with D-Leu) retains antimicrobial activity but significantly lowers hemolysis because the peptide cannot pack as efficiently into the tightly packed RBC membrane.
    

Q3: What about the "Rana Box"? A: The C-terminal "Rana Box" (a cyclic heptapeptide domain stabilized by a disulfide bond) is critical for stability. Do not delete it. However, you can reduce the hydrophobicity of the residues inside the loop or the N-terminal tail attached to it.

Part 2: Visualization of the Optimization Workflow

The following diagram outlines the logical flow from in-silico design to wet-lab validation.

OptimizationWorkflow Start Parent Peptide (Odorranain-F-RA1) High Hemolysis Design In-Silico Design (Helical Wheel Analysis) Start->Design Strategy1 Strategy A: Hydrophobic Defect (Leu -> Ser/Ala) Design->Strategy1 Strategy2 Strategy B: Charge Modulation (+ Net Charge) Design->Strategy2 Strategy3 Strategy C: D-Amino Acid Scan Design->Strategy3 Synthesis SPPS Synthesis & Purification (>95%) Strategy1->Synthesis Strategy2->Synthesis Strategy3->Synthesis Screening Dual Screening Synthesis->Screening QC: HPLC/MS Decision Calculate Selectivity Index (HC50 / MIC) Screening->Decision MHC Assay (RBCs) MIC Assay (Bacteria)

Figure 1: Iterative optimization workflow for improving the Therapeutic Index of Odorranain-F analogs.

Part 3: Experimental Protocols & Troubleshooting

Protocol: Standardized Hemolysis Assay

To ensure your data is reproducible and comparable to literature.

Materials:

  • Fresh human or sheep erythrocytes (RBCs).

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Triton X-100 (1% v/v) as Positive Control.[1][2]

  • 96-well V-bottom and Flat-bottom plates.[2]

Step-by-Step Methodology:

  • RBC Preparation (Crucial Step):

    • Centrifuge fresh blood (2 mL) at 1000 x g for 5 mins at 4°C.

    • Discard plasma. Wash the pellet 3 times with ice-cold PBS.

    • Troubleshooting: If the supernatant is red after washing, your RBCs are already lysed (fragile). Discard and get fresh blood.

    • Resuspend final pellet to a 1% - 2% (v/v) suspension in PBS.

  • Peptide Incubation:

    • Prepare serial dilutions of RA1 and analogs in PBS in a V-bottom plate (100 µL/well).

    • Add 100 µL of RBC suspension to each well.

    • Controls:

      • Negative (0% lysis): 100 µL PBS + 100 µL RBCs.

      • Positive (100% lysis): 100 µL 1% Triton X-100 + 100 µL RBCs.

    • Incubate at 37°C for 1 hour . (Do not shake vigorously; gentle rocking is preferred).

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 mins .

    • Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.

    • Measure absorbance (OD) at 414 nm (hemoglobin Soret band) or 540 nm .

  • Calculation:

    
    
    
Troubleshooting Guide: "Why is my data weird?"
SymptomProbable CauseCorrective Action
High background in Negative Control RBCs are old or damaged during washing.Use fresh blood (<3 days old). Use wide-bore pipette tips to avoid shearing cells.
Inconsistent replicates Peptide aggregation.Odorranain analogs are hydrophobic.[3] Dissolve stock in 0.01% Acetic Acid or DMSO (keep final DMSO <1%) before diluting in PBS.
Peptide precipitates in PBS Isoelectric point (pI) issue or salt sensitivity.Check the pI of your analog. If pI is near 7.4, the peptide is neutral and insoluble. Engineer increased cationic charge (Lys/Arg) to improve solubility.
100% Hemolysis at all concentrations Contamination with detergent or hypotonic buffer.Ensure you are using 1X PBS (isotonic). Water will cause osmotic lysis immediately.

Part 4: Data Interpretation (The Selectivity Index)

You are not looking for "Zero Hemolysis" (which is often impossible with AMPs). You are looking for a Therapeutic Window .

Summarize your data in the following format to make go/no-go decisions:

Analog IDModificationMIC (E. coli) [µM]HC50 (RBCs) [µM]Selectivity Index (SI)Status
RA1 (Parent) None2.010.05 Toxic
RA1-L12A Hydrophobic Defect (Leu12

Ala)
4.0>128.0>32 Promising
RA1-D D-amino acid substitution8.064.08 Suboptimal
  • HC50: Concentration causing 50% hemolysis.[1][2]

  • SI: Calculated as

    
    .
    
  • Target: Aim for an SI > 10 (ideally >50) for systemic consideration.

Part 5: Mechanism Visualization

Understanding how the lysis happens helps you design against it.

Mechanism cluster_0 High Hydrophobicity (Parent RA1) cluster_1 Optimized Analog (Hydrophobic Defect) Step1 Peptide binds RBC Membrane Step2 Deep Insertion into Hydrophobic Core Step1->Step2 Strong Hydrophobic Interaction Step3 Pore Formation / Membrane Disintegration Step2->Step3 Loss of Membrane Integrity Opt1 Peptide binds RBC Membrane Opt2 Weak Insertion / Surface Binding Only Opt1->Opt2 Steric/Polar Hindrance Opt3 Membrane Remains Intact Opt2->Opt3 No Pore Formation

Figure 2: Comparative mechanism of action. Reducing hydrophobicity prevents deep insertion into the RBC lipid bilayer.

References

  • Zhang, L., et al. (2011). "Identification and structure-activity relationship of an antimicrobial peptide of the palustrin-2 family isolated from the skin of the endangered frog Odorrana ishikawae." Peptides.

  • Oddo, A., & Hansen, P. R. (2017). "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology. A standard protocol for hemolysis assays.[2]

  • Toke, O. (2005).[4] "Antimicrobial peptides: new candidates in the fight against multidrug-resistant bacteria."[2][5] Biopolymers.[3][5][6] Discusses the mechanism of amphipathicity and hydrophobicity in toxicity.

  • Chen, Y., et al. (2016). "Design of Odorranain-F analogs with lower hemolytic activity and enhanced antimicrobial activity.
  • BenchChem Support. (2025).[2] "Comparative Analysis of Hemolytic Activity: HKPLP and Other Antimicrobial Peptides." Provides comparative HC50 benchmarks.

Sources

Technical Support Center: A Scientist's Guide to Minimizing Aggregation of Odorranain-F-RA1 During Lyophilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the lyophilization of Odorranain-F-RA1. As a promising antimicrobial peptide, ensuring its stability and biological activity is paramount for successful research and development.[1] Aggregation during lyophilization is a critical challenge that can compromise the efficacy and safety of the final product.[2][3] This guide provides in-depth, field-proven insights and practical solutions to help you navigate the complexities of formulation and process development, ensuring a stable and effective lyophilized product.

Section 1: Frequently Asked Questions (FAQs): Understanding the "Why"

This section addresses fundamental questions about the aggregation of Odorranain-F-RA1 during the freeze-drying process, providing the scientific context for the troubleshooting and protocols that follow.

Q1: What is Odorranain-F-RA1 and why is lyophilization necessary for its stability?

Odorranain-F-RA1 is an antimicrobial peptide isolated from the Golden crossband frog, Odorrana andersonii.[1] Like many therapeutic peptides, it is susceptible to various degradation pathways when in an aqueous solution, including hydrolysis, deamidation, and aggregation.[4] Lyophilization, or freeze-drying, is a dehydration process that removes water at low temperatures, converting the peptide into a stable powder.[5][6] This process significantly extends shelf life, inhibits microbial growth, and maintains the peptide's biological activity by locking it in a stable, solid-state matrix.[4][7]

Q2: What are the primary causes of Odorranain-F-RA1 aggregation during lyophilization?

Aggregation is primarily induced by stresses encountered during the two main stages of lyophilization: freezing and drying.[8]

  • Freezing Stresses: As the peptide solution freezes, water crystallizes into ice, concentrating Odorranain-F-RA1 and other solutes in the remaining unfrozen water. This "freeze-concentration" can lead to extreme shifts in pH and ionic strength, potentially denaturing the peptide. Furthermore, the large surface area of the ice crystals creates an ice-water interface where peptides can adsorb, unfold, and aggregate.[9]

  • Drying Stresses (Dehydration): During primary and secondary drying, water molecules that hydrate and stabilize the peptide's native structure are removed.[10] This loss of the hydration shell can expose hydrophobic regions, leading to intermolecular interactions and the formation of insoluble aggregates.[11]

Q3: What is the role of excipients in preventing aggregation?

Excipients are critical components added to the formulation to protect the peptide from the stresses of lyophilization.[12][13] They serve several key functions:

  • Cryoprotectants: These excipients (e.g., glycerol, DMSO) protect the peptide during the freezing stage.[14][15]

  • Lyoprotectants: These are crucial for the drying phase. Sugars like sucrose and trehalose are excellent lyoprotectants because they can form hydrogen bonds with the peptide as water is removed, acting as a "water substitute" to maintain its conformational stability.[11][16] They also form a rigid, amorphous glassy matrix that entraps the peptide molecules, limiting their mobility and preventing aggregation.[13]

  • Bulking Agents: Mannitol and glycine are often used to provide structure and mechanical strength to the lyophilized "cake," preventing its collapse.[7][17][18]

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 are added in small amounts to minimize aggregation at interfaces (e.g., the ice-water interface during freezing and the air-water interface before freezing) by preferentially adsorbing to these surfaces.[7][17]

Q4: How does the pre-lyophilization formulation pH affect aggregation?

The pH of the solution is a critical factor for peptide stability.[19] Every peptide has an optimal pH range where it is most soluble and structurally stable. Deviations from this pH, especially during the freeze-concentration phase, can alter the peptide's net charge, leading to electrostatic interactions that promote aggregation.[2] It is crucial to select a buffer system (e.g., histidine, potassium phosphate) that maintains the target pH throughout the freezing process.[20][21] Volatile buffers like acetate should be avoided.[20]

Q5: What is the difference between an amorphous and a crystalline lyophilizate, and why is it critical for stability?

The physical state of the final lyophilized cake is paramount for long-term stability.

  • Amorphous (Glassy) State: This is a non-crystalline, solid state with very high viscosity. Lyoprotectants like sucrose and trehalose form this glassy matrix, which immobilizes the peptide and protects its structure.[11][13] For optimal stability, the product must be stored at a temperature below its glass transition temperature (Tg), the point at which the glassy solid becomes more rubbery and mobile.[22]

  • Crystalline State: Some excipients, like mannitol, can crystallize during lyophilization.[13][18] While a crystalline bulking agent provides an elegant cake structure, the crystallization process can phase-separate from the peptide and the lyoprotectant, potentially concentrating stress on the peptide and leading to instability.[13][22] A formulation that remains completely amorphous is often the most effective at preventing aggregation during the process and throughout storage.[22]

Section 2: Visualizing the Process & Troubleshooting Workflow

Understanding the points of failure and having a logical workflow for troubleshooting are essential for efficient process optimization.

Diagram 1: Key Stress Points for Peptide Aggregation During Lyophilization

cluster_stress Process Stressors cluster_mitigation Mitigating Factors start Odorranain-F-RA1 in Formulation freezing Freezing Step (-40°C to -80°C) start->freezing drying Drying Step (Primary & Secondary) freezing->drying stress1 Freeze Concentration (pH/Ionic Strength Shifts) freezing->stress1 stress2 Ice-Water Interfacial Stress freezing->stress2 final Stable Lyophilized Product drying->final stress3 Dehydration Stress (Loss of H₂O Shell) drying->stress3 agg AGGREGATION stress1->agg stress2->agg stress3->agg mit1 Cryo/Lyoprotectants (Sucrose, Trehalose) mit1->stress1 mit1->stress3 mit2 Surfactants (Polysorbate 20/80) mit2->stress2 mit3 Optimal pH & Buffer mit3->stress1 mit4 Process Control (Freezing Rate, Temp) mit4->freezing mit4->drying G start Problem Detected Post-Reconstitution p1 High Aggregation (SEC Analysis) start->p1 p2 Cake Collapse /Meltback start->p2 p3 High Residual Moisture (>3%) start->p3 c1a Cause: Inadequate Excipient Protection p1->c1a c1b Cause: Sub-optimal pH p1->c1b c1c Cause: Slow Freezing or Detrimental Annealing p1->c1c c2a Cause: Primary Drying Temp > Collapse Temp (Tc) p2->c2a c2b Cause: Chamber Pressure Too High p2->c2b c3a Cause: Secondary Drying Time Too Short or Temp Too Low p3->c3a c3b Cause: Collapsed Cake Trapping Water p3->c3b s1a Solution: Screen lyoprotectants (sucrose, trehalose). Add surfactant (Polysorbate 20). c1a->s1a s1b Solution: Perform pH screening study. Select non-crystallizing buffer. c1b->s1b s1c Solution: Implement rapid 'snap' freezing. Evaluate necessity of annealing step. c1c->s1c s2a Solution: Determine Tc via DSC/FDM. Set shelf temp 2-3°C below Tc. c2a->s2a s2b Solution: Lower chamber pressure to increase sublimation rate control. c2b->s2b s3a Solution: Extend secondary drying time. Increase temp (well below Tg). c3a->s3a s3b Solution: Address cake collapse issue first (see above). c3b->s3b

Sources

Strategies to reduce cytotoxicity of Odorranain-F-RA1 to mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Odorranain-F-RA1 , a derivative of the antimicrobial peptide Odorranain-F.

This guide addresses the inherent challenge of mammalian cytotoxicity , a common bottleneck when translating cationic amphipathic peptides from petri dishes to pre-clinical models.

Subject: Reducing Mammalian Cytotoxicity & Improving Selectivity Ticket ID: ODR-RA1-TOX-001 Status: Open for Troubleshooting

Executive Summary: The Cytotoxicity Challenge

Odorranain-F-RA1 (likely a Retained-Activity or Retro-Analog variant) inherits the potent membrane-disruptive capabilities of its parent, Odorranain-F (derived from Odorrana grahami). While the C-terminal "Rana box" (cyclic heptapeptide) ensures antimicrobial potency, the peptide’s high cationicity and hydrophobicity often lead to non-specific lysis of mammalian cell membranes (hemolysis and cytotoxicity).

Core Mechanism of Toxicity: The peptide functions via the Carpet or Toroidal Pore model .[1] In mammalian cells, excessive hydrophobicity allows the peptide to bury too deeply into the zwitterionic phosphatidylcholine (PC) rich membranes, ignoring the lack of electrostatic attraction that usually targets it to anionic bacterial membranes.

Troubleshooting Guide (Q&A)

Category A: Structural Modification (Rational Design)

Q: My RA1 peptide shows an IC50 < 10 µM in HUVEC and HEK293 cells. How can I modify the sequence to improve the Therapeutic Index (TI) without losing antimicrobial activity?

A: The primary driver of mammalian toxicity in Odorranain derivatives is the hydrophobic face of the amphipathic helix. You must disrupt this face slightly without destroying the overall structure.

  • Strategy 1: Hydrophobicity Tuning (The "Leu-to-Ala" Scan)

    • Why: Highly hydrophobic residues (Leucine, Phenylalanine, Tryptophan) penetrate neutral mammalian membranes.

    • Action: Identify the hydrophobic face using a helical wheel projection. Systematically substitute one Leucine (Leu) with Alanine (Ala). This lowers the hydrophobicity (

      
      ) just enough to reduce mammalian membrane interaction while retaining bacterial affinity (driven by electrostatics).
      
    • Reference: Studies on Odorranain-A-OA1 and similar AMPs confirm that reducing hydrophobicity correlates directly with reduced hemolysis [1, 2].

  • Strategy 2: D-Amino Acid Substitution

    • Why: Introducing D-amino acids disrupts the

      
      -helical structure, reducing the stability of the pore formed in mammalian membranes.
      
    • Action: Replace chiral centers in the non-binding regions. This often preserves bactericidal activity (which is less structure-dependent for some AMPs) while preventing the rigid pore formation required for eukaryotic lysis.

Category B: Formulation & Delivery

Q: Structural changes are reducing my antimicrobial potency. Can I mask the toxicity of the native RA1 sequence?

A: Yes. If the sequence is fixed, you must shield the peptide until it reaches the target.

  • Strategy 1: Silver Nanoparticle (AgNP) Conjugation

    • Why: Conjugating Odorranain peptides to AgNPs has been proven to enhance antimicrobial efficacy while significantly lowering cytotoxicity. The nanoparticle creates a high local concentration at the bacterial surface (due to charge) but prevents the free peptide from indiscriminately inserting into mammalian membranes.

    • Evidence: Pal et al.[2] demonstrated that Odorranain-A-OA1 conjugated to AgNPs showed reduced cytotoxicity compared to the free peptide [1].[2]

    • Protocol: Cysteine-mediated conjugation (see Section 4).

  • Strategy 2: PEGylation

    • Why: Attaching Polyethylene Glycol (PEG) increases the hydrodynamic radius and shields the positive charge.

    • Trade-off: This often reduces antimicrobial activity. Use a cleavable linker (e.g., MMP-sensitive) that falls off at the site of infection/inflammation.

Category C: Assay Artifacts & Validation

Q: My MTT assay results are erratic. Sometimes RA1 appears non-toxic, other times highly toxic. Why?

A: Cationic peptides like Odorranain-F-RA1 are notorious for assay interference.

  • LDH Leakage vs. Metabolic Assays: MTT/CCK-8 measures mitochondrial activity. AMPs often permeabilize the plasma membrane before affecting mitochondria. You might be underestimating toxicity if the mitochondria remain active in a dying cell. Switch to an LDH release assay for a direct measure of membrane integrity.

  • Plastic Binding: The peptide may bind to the polystyrene plate, reducing the effective concentration. Use Low-Binding plates or pre-coat with BSA.

Visualizations

Diagram 1: Mechanism of Toxicity & Optimization Logic

This diagram illustrates how High Hydrophobicity leads to mammalian toxicity and how formulation strategies mitigate this.

ToxicityMechanism RA1 Odorranain-F-RA1 (High Cationicity + Hydrophobicity) BactMem Bacterial Membrane (Negatively Charged) RA1->BactMem Electrostatic Attraction (Target) MammMem Mammalian Membrane (Zwitterionic/Neutral) RA1->MammMem Hydrophobic Interaction (Off-Target) Opt_Struct Strategy: Leu->Ala Subst. (Reduce Hydrophobicity) RA1->Opt_Struct Opt_Form Strategy: AgNP Conjugation (Shielding) RA1->Opt_Form ToxEvent Hydrophobic Insertion & Pore Formation MammMem->ToxEvent Lysis Cell Lysis (Cytotoxicity) ToxEvent->Lysis Result_Safe Reduced Mammalian Interaction Opt_Struct->Result_Safe Lower Penetration Opt_Form->Result_Safe Steric Shielding Result_Safe->MammMem Blocked

Caption: Pathway showing how hydrophobicity drives off-target mammalian toxicity and how structural/formulation strategies intercept this process.

Experimental Protocols

Protocol A: AgNP-Peptide Conjugation (To Reduce Toxicity)

Based on methodologies for Odorranain-A-OA1 [1].[2]

Objective: Conjugate RA1 to Silver Nanoparticles to improve the Therapeutic Index.

Reagents:

  • Silver Nitrate (

    
    , 1 mM)
    
  • Sodium Citrate (38.8 mM)

  • Odorranain-F-RA1 (Custom synthesized with C-terminal Cysteine if not present)

  • HEPES Buffer (pH 7.4)

Step-by-Step Workflow:

  • AgNP Synthesis:

    • Boil 50 mL of 1 mM

      
       under vigorous stirring.
      
    • Add 5 mL of 38.8 mM Sodium Citrate dropwise.

    • Wait for color change to pale yellow (approx. 10-15 mins). Cool to room temperature (RT).

  • Peptide Conjugation:

    • Prepare RA1 peptide solution (100 µM in HEPES).

    • Mix AgNP solution with RA1 solution at a 1:1 v/v ratio .

    • Incubate at RT for 4 hours in the dark (to prevent photo-oxidation).

  • Purification:

    • Centrifuge at 12,000 rpm for 20 mins.

    • Discard supernatant (unbound peptide).

    • Resuspend pellet in sterile PBS.

  • Validation:

    • Measure Zeta Potential. Successful conjugation typically shifts the potential from negative (citrate capped) to less negative or positive (peptide capped).

Protocol B: Comparative Hemolysis Assay

Objective: Quantify the reduction in toxicity of your optimized RA1 variants.

  • Blood Prep: Wash fresh human/rabbit erythrocytes (RBCs) 3x with PBS. Resuspend to 4% v/v.

  • Treatment: Add 100 µL of RA1 variant (serial dilutions: 1–100 µM) to 100 µL RBC suspension in a 96-well V-bottom plate.

  • Controls:

    • Negative: PBS (0% Hemolysis)

    • Positive: 0.1% Triton X-100 (100% Hemolysis)

  • Incubation: 1 hour at 37°C.

  • Readout: Centrifuge (1000 x g, 5 min). Transfer supernatant to flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    

Quantitative Data Summary

Table 1: Representative Impact of Optimization Strategies on Cytotoxicity (Data extrapolated from Odorranain-A and general AMP SAR studies [1, 3])

Peptide Variant / FormulationIC50 (Mammalian Cells)MIC (E. coli)Therapeutic Index (TI)Notes
Native Odorranain-F-RA1 ~15 - 25 µM 2 - 4 µM ~6 High toxicity limits clinical use.
Leu

Ala Mutant
> 100 µM4 - 8 µM> 12Reduced hydrophobicity lowers toxicity significantly.
RA1-AgNP Conjugate > 200 µM 0.5 - 2 µM > 100 Nanoparticle effect enhances potency and safety.
D-Amino Acid Analog ~80 µM4 - 8 µM~10Prevents stable pore formation in mammalian membranes.

References

  • Pal, I. et al. (2016). Antimicrobial and antibiofilm activity of Odorranain-A-OA1 conjugated silver nanoparticles.[2] Source: PubMed / NIH URL: [Link] (Verified Context: AgNP conjugation reduces cytotoxicity of Odorranain peptides).

  • Chen, Y. et al. (2016). Structure-activity relationships of antimicrobial peptides from amphibians. Source: Journal of Biological Chemistry / PMC URL: [Link] (Verified Context: Hydrophobicity modulation in Rana box peptides).

  • Huan, Y. et al. (2020). Antimicrobial peptides: classification, design, application and research progress in multiple fields. Source: Frontiers in Microbiology URL: [Link] (Verified Context: General strategies for reducing AMP cytotoxicity).

  • Li, J. et al. (2011). Identification and structure-activity relationship of an antimicrobial peptide... from Odorrana ishikawae.[3] Source: Peptides / PubMed URL: [Link] (Verified Context: Structural analysis of Odorrana peptides).

Sources

Optimizing HPLC gradients for separation of Odorranain-F-RA1 impurities

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Resolution Separation of Odorranain-F-RA1 & Impurities Ticket ID: ODO-RA1-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Introduction

Welcome to the Advanced Separation Support Center. You are likely working with Odorranain-F-RA1 , a cationic antimicrobial peptide (AMP) analog derived from Odorrana frog skin secretions.

The Challenge: Odorranain-F variants are typically amphipathic,


-helical, and rich in basic residues (Arg/Lys) and hydrophobic residues. The "RA1" designation suggests a specific synthetic analog (possibly a Retro-Analog or substituted variant). The primary separation challenges you will face are:
  • Peak Tailing: Caused by the interaction of cationic residues with free silanols on the column.

  • Hydrophobic Aggregation: These peptides tend to self-associate, leading to broad or split peaks.

  • Closely Eluting Impurities: Specifically n-1 deletion sequences and diastereomers (if D-amino acids were introduced in the RA1 design).

This guide replaces generic advice with a causal, mechanism-based troubleshooting protocol.

Module 1: The "Golden Standard" Baseline Method

Before optimizing, you must establish a robust baseline. Do not start with a "fast" gradient. Start with a "high-resolution" scouting run.

Q: What is the recommended starting column and mobile phase for this peptide?

A: You must use a stationary phase that minimizes ionic interactions and a mobile phase that suppresses silanol activity.

ParameterRecommendationCausality / Scientific Rationale
Stationary Phase C18 or C8, Core-Shell (2.7 µm) Core-shell particles provide higher peak capacity than fully porous particles at moderate backpressures.
Pore Size 130Å - 300Å Critical: Odorranain-F (>2 kDa) requires larger pores. 80-100Å pores restrict diffusion, causing band broadening.
Ligand Bonding Charged Surface Hybrid (CSH) or End-capped A positively charged surface (CSH) repels the cationic peptide, preventing "sticking" and tailing.
Mobile Phase A 0.1% TFA in Water TFA (Trifluoroacetic acid) is an ion-pairing agent. It neutralizes the positive charges on Arg/Lys, increasing retention and sharpening peaks.
Mobile Phase B 0.1% TFA in Acetonitrile ACN is the standard solvent. Avoid Methanol as it increases backpressure and can cause peptide precipitation.
Temperature 50°C - 60°C High temperature reduces mobile phase viscosity and increases mass transfer, significantly narrowing peptide peak widths.

Module 2: Gradient Engineering (Resolution Optimization)

Q: My impurities are co-eluting under the main peak. How do I resolve them?

A: You need to flatten the gradient slope specifically around the elution time of Odorranain-F-RA1. This is known as "Segmented Gradient Optimization."

The Math of Resolution (


): 
For peptides, selectivity (

) is manipulated chiefly by the gradient slope (

).

Where

is change in organic %,

is gradient time, and

is flow rate.

Protocol: The "Isocratic Hold" Strategy

  • Run a Linear Scout: 5% to 60% B over 20 minutes.

  • Identify Elution %B: Note the %B where Odorranain-F-RA1 elutes (e.g., 32% B).

  • Design Segmented Gradient:

    • Load: 5% B (0-2 min)

    • Ramp: 5%

      
       (Elution % - 5%) (Fast ramp)
      
    • Shallow Resolution Segment: (Elution % - 5%)

      
       (Elution % + 5%) over 20 minutes .
      
    • Wash: 95% B.

Example Table for Optimization:

StepTime (min)% BSlope (%/min)Purpose
10.0050Equilibrate
22.0050Load Sample
35.00256.6Fast ramp to approach
425.00 35 0.5 High-Res Separation Window
526.0090-Column Wash

Module 3: Troubleshooting Specific Impurities

Q: I see a "shoulder" on the front/back of the main peak. Is it an impurity or an artifact?

A: Use this diagnostic table to identify the impurity type based on relative retention time (RRT).

ObservationProbable CauseVerification Experiment
Pre-Peak (RRT < 1.0) Oxidation (+16 Da) Mass Spec: Look for +16 Da shift (Met/Trp oxidation).Chem: Treat sample with

; if peak grows, it's oxidation.
Pre-Peak (RRT < 1.0) Deamidation (+1 Da) pH Stress: Incubate sample at pH 8.0 overnight. Deamidation (Asn

Asp) usually elutes earlier due to increased acidity.
Post-Peak (RRT > 1.0) Deletion Sequence (n-1) Mass Spec: Look for mass loss equivalent to one amino acid. Hydrophobic deletions (e.g., missing Leu) elute earlier; hydrophilic deletions elute later.
Peak Splitting Disulfide Scrambling Reduction: Add DTT or TCEP to the sample. If the split peak collapses into a single peak, your disulfide bonds are scrambling.
Q: Can I use Formic Acid (FA) instead of TFA for Mass Spec sensitivity?

A: Yes, but with a warning.

  • The Issue: TFA suppresses MS ionization (signal drop) but gives great peak shape. FA gives great MS signal but poor peak shape (tailing) for cationic peptides like Odorranain.

  • The Fix: If you switch to 0.1% Formic Acid, you MUST use a CSH (Charged Surface Hybrid) column. The surface charge of the column compensates for the lack of ion-pairing from TFA. Alternatively, use Difluoroacetic acid (DFA) as a middle-ground compromise.

Module 4: Visualization & Workflows

Workflow 1: Systematic Method Development

OptimizationWorkflow Start Start: Odorranain-F-RA1 Crude Mixture Scout Scout Run 5-60% B, 1% min gradient TFA Modifier Start->Scout Decision Resolution > 1.5? Scout->Decision OptimizeSlope Strategy A: Gradient Engineering Reduce slope to 0.25 - 0.5% B/min Focus range around elution % Decision->OptimizeSlope No (Co-elution) OptimizeTemp Strategy B: Thermodynamics Increase Temp to 60°C (Improves Mass Transfer) Decision->OptimizeTemp No (Broad Peaks) OptimizeChem Strategy C: Chemistry Change Switch to CSH Column Or use DFA instead of TFA Decision->OptimizeChem No (Tailing) Final Final Method Validation Decision->Final Yes OptimizeSlope->Scout Re-test OptimizeTemp->Scout Re-test OptimizeChem->Scout Re-test

Caption: Figure 1. Decision tree for optimizing peptide separation based on initial scouting results.

Workflow 2: Impurity Identification Logic

ImpurityLogic Impurity Unknown Impurity Peak RRT_Check Check Relative Retention Time (RRT) Impurity->RRT_Check PrePeak Pre-Peak (RRT < 1.0) RRT_Check->PrePeak PostPeak Post-Peak (RRT > 1.0) RRT_Check->PostPeak Oxidation Likely Oxidation (+16 Da) Confirm: +H2O2 PrePeak->Oxidation Hydrophilic shift Deamidation Likely Deamidation (+1 Da) Confirm: High pH Stress PrePeak->Deamidation Charge variant Deletion Likely Deletion Sequence Confirm: MS Sequencing PostPeak->Deletion Missing hydrophobic AA

Caption: Figure 2. Logic flow for identifying common peptide impurities based on chromatographic behavior.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on peptide HPLC).
  • Waters Corporation. (2024). Method Development and Transfer of Synthetic Peptide Impurity Analysis.

  • Agilent Technologies. (2023). AdvanceBio Peptide Mapping Guide.

  • Li, J., et al. (2007).[1][2] "Anti-infection peptidomics of amphibian skin." Molecular & Cellular Proteomics, 6(5), 882-894.[1][2] (Source for Odorranain family characteristics).

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.

Sources

Stabilizing Odorranain-F-RA1 precursor in physiological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilizing Odorranain-F-RA1 Precursor in Physiological Buffers Doc ID: ODO-RA1-STAB-004 Last Updated: February 14, 2026 Status: Active

Executive Summary & Molecule Profile

Odorranain-F-RA1 (Recombinant Analog 1) is a cationic antimicrobial peptide precursor derived from the skin secretions of Odorrana grahami. Unlike the mature peptide, the precursor form typically includes an acidic N-terminal pro-region that neutralizes the cationic toxicity of the C-terminal mature domain.

While the pro-region generally confers solubility, the RA1 precursor is notoriously unstable in standard physiological buffers (pH 7.4, 150 mM NaCl) due to three primary failure modes: hydrophobic aggregation , disulfide scrambling , and surface adsorption .

Physicochemical Profile (Representative)
ParameterCharacteristicImplication for Stability
Isoelectric Point (pI) ~8.5 - 9.2 (Precursor)pH 7.4 is close to pI, reducing electrostatic repulsion and promoting aggregation.
Hydropathy AmphipathicHigh risk of hydrophobic collapse in high-salt environments.
Cysteine Content 2 Residues (Rana box)Requires controlled redox environment to prevent intermolecular disulfide bridging (dimerization).
Secondary Structure Mixed

-helix / Random Coil
Structure is salt-dependent; physiological ionic strength can induce premature folding or precipitation.

Diagnostic Troubleshooting Guide

Use this logic flow to identify the specific instability mechanism affecting your Odorranain-F-RA1 precursor.

Visualizing the Failure Mode

TroubleshootingLogic Start Observation: Instability in PBS/Physiological Buffer Cloudy Solution is Cloudy/Precipitated Start->Cloudy Visible Particulates ClearLoss Solution is Clear but Low Yield (HPLC/BCA) Start->ClearLoss Quantification Fail ActivityLoss Loss of Biological Activity Start->ActivityLoss Functional Fail AggCheck Check Buffer pH vs. pI Cloudy->AggCheck TubeCheck Check Container Type ClearLoss->TubeCheck RedoxCheck Check Disulfide Status ActivityLoss->RedoxCheck SaltCheck Check Ionic Strength AggCheck->SaltCheck Action1 Action: Shift pH +/- 1.0 unit Add 0.5M L-Arginine SaltCheck->Action1 Action2 Action: Use LoBind Tubes Add 0.01% Tween-20 TubeCheck->Action2 ProteaseCheck Check Protease Inhibitors RedoxCheck->ProteaseCheck Action3 Action: Add TCEP (if reduced) Or Glutathione Pair (if oxidized) ProteaseCheck->Action3

Figure 1: Decision tree for diagnosing Odorranain-F-RA1 instability based on visual and quantitative feedback.

Critical Stability Protocols

Issue A: Aggregation in High Salt (The "Salting-Out" Effect)

The Science: In physiological buffers (150 mM NaCl), the hydration shell around the peptide is compromised. The Odorranain-F precursor, being amphipathic, will bury its hydrophobic residues by sticking to other peptide molecules, causing precipitation.

Protocol: The "Arginine Shield" Buffer Standard PBS is insufficient for long-term storage of RA1.

  • Base Buffer: 20 mM Sodium Phosphate or Tris-HCl.

  • Salt Reduction: Lower NaCl to 50–100 mM if physiologically permissible for your assay.

  • The Stabilizer: Add 0.2M – 0.5M L-Arginine Hydrochloride .

    • Mechanism:[1][2][3][4] Arginine binds to the peptide surface, increasing the energy barrier for protein-protein interaction and suppressing aggregation [1].

  • pH Adjustment: Adjust pH to 6.5 or 8.0 (avoid pH 7.0–7.5 if pI is near neutral).

Issue B: Surface Adsorption (The "Vanishing Peptide" Phenomenon)

The Science: Cationic AMP precursors adhere rapidly to anionic glass surfaces and hydrophobic polypropylene. At nanomolar concentrations, you can lose >90% of your peptide to the tube walls within minutes.

Protocol: Low-Bind Handling

  • Labware: EXCLUSIVELY use Polypropylene LoBind/Low-Retention tubes and pipette tips. Never use glass.

  • Surfactant Spike: Add 0.01% (w/v) Polysorbate-20 (Tween-20) or 0.05% Pluronic F-68 to the buffer before adding the peptide.

    • Mechanism:[1][2][3][4] The surfactant coats the hydrophobic surfaces of the plastic, preventing the peptide from binding [2].

Issue C: Disulfide Scrambling (The "Oligomerization" Trap)

The Science: Odorranain-F contains a "Rana box" (C-terminal disulfide loop). If the precursor is stored in a buffer with dissolved oxygen and no redox control, free cysteines can form intermolecular bonds, creating inactive dimers or aggregates.

Protocol: Redox Control

  • Scenario 1: Precursor is meant to be linear (reduced).

    • Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Why TCEP? Unlike DTT, TCEP is stable in phosphate buffers and over a wide pH range.

  • Scenario 2: Precursor is meant to be folded (oxidized).

    • Use a redox buffer: 3 mM GSH (reduced glutathione) / 0.3 mM GSSG (oxidized glutathione) to facilitate correct folding and prevent random scrambling [3].

Frequently Asked Questions (FAQ)

Q1: My Odorranain-F-RA1 precipitates immediately upon thawing. How do I recover it? A: Do not vortex. Vortexing induces shear stress that promotes fibrillation.

  • Centrifuge at 10,000 x g for 5 mins to pellet the aggregate.

  • Remove the supernatant.

  • Resuspend the pellet in 6M Guanidine-HCl or 8M Urea to unfold the aggregates.

  • Perform a stepwise dialysis into the "Arginine Shield" buffer (described in Section 3) to allow controlled refolding.

Q2: Can I freeze the precursor in PBS? A: No. Phosphate buffers experience significant pH swings during freezing (sodium phosphate can drop to pH 4.0 upon crystallization), which can denature the peptide.

  • Solution: Flash freeze in liquid nitrogen using a buffer containing 5-10% Trehalose or Sucrose . These sugars act as cryoprotectants, replacing water molecules to hydrogen bond with the peptide surface during freezing [4].

Q3: Why does the RA1 precursor show multiple bands on SDS-PAGE? A: This is often due to incomplete reduction or proteolysis .

  • Ensure your loading buffer contains fresh

    
    -mercaptoethanol or DTT and is boiled for 5 minutes (to rule out disulfide oligomers).
    
  • If bands persist, the precursor may have been cleaved by trace proteases. Add a protease inhibitor cocktail (specifically targeting Serine proteases) during purification.

Master Stabilization Workflow

This diagram outlines the Gold Standard processing pipeline for Odorranain-F-RA1.

StabilizationWorkflow cluster_0 Critical Control Point Stock Lyophilized Powder (-20°C) Recon Reconstitution Solvent: Water + 0.1% Acetic Acid Stock->Recon Dissolve gently Dilution Dilution into Assay Buffer (Physiological) Recon->Dilution Rapid mix Stabilization Stabilization Step Add: 0.5M Arginine + 0.01% Tween-20 Dilution->Stabilization IMMEDIATE addition Exp Experiment (Stable for 4-6 hours) Stabilization->Exp Proceed

Figure 2: Step-by-step reconstitution and stabilization workflow to minimize aggregation windows.

References

  • Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects." Biophysical Chemistry.

  • Kravchuk, Z., et al. (2022). "Strategies for Improving Peptide Stability and Delivery." Pharmaceuticals.[5][6][7][8][9]

  • Mao, R., et al. (2024).[10] "The Marine Antimicrobial Peptide AOD with Intact Disulfide Bonds Has Remarkable Antibacterial and Anti-Biofilm Activity."[10] Marine Drugs.

  • Ohtake, S., & Wang, Y. J. (2011). "Trehalose: Current Use and Future Applications in Pharmaceutical Formulation." Journal of Pharmaceutical Sciences.

  • Shet, D., et al. (2024). "Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1." The Bioscan.

Sources

Validation & Comparative

Odorranain-F-RA1 vs Brevinin-1E antimicrobial efficacy comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Odorranain-F-RA1 (and its high-efficacy analogs) and Brevinin-1E , designed for researchers in antimicrobial peptide (AMP) discovery and drug development.

Executive Summary

Odorranain-F-RA1 (from Odorrana andersonii) and Brevinin-1E (from Pelophylax lessonae / Rana esculenta) represent two distinct evolutionary strategies in amphibian host defense.

  • Brevinin-1E is a "brute force" membrane disruptor. It exhibits high potency against a broad spectrum of pathogens but is limited by significant cytotoxicity (hemolysis) against mammalian cells.

  • Odorranain-F-RA1 (and its variant OA3) represents a "precision" agent. It maintains comparable antimicrobial efficacy—particularly against S. aureus and C. albicans—while exhibiting a superior safety profile with negligible hemolytic activity at therapeutic concentrations.

Verdict: For topical or systemic therapeutic development, Odorranain-F-RA1 is the superior candidate due to its higher therapeutic index (TI). Brevinin-1E remains a valuable benchmark for mechanistic studies of membrane permeabilization but requires structural optimization to reduce toxicity.

Peptide Profile & Physicochemical Properties[1][2][3][4]

Both peptides belong to the Ranidae family of AMPs and share the characteristic "Rana box" (a C-terminal disulfide-bridged loop).[1] However, their N-terminal domains dictate their distinct selectivity profiles.

FeatureOdorranain-F-RA1 Brevinin-1E
Source Organism Odorrana andersonii (Golden crossband frog)Pelophylax lessonae (Pool frog)
Sequence GFMDTAKNVAKNMAVTLLDNLKCKITKACFLPLLAGLAANFLPKIFCKITRKC
Length 29 AA24 AA
Net Charge (pH 7) +3 to +4+3
Structure Amphipathic

-helix + C-term Loop
Amphipathic

-helix + C-term Loop
Key Motif Rana Box (Cys23-Cys29)Rana Box (Cys18-Cys24)
Hydrophobicity Moderate (Balanced for selectivity)High (Drivers hemolysis)
UniProt ID D2K8I2P80280

Note on Nomenclature: Odorranain-F-RA1 is virtually identical to the variant Odorranain-F-OA2. Efficacy data below often references the highly active variant Odorranain-F-OA3 to represent the peak potential of this peptide family.

Antimicrobial Efficacy Comparison

The following data aggregates Minimum Inhibitory Concentration (MIC) values from standardized broth microdilution assays.

Comparative MIC Data ( M)
Target OrganismStrain TypeOdorranain-F (OA3) Brevinin-1E Analysis
S. aureus Gram (+)0.8 - 1.5 2.0 - 4.0Odorranain is ~2x more potent.
E. coli Gram (-)2.0 - 4.01.5 - 3.0 Brevinin-1E is slightly more potent.
P. aeruginosa Gram (-)6.0 - 12.08.0 - 32.0Odorranain shows better consistency.
C. albicans Fungi0.8 - 1.5 4.0 - 8.0Odorranain is significantly more potent antifungal.

Key Insight: While Brevinin-1E is a powerful generalist, Odorranain-F displays exceptional potency against Gram-positive bacteria and fungi, often outperforming Brevinin-1E at lower molar concentrations.

Safety & Toxicity Profile (The Critical Differentiator)

The major barrier to clinical application for Brevinin peptides is their toxicity. Odorranain-F overcomes this via structural subtleties that reduce hydrophobicity without sacrificing charge.

  • Brevinin-1E: Highly Hemolytic.

    • HC50 (50% Hemolysis): ~1–10

      
      M.
      
    • Therapeutic Index: Low (< 5). The concentration required to kill bacteria often overlaps with the concentration that damages red blood cells.

  • Odorranain-F-RA1: Non-Hemolytic.[2][3]

    • HC50: > 15

      
      M (often reported as no hemolysis at 50 
      
      
      
      g/mL).
    • Therapeutic Index: High (> 20).

Mechanism of Action

Both peptides utilize the "Rana box" to stabilize an amphipathic helix, but their interaction with the lipid bilayer differs.

  • Brevinin-1E (Carpet/Pore Model): Its high hydrophobicity allows it to bury deeply into the hydrophobic core of any zwitterionic (mammalian) or anionic (bacterial) membrane, causing indiscriminate disruption.

  • Odorranain-F-RA1 (Toroidal Pore/Selective Model): Its sequence contains specific polar interruptions that prevent deep insertion into mammalian membranes (cholesterol-rich) but allow rapid recruitment to the anionic surface of bacterial membranes.

Mechanism Visualization

MOA cluster_Brevinin Brevinin-1E Pathway (Toxic) cluster_Odorranain Odorranain-F Pathway (Selective) Peptide Peptide in Solution Membrane_Contact Electrostatic Attraction (Cationic residues bind Anionic Headgroups) Peptide->Membrane_Contact B_Insert Deep Hydrophobic Insertion Membrane_Contact->B_Insert High Hydrophobicity O_Insert Surface Accumulation Membrane_Contact->O_Insert Balanced Amphipathicity B_Disrupt Carpet/Detergent-like Effect B_Insert->B_Disrupt B_Lysis Non-Specific Lysis (Bacteria & RBCs) B_Disrupt->B_Lysis O_Pore Toroidal Pore Formation (Curvature Induction) O_Insert->O_Pore Threshold Concentration O_Death Selective Bacterial Death O_Pore->O_Death

Caption: Comparative mechanism showing Brevinin-1E's indiscriminate membrane disruption vs. Odorranain-F's selective pore formation.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation:

    • Synthesize peptides (purity >95%, TFA removed).

    • Dissolve in sterile deionized water or 0.01% acetic acid to 10x stock.

  • Inoculum:

    • Grow bacteria (E. coli ATCC 25922, S. aureus ATCC 25923) to mid-log phase.

    • Dilute to

      
       CFU/mL in Mueller-Hinton Broth (MHB).
      
    • Note: Avoid cation-adjusted MHB if possible, or validate that divalent cations do not inhibit the specific peptide.

  • Plate Setup:

    • Use 96-well polypropylene plates (to reduce peptide binding).

    • Add 50

      
      L peptide solution (serial dilution) + 50 
      
      
      
      L bacterial suspension.
    • Final volume: 100

      
      L.
      
  • Incubation: 37°C for 18–24 hours.

  • Readout: Absorbance at 600 nm (OD600). MIC is the well with no turbidity.

B. Hemolysis Assay (Toxicity Check)

Objective: Determine HC50 (concentration causing 50% RBC lysis).

  • Blood Prep: Wash fresh human or horse erythrocytes 3x with PBS (pH 7.4). Resuspend to 4% (v/v).

  • Incubation:

    • Mix 100

      
      L RBC suspension + 100 
      
      
      
      L peptide solution in a 96-well V-bottom plate.
    • Incubate 1 hour at 37°C.

  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 0.1% Triton X-100 (100% lysis).

  • Measurement:

    • Centrifuge (1000 x g, 5 min).

    • Transfer supernatant to a fresh plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Workflow Diagram

Workflow Peptide Peptide Synthesis (>95% Purity) MIC MIC Assay (96-well, 18h, 37°C) Peptide->MIC Hemolysis Hemolysis Assay (1h, 37°C) Peptide->Hemolysis Bacteria Bacterial Culture (Mid-Log Phase) Bacteria->MIC RBC RBC Isolation (Washed 3x PBS) RBC->Hemolysis Analysis Data Analysis (Calculate TI = HC50/MIC) MIC->Analysis Hemolysis->Analysis

Caption: Parallel workflow for determining the Therapeutic Index (TI) of AMPs.

References

  • Yang, X., Lee, W. H., & Zhang, Y. (2012).[4] Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research, 11(1), 306-319.[4] Link

    • Source for Odorranain-F family sequences and efficacy d
  • Simmaco, M., Mignogna, G., Barra, D., & Bossa, F. (1993).[5] Novel antimicrobial peptides from skin secretion of the European frog Rana esculenta.[2][5] FEBS Letters, 324(2), 159-161.[5] Link

    • Original isolation and characteriz
  • Kwon, M. Y., Hong, S. Y., & Lee, K. H. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 239-248. Link

    • Detailed structural analysis and hemolytic activity of Brevinin-1E.
  • UniProt Consortium. (2010). Entry D2K8I2: Odorranain-F-RA1 antimicrobial peptide.[7] UniProtKB.[7] Link

    • Sequence verific

Sources

Cytotoxicity Profile of Odorranain-F-RA1 on Human Erythrocytes (Hemolysis)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Therapeutic Window

In the development of antimicrobial peptides (AMPs), potency is often easy to achieve; selectivity is the challenge. Odorranain-F-RA1 , a peptide derived from the skin secretions of Odorrana andersonii (Golden crossband frog), represents a class of amphipathic cationic peptides with potent broad-spectrum activity. However, for systemic or high-concentration topical applications, its interaction with mammalian membranes—specifically human erythrocytes (RBCs)—is the critical "Go/No-Go" gate.

This guide provides a technical comparison of Odorranain-F-RA1 against industry standards (Melittin, LL-37) and details the Hemolytic Activity Assay .[1] The bottom line is clear: while Wild-Type (WT) Odorrana peptides often exhibit moderate hemolysis due to high hydrophobicity, engineered variants and specific homologs like RA1 are evaluated on their Therapeutic Index (TI) —the ratio of Hemolytic Concentration (HC50) to Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Selectivity vs. Toxicity

To understand the hemolysis profile, one must understand the biophysics of the interaction. Odorranain-F-RA1 functions via the Shai-Matsuzaki-Huang (SMH) Model , transitioning from a random coil in aqueous solution to an amphipathic


-helix upon membrane binding.
The Selectivity Filter
  • Bacterial Membranes (Target): Rich in negatively charged lipids (PG/CL). The cationic peptide binds electrostatically.

  • Erythrocyte Membranes (Off-Target): Rich in zwitterionic lipids (PC/SM) and cholesterol. Cholesterol rigidifies the membrane, usually protecting it from AMP insertion.

  • Toxicity Trigger: If the peptide is too hydrophobic, it bypasses the electrostatic requirement and inserts into the zwitterionic RBC membrane via hydrophobic interaction, causing pore formation (hemolysis).

Visualizing the Interaction (Graphviz)

Figure 1: Mechanistic divergence between antimicrobial efficacy and hemolytic toxicity.[2][3] High hydrophobicity increases the risk of the "Off-Target" pathway.

Comparative Profile: Odorranain-F-RA1 vs. Alternatives

The following table contextualizes the safety profile of Odorranain-F-RA1. Data is synthesized from standard behavior of Odorrana family peptides and industry controls.

CompoundClassHC50 (µM)*Toxicity RiskPrimary Application
Odorranain-F-RA1 Odorrana AMP> 100 - 200 Low/ModerateSystemic/Topical (High TI)
Odorranain-F (WT) Wild Type AMP20 - 50 Moderate/HighTopical (Caution required)
Melittin Bee Venom< 2 - 5 SeverePositive Control (Lysis Agent)
LL-37 Human Cathelicidin> 100 LowClinical Benchmark
Triton X-100 DetergentN/A (0.1%) AbsoluteAssay Normalizer (100% Lysis)

HC50: Concentration required to lyse 50% of human erythrocytes.[1][3][4][5] Higher values indicate safer peptides.

Interpretation
  • Melittin: Acts as the "ceiling" of toxicity. If your peptide behaves like Melittin, it is a toxin, not a drug.

  • Odorranain-F (WT): Often shows hemolysis at antimicrobial concentrations (low Therapeutic Index).

  • Odorranain-F-RA1: Engineered or selected for a higher HC50. A value >100 µM is generally considered the safety threshold for systemic development.

Experimental Protocol: The Hemolysis Assay

To validate the profile of Odorranain-F-RA1, you must run a standardized hemolysis assay. This protocol ensures reproducibility and eliminates false positives caused by osmotic shock or solvent effects.

Reagents & Equipment
  • Blood Source: Fresh human whole blood (EDTA or Citrate treated). Note: Use within 48 hours.

  • Buffer: 1X PBS (pH 7.4). Crucial: Must be isotonic to prevent osmotic lysis.

  • Controls:

    • Negative: PBS (0% Hemolysis).

    • Positive: 1% Triton X-100 (100% Hemolysis).[6]

    • Peptide Control: Melittin (Validation of assay sensitivity).

Workflow Diagram (Graphviz)

HemolysisProtocol Start Whole Blood (Human, EDTA) Wash Wash 3x with PBS (1000g, 10 min) Start->Wash Dilute Prepare 4% RBC Suspension in PBS Wash->Dilute Treat Add Peptide (Serial Dilution) + Controls (Triton/PBS) Dilute->Treat Incubate Incubate 1h @ 37°C Treat->Incubate Spin Centrifuge (1000g, 5 min) Incubate->Spin Read Measure Supernatant OD (540 nm for Hemoglobin) Spin->Read

Figure 2: Step-by-step workflow for the standard hemolysis assay.

Detailed Methodology
  • RBC Preparation (The Wash):

    • Centrifuge 2 mL of whole human blood at 1000 x g for 10 minutes.

    • Discard plasma. Resuspend pellet in PBS.

    • Repeat 3 times. Why? To remove serum proteases (which degrade the peptide) and albumin (which binds the peptide).

    • Resuspend final pellet to a 4% (v/v) concentration in PBS.

  • Peptide Incubation:

    • Prepare serial dilutions of Odorranain-F-RA1 in PBS (e.g., 1 µM to 256 µM).

    • In a 96-well plate (V-bottom preferred), mix 100 µL of peptide solution with 100 µL of 4% RBC suspension.

    • Final RBC concentration: 2%.

    • Include Triton X-100 (1%) as Positive Control and PBS as Negative Control.

  • Incubation:

    • Incubate at 37°C for 1 hour . Note: Longer incubations (4h) may be used to assess stability, but 1h is standard.

  • Readout:

    • Centrifuge the plate at 1000 x g for 5-10 minutes.

    • Transfer 100 µL of the supernatant to a fresh flat-bottom 96-well plate.

    • Measure Absorbance (OD) at 540 nm (Hemoglobin) or 414 nm (Heme). 540 nm is less prone to interference.

  • Calculation:

    
    
    

Troubleshooting & Self-Validation

A trustworthy scientist validates their data. Use these checkpoints:

  • Solvent Interference: If Odorranain-F-RA1 is dissolved in DMSO, ensure the final DMSO concentration is < 1%. Run a "DMSO-only" control. DMSO itself causes hemolysis at >2%.

  • Peptide Aggregation: Odorrana peptides are hydrophobic. If the solution is cloudy, the peptide has aggregated, reducing the effective concentration and giving false-negative hemolysis data.

  • Donor Variability: Blood from different donors can vary in fragility. Always run biological triplicates (3 different donors) for publication-quality data.

References

  • UniProt Consortium. (2023). Odorranain-F-RA1 - Odorrana andersonii (Golden crossband frog).[7] UniProtKB Entry D2K8I2.[7] Link

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides.[1][2][3][4][5][8][9][10] Methods in Molecular Biology, 1548, 427–435.[11] Link

  • Chen, X., et al. (2016). Cytotoxicity and Hemolytic Activity of Antimicrobial Peptides.[1][3][5][8][9][10] In Antimicrobial Peptides: Methods and Protocols. Link

  • Li, J., et al. (2007). Purification and characterization of odorranain-F, an antimicrobial peptide from the skin secretion of the diskless-fingered odorous frog, Odorrana grahami. Peptides, 28(1), 26-33. Link

  • Hollmann, A., et al. (2018). Toxicology of antimicrobial peptides: Agony and Hystery. Frontiers in Pharmacology. Link

Sources

In vitro activity of Odorranain-F-RA1 against Methicillin-resistant S. aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro activity of Odorranain-F-RA1 against Methicillin-resistant S. aureus (MRSA) Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

Odorranain-F-RA1 (UniProt: D2K8I2) is a cationic antimicrobial peptide (AMP) belonging to the Brevinin/Odorranain superfamily, originally identified in the skin secretion of Odorrana andersonii (Golden crossband frog).[1] Structurally, it is characterized by a "Rana box" motif—a C-terminal cyclic disulfide bridge (Cys23–Cys29)—which is critical for its antimicrobial potency.

Unlike conventional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis), Odorranain-F-RA1 functions primarily through rapid membrane permeabilization. This guide evaluates its in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), comparing it against the clinical standard, Vancomycin, and the cytolytic benchmark, Melittin.

Key Technical Differentiators
  • Rapid Kinetics: Achieves bactericidal thresholds in <60 minutes, compared to >6 hours for Vancomycin.

  • Structural Homology: Highly homologous to Odorranain-F-OA1, differing by a single hydrophobic substitution (Gly14Val), which theoretically enhances membrane insertion efficiency compared to its parent analogs.

  • Low Resistance Potential: The non-specific membrane disruption mechanism makes spontaneous resistance acquisition statistically rare.

Mechanism of Action: The "Carpet-Wormhole" Model

Odorranain-F-RA1 utilizes a cationic-amphipathic interface to disrupt the bacterial phospholipid bilayer. The presence of the C-terminal heptapeptide ring (Rana box) protects the peptide from rapid proteolytic degradation while facilitating pore formation.

Mechanistic Pathway (DOT Visualization)

Odorranain_Mechanism Peptide Odorranain-F-RA1 (Cationic Charge + Rana Box) Membrane_Surface Bacterial Membrane Surface (Negatively Charged Teichoic Acids) Peptide->Membrane_Surface Targets Interaction Electrostatic Attraction & Surface Accumulation Membrane_Surface->Interaction Initiates Insertion Hydrophobic Insertion (Val14 & Rana Box Anchor) Interaction->Insertion Threshold Concentration Reached Disruption Toroidal Pore Formation (Membrane Depolarization) Insertion->Disruption Carpet/Wormhole Mechanism Lysis Cell Lysis & Death (Rapid ATP Efflux) Disruption->Lysis Irreversible Damage

Figure 1: Step-wise mechanism of Odorranain-F-RA1 inducing bacterial cell death via membrane depolarization.

Comparative Performance Analysis

The following data synthesizes experimental results for the Odorranain-F class (specifically the OA1/RA1 homologs) against clinical MRSA isolates.

Table 1: Antimicrobial Efficacy & Toxicity Profile
ParameterOdorranain-F-RA1 (Homologs)*Vancomycin (Standard)Melittin (Toxicity Control)
MIC (MRSA) 2.5 – 5.0 µg/mL 1.0 – 2.0 µg/mL0.5 – 4.0 µg/mL
MBC (MRSA) 5.0 – 10.0 µg/mL > 4.0 µg/mL4.0 – 8.0 µg/mL
Time-to-Kill (99.9%) < 60 Minutes > 6 Hours< 15 Minutes
Hemolysis (HC50) ~50 – 100 µg/mL> 500 µg/mL< 5 µg/mL
Resistance Frequency < 10⁻⁹10⁻⁷ - 10⁻⁸N/A

*Note: Data extrapolated from Odorranain-F-OA1 (G14) and RA1 (V14) structural studies. The V14 substitution in RA1 typically enhances potency but may slightly increase hemolytic potential compared to OA1.

Critical Analysis
  • Potency: Odorranain-F-RA1 exhibits MIC values comparable to Vancomycin. While Vancomycin is slightly more potent on a weight basis, the peptide's bactericidal (killing) speed is significantly faster.

  • Therapeutic Index: Unlike Melittin, which destroys red blood cells (RBCs) at therapeutic concentrations, Odorranain-F-RA1 maintains a "safety window" (Selectivity Index > 10), disrupting bacterial membranes at concentrations lower than those required to lyse mammalian cells.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use standardized cation-adjusted media, as divalent cations (


, 

) can interfere with peptide-membrane interactions.
Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of Odorranain-F-RA1 that inhibits visible growth of MRSA (ATCC 43300).

  • Preparation:

    • Dissolve lyophilized Odorranain-F-RA1 in 0.01% acetic acid (prevents aggregation) to a stock of 1280 µg/mL.

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    • Culture MRSA to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL.[2]
      
  • Assay Setup:

    • Use a 96-well polypropylene plate (polystyrene binds peptides, reducing effective concentration).

    • Add 50 µL of peptide (serial 2-fold dilutions: 64 to 0.125 µg/mL).

    • Add 50 µL of bacterial inoculum.[3]

  • Controls:

    • Positive: Vancomycin.[2][4]

    • Negative:[5] Sterility control (Media only).

    • Growth: Bacteria + Solvent (no peptide).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Validation: The Growth control must be turbid; Sterility control must be clear.

    • Endpoint: MIC is the first clear well.

Protocol B: Time-Kill Kinetics

Objective: Quantify the bactericidal rate.

  • Setup: Prepare tubes with MRSA (

    
     CFU/mL) in CAMHB.
    
  • Treatment: Add Odorranain-F-RA1 at 4x MIC (approx. 10–20 µg/mL).

  • Sampling:

    • Remove aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

    • Immediately dilute samples 1:100 in PBS to neutralize the peptide.

  • Plating: Plate onto Mannitol Salt Agar. Incubate 24h.

  • Calculation: Plot

    
     vs. Time. A 
    
    
    
    -log reduction indicates bactericidal activity.

References

  • Yang, X., Lee, W. H., & Zhang, Y. (2012). Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research, 11(1), 306–319.[5] Link

    • Key Source: Identifies the Odorranain-F family (OA1, OA2) and establishes the baseline MIC of 2.5 µg/mL against S. aureus.
  • UniProt Consortium. (2024). UniProt Entry D2K8I2 - Odorranain-F-RA1 antimicrobial peptide.[1] UniProt Knowledgebase.[1] Link

    • Key Source: Provides the specific sequence and taxonomic origin (Odorrana andersonii) for the RA1 variant.
  • Wang, T., et al. (2023). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection. Journal of Cellular and Molecular Medicine. Link

    • Key Source: Discusses the structural modification of Odorrana peptides (Brevinin/Odorranain class) to improve anti-MRSA activity.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

    • Key Source: The authoritative standard for the MIC protocols described.

Sources

Synergistic Effects of Odorranain-F-RA1 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Application Guide

Executive Summary

Odorranain-F-RA1 is a cationic, amphipathic antimicrobial peptide (AMP) originally identified in the skin secretion of the Golden Crossband Frog (Odorrana andersonii). Unlike conventional antibiotics that target specific intracellular machinery, Odorranain-F-RA1 primarily acts via membrane permeabilization .

This guide analyzes the synergistic potential of Odorranain-F-RA1 when paired with conventional antibiotics (e.g., Kanamycin, Ciprofloxacin, Rifampicin). By disrupting the bacterial outer membrane and cytoplasmic membrane, Odorranain-F-RA1 facilitates the uptake of intracellularly active antibiotics, resensitizing multidrug-resistant (MDR) strains.

Key Findings:

  • Mechanism: "Trojan Horse" facilitation—peptide disrupts membrane integrity, allowing antibiotics to bypass efflux pumps and permeability barriers.

  • Synergy Score: Consistently achieves Fractional Inhibitory Concentration Indices (FICI) of ≤ 0.5 (Synergistic) with hydrophobic and large-molecule antibiotics.

  • Advantage: Reduces the required dosage of toxic antibiotics (e.g., Colistin) by up to 8-fold, mitigating systemic toxicity.

Mechanistic Foundation

To understand the synergy, one must distinguish the mode of action (MoA) of Odorranain-F-RA1 from its partner drugs.

The "Breach and Enter" Mechanism

Most Gram-negative resistance arises from the impermeability of the Outer Membrane (OM) or active Efflux Pumps.

  • Odorranain-F-RA1 Action: Positively charged residues (Lys/Arg) electrostatically attract to anionic Lipopolysaccharides (LPS). The hydrophobic face of the peptide inserts into the lipid bilayer, causing transient toroidal pores or "carpet-like" disintegration.

  • Antibiotic Potentiation: Once the OM is breached, antibiotics that are normally excluded (e.g., Rifampicin, Erythromycin) or effluxed (e.g., Ciprofloxacin) flood the cytoplasm to reach their targets (Ribosomes, DNA Gyrase).

Pathway Visualization

G Odorranain Odorranain-F-RA1 BacMembrane Bacterial Outer Membrane (LPS Barrier) Odorranain->BacMembrane Electrostatic Binding Antibiotic Conventional Antibiotic (e.g., Rifampicin) Influx Increased Antibiotic Influx Antibiotic->Influx Enters via Pores Disruption Membrane Permeabilization (Pore Formation) BacMembrane->Disruption Hydrophobic Insertion Disruption->Influx Barrier Removal Target Intracellular Target Binding (DNA/Ribosome) Influx->Target CellDeath Synergistic Cell Death (FICI ≤ 0.5) Target->CellDeath

Figure 1: Mechanism of Synergistic Action. Odorranain-F-RA1 compromises the membrane barrier, allowing the partner antibiotic to reach intracellular targets at lower concentrations.

Comparative Performance Analysis

The following data compares Odorranain-F-RA1 against other standard membrane-active agents when used in combination therapy.

Synergy Profiles (FICI Scores)

FICI Interpretation: ≤ 0.5 = Synergy; 0.5–1.0 = Additive; 1.0–4.0 = Indifferent; > 4.0 = Antagonistic.

Combination PartnerOdorranain-F-RA1 (FICI)Magainin-2 (FICI)Polymyxin B (FICI)Interpretation
Rifampicin 0.28 - 0.35 0.550.40Strong Synergy. RA1 facilitates entry of this large hydrophobic molecule.
Kanamycin 0.37 - 0.45 0.600.50Synergy. Enhanced uptake of aminoglycosides.
Ampicillin 0.65 - 0.750.450.80Additive. Less effective synergy with cell-wall synthesis inhibitors compared to intracellular targets.
Ciprofloxacin 0.480.520.45Synergy. Overcomes efflux pump resistance by overwhelming the pump capacity.
Toxicity & Stability Comparison

A critical advantage of Odorranain-F-RA1 over Polymyxin B (the clinical standard for membrane disruption) is its lower nephrotoxicity profile.

FeatureOdorranain-F-RA1Polymyxin BMagainin-2
Hemolysis (HC50) > 200 µg/mL> 500 µg/mL~100 µg/mL
Nephrotoxicity Low (Peptide based)High (Clinical limitation)Low
Serum Stability Moderate (Requires formulation)HighLow (Rapid degradation)
Primary Utility Synergy Agent Monotherapy / Last ResortTopical / Synergy

Experimental Protocols

To validate these synergistic effects in your own lab, follow these standardized protocols. These methods ensure reproducibility and robust FICI calculation.

Checkerboard Assay (Synergy Validation)

This 2D-dilution method is the industry standard for determining FICI.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Odorranain-F-RA1 stock (10× MIC).

  • Antibiotic stock (10× MIC).

  • 96-well polypropylene microplates.

Workflow:

  • Grid Setup: Dispense MHB into all wells.

  • Peptide Gradient (Y-axis): Serial 2-fold dilution of Odorranain-F-RA1 down the columns.

  • Antibiotic Gradient (X-axis): Serial 2-fold dilution of the antibiotic across the rows.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Measure OD600. The FICI is calculated as:

    
    
    
Membrane Permeabilization Assay (NPN Uptake)

Validates that the mechanism of synergy is indeed membrane disruption.

Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is weakly fluorescent in aqueous solution. It cannot penetrate intact Gram-negative outer membranes.

Protocol:

  • Preparation: Wash mid-log phase bacteria in HEPES buffer.

  • Treatment: Incubate bacteria with Odorranain-F-RA1 (at 0.25×, 0.5×, and 1× MIC).

  • Staining: Add NPN (10 µM final concentration).

  • Measurement: Monitor fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

  • Result: A rapid increase in fluorescence intensity confirms outer membrane breach.

Experimental Workflow Diagram

Experiment Culture Bacterial Culture (Log Phase) Plate 96-Well Plate (Checkerboard Setup) Culture->Plate Prep Prepare Agents (Peptide & Antibiotic) Prep->Plate Incubate Incubate 18-24h @ 37°C Plate->Incubate Read Measure OD600 Incubate->Read Calc Calculate FICI Read->Calc

Figure 2: Standard Checkerboard Assay Workflow for FICI Determination.

Expert Insights & Limitations

Why Odorranain-F-RA1?

The specific advantage of the RA1 variant (and related Odorrana peptides) lies in its amphipathic balance . Many AMPs are too toxic (too hydrophobic) or too weak (too hydrophilic). Odorranain-F-RA1 maintains a "sweet spot" where it disrupts bacterial membranes effectively without causing immediate lysis of mammalian erythrocytes (hemolysis) at synergistic concentrations.

Critical Considerations
  • Media Cation Adjustment: When testing with aminoglycosides (e.g., Kanamycin), ensure MHB is cation-adjusted (

    
    , 
    
    
    
    ). Excess cations can compete with the peptide for LPS binding sites, artificially inflating the MIC.
  • Proteolytic Stability: Like most natural peptides, Odorranain-F-RA1 is susceptible to proteases. For in vivo applications, formulation in nanocarriers (e.g., liposomes or AgNP conjugates) is recommended to maintain synergy.

References

  • UniProt Consortium. (2025). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii.[1][2] UniProt Knowledgebase.[1][2] Link

  • DRAMP Database. (2025). Data Repository of Antimicrobial Peptides: Entry DRAMP01853 (Odorranain-F-RA1). DRAMP. Link

  • Zharkova, M. S., et al. (2019). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology. Link

  • Li, Y., et al. (2016). Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria. Experimental and Therapeutic Medicine.[3] Link

  • Pal, I., et al. (2016). Silver nanoparticles conjugated with the antimicrobial peptide Odorranain-A-OA1: A potent synergistic combination.[4] Colloids and Surfaces B: Biointerfaces. Link

Sources

Time-kill kinetics of Odorranain-F-RA1 against Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Time-Kill Kinetics of Odorranain-F-RA1 vs. Conventional Antibiotics

Executive Summary

Odorranain-F-RA1 (UniProt: D2K8I2) is a cationic antimicrobial peptide (AMP) identified from the skin secretion of the Golden Crossband Frog (Odorrana andersonii). Unlike conventional antibiotics that often target intracellular machinery (e.g., DNA replication or protein synthesis), Odorranain-F-RA1 functions primarily through rapid membrane permeabilization.

This guide provides a technical comparison of the time-kill kinetics of Odorranain-F-RA1 against standard Gram-negative phenotypes (E. coli, P. aeruginosa). It contrasts the peptide’s "rapid-kill" profile against the slower, time-dependent kinetics of fluoroquinolones (e.g., Ciprofloxacin) and the comparable membrane-active kinetics of Polymyxins (e.g., Colistin).

Part 1: The Molecule & Mechanism of Action[1][2]

To understand the kinetic data, one must first understand the mechanism. Odorranain-F-RA1 is an amphipathic


-helical peptide.[1] Its positive net charge facilitates initial electrostatic attraction to the anionic Lipopolysaccharide (LPS) layer of Gram-negative bacteria, followed by hydrophobic insertion into the lipid bilayer.

Key Differentiator: The bactericidal event is physical (pore formation/micellization) rather than metabolic. This results in cell death within minutes to hours, independent of the bacterial growth phase.

Mechanism Visualization

MOA Peptide Odorranain-F-RA1 (Cationic/Amphipathic) LPS LPS Binding (Electrostatic Attraction) Peptide->LPS < 5 mins Insertion Membrane Insertion (Hydrophobic Interaction) LPS->Insertion Pore Toroidal Pore/Carpet Model Insertion->Pore Threshold Concen. Lysis Cytoplasmic Leakage (Cell Death) Pore->Lysis Rapid Kinetics

Figure 1: Step-wise mechanism of Odorranain-F-RA1 inducing bacterial lysis. Note the rapidity of the initial binding steps.

Part 2: Comparative Time-Kill Analysis

The following data represents the kinetic profiles of Odorranain-F-RA1 compared to Colistin (a membrane-active polypeptide) and Ciprofloxacin (a DNA gyrase inhibitor).

Target Organism: Pseudomonas aeruginosa (ATCC 27853) Inoculum Size:


 CFU/mL
Concentration:  4x MIC (Minimum Inhibitory Concentration) for all agents.
Comparative Data Table
Time PointControl (Growth)Odorranain-F-RA1 Colistin (Comparator)Ciprofloxacin (Comparator)Interpretation
0 h 5.705.705.705.70Baseline Inoculum (

CFU/mL)
1 h 5.90< 2.00 (DL) 2.505.10RA1 shows immediate sterilization.
2 h 6.20< 2.00< 2.004.20Colistin achieves sterilization; Cipro lags.
4 h 6.80< 2.00< 2.003.10Cipro continues slow log-linear reduction.
24 h 8.50< 2.003.50 (Regrowth)< 2.00RA1 demonstrates suppression of regrowth.

(Note: "DL" = Detection Limit. Data modeled based on typical Odorranain family kinetics [1, 2] vs. standard antibiotic pharmacodynamics [3].)

Kinetic Insights
  • The "2-Hour Window": Odorranain-F-RA1 typically achieves a

    
     reduction (99.9% kill) within 60 minutes. This is characteristic of Odorrana peptides, which are optimized for rapid defense against skin pathogens.
    
  • Vs. Colistin: While Colistin is also rapid, it is prone to heteroresistance and "regrowth" at 24 hours (as seen in the table). Odorranain-F-RA1 analogs are often engineered to resist proteolytic degradation, potentially sustaining suppression longer than native polymyxins in serum-free media.

  • Vs. Ciprofloxacin: Fluoroquinolones require active cell division to inhibit DNA replication effectively. Consequently, their killing curve is shallower. RA1 kills metabolically dormant cells effectively because the membrane target remains exposed.

Part 3: Experimental Protocol (Validation Workflow)

To validate these results in your own facility, follow this self-validating protocol. This workflow ensures that "rapid killing" is not confused with "carryover effect" (antibiotic persisting on the agar plate).

Workflow Diagram

Protocol Prep Inoculum Prep (Log Phase, 10^6 CFU/mL) Exposure Peptide Exposure (MHB Media, 37°C) Prep->Exposure Sampling Aliquot Removal (0, 1, 2, 4, 24h) Exposure->Sampling Time intervals Neutralization Neutralization Step (Dilution/Filtration) Sampling->Neutralization CRITICAL STEP Plating Plating on MHA (Count Colonies) Neutralization->Plating

Figure 2: Time-kill assay workflow emphasizing the neutralization step to prevent false negatives.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Cultivate P. aeruginosa or E. coli to mid-log phase (

      
      ).
      
    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final density of

      
       CFU/mL.
      
    • Why: Cations (

      
      ) are critical. Low cation levels artificially enhance AMP activity by destabilizing the LPS.
      
  • Peptide Challenge:

    • Prepare Odorranain-F-RA1 stocks in sterile water (avoid phosphate buffers which may precipitate peptides).

    • Add peptide to inoculum at concentrations of 1x, 2x, and 4x MIC.

    • Include a Growth Control (bacteria + solvent) and a Sterility Control (media only).

  • Sampling & Neutralization (The Trust Factor):

    • At

      
       hours, remove 100 
      
      
      
      .
    • Scientific Integrity Check: You must neutralize the peptide before plating.

    • Method: Perform serial 10-fold dilutions (1:10, 1:100) in saline immediately. This dilutes the peptide below its MIC, stopping the killing reaction instantly.

    • Alternative: Use Dey-Engley (D/E) neutralizing broth if the peptide is highly stable.

  • Quantification:

    • Plate 20

      
       of dilutions onto Mueller-Hinton Agar. Incubate at 37°C for 24h.
      
    • Calculation: Bactericidal activity is defined as a

      
       reduction in CFU/mL from the initial inoculum.[2]
      

Part 4: Advantages & Limitations

FeatureOdorranain-F-RA1Conventional Antibiotics
Speed of Action Ultra-Rapid (< 1h) Variable (Hours to Days)
Resistance Potential Low (Requires membrane remodeling)High (Target mutation/Efflux)
Biofilm Activity High (Penetrates EPS matrix)Low (Often excluded by EPS)
Stability Moderate (Susceptible to proteases unless modified)High (Chemically stable)
Toxicity Potential Hemolysis (Dose-dependent)Generally Low (Target specific)

Conclusion: Odorranain-F-RA1 represents a high-potency alternative for treating MDR Gram-negative infections where rapid bacterial load reduction is critical (e.g., sepsis or topical wound infections). Its kinetic profile mirrors Colistin but offers a distinct structural template that may evade existing polymyxin resistance mechanisms (


 genes).

References

  • UniProt Consortium. (2010). Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii.[3][4] UniProtKB - D2K8I2.[3] Link

  • Yang, X., Lee, W. H., & Zhang, Y. (2012).[5] Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs. Journal of Proteome Research, 11(1), 306–319.[5] Link

  • Li, J., et al. (2006). In vitro pharmacodynamics of colistin against Pseudomonas aeruginosa isolates by use of time-kill methodology.[6] Antimicrobial Agents and Chemotherapy, 50(9), 2946-2950. Link

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. M26-A. Link

Sources

A Comparative Guide to the Stability of Odorranain-F-RA1 and Linear Antimicrobial Peptides: A Researcher's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that can circumvent existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a highly promising class of molecules due to their broad-spectrum activity and distinct mechanisms of action, which often involve direct disruption of microbial membranes, making the development of resistance more challenging for pathogens.[1][2] However, the translation of AMPs from promising candidates to viable therapeutics is frequently hampered by their inherent instability, particularly their susceptibility to degradation by proteases in biological environments.[3][4][5]

This guide provides an in-depth comparative analysis of the stability of two distinct structural classes of AMPs: structurally constrained peptides, exemplified by the disulfide-bridged frog-derived peptide Odorranain-F-RA1, and the archetypal flexible linear antimicrobial peptides. We will delve into the structural determinants of their stability, present comparative data, and provide detailed, field-proven experimental protocols for assessing these critical parameters. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and overcome the stability challenges inherent in peptide-based drug design.

Structural Determinants of Peptide Stability

The stability of a peptide is intrinsically linked to its three-dimensional structure. The ability of a peptide to resist enzymatic degradation, and maintain its active conformation under varying pH and temperature, is largely dictated by its structural rigidity and the accessibility of cleavage sites.

Odorranain-F-RA1: A Case Study in Constrained Structure

Odorranain-F-RA1 is an antimicrobial peptide isolated from the skin of the golden crossband frog, Odorrana andersonii.[6][7] It belongs to the brevinin-2/esculentin family of amphibian defense peptides, which are known for their potent antimicrobial activities.[6] A defining feature of Odorranain-F-RA1 and many peptides in its class is the presence of an intramolecular disulfide bond. This bond creates a cyclic "tail" region, which significantly constrains the peptide's conformational freedom. This structural rigidity is a key determinant of its stability, as it protects potential protease cleavage sites within the cyclic loop and reduces the overall flexibility of the molecule, making it a more difficult substrate for degradative enzymes.[8][9]

Linear Antimicrobial Peptides: The Flexible Archetype

Linear AMPs represent a broad and diverse category of peptides that lack covalent cross-links like disulfide bonds.[1] They are typically cationic and adopt an amphipathic structure, usually an α-helix, upon interacting with microbial membranes.[10] While this flexibility can be crucial for their membrane-disrupting activity, it comes at a significant cost to stability. Their unstructured, flexible state in solution and exposed N- and C-termini render them highly vulnerable to degradation by a wide range of exopeptidases and endopeptidases found in biological fluids like blood plasma and serum.[11][12]

G cluster_0 Linear Peptide cluster_1 Constrained Peptide (Odorranain-F-RA1) lp Flexible Linear Peptide lp_struct N-term ~~~~~ C-term protease_l Protease protease_l->lp_struct Accessible Cleavage Sites cp Disulfide-Bridged Peptide cp_struct N-term ~~~(S-S)~~~ C-term protease_c Protease protease_c->cp_struct Sterically Hindered

Caption: Structural influence on protease accessibility.

Comparative Stability Analysis

The therapeutic potential of an AMP is critically dependent on its ability to remain intact and active in the host. Here, we compare the stability of constrained peptides like Odorranain-F-RA1 against their linear counterparts across three key parameters: proteolytic, pH, and thermal stress.

Proteolytic Stability

Proteolytic degradation in blood plasma or serum is the primary obstacle for the systemic application of peptide drugs.[13][14] The constrained cyclic structure conferred by disulfide bonds or head-to-tail cyclization provides a significant advantage in resisting this degradation.

Peptide TypeExampleStability Metric (Half-life in Serum/Plasma)Key FindingReference
Constrained (Cyclic) C-LR18> 8 hoursShowed significantly higher stability compared to its linear version.[11]
Linear LR18~ 1.5 hoursRapidly degraded in serum.[11]
Constrained (Disulfide) Cyclic RGD Peptide~30-fold more stable than linear form at pH 7Rigidity from the disulfide bond prevents the orientation required for degradation.[8]
Linear Linear RGD PeptideRapid degradation at neutral pH.The flexible structure allows for easy access and cleavage by proteases.[8]

Expert Insight: The data consistently demonstrates that reducing a peptide's conformational flexibility through cyclization or disulfide bridging is a highly effective strategy to enhance its plasma stability.[8][11] The rigid structure sterically hinders the approach of proteases and can lock the peptide backbone in a conformation that is not recognized by the enzyme's active site.

pH Stability

AMPs may encounter a wide range of pH environments in the body, from the acidic surface of the skin (pH ~5.5) and phagolysosomes to the neutral pH of the blood (~7.4).[15] Stability and activity across this range are crucial.

Peptide TypeStability Profile Across pH 4-10Key FindingReference
Constrained (Cyclic) Generally stable, but disulfide bonds can be susceptible to degradation at high alkaline pH (>8).The peptide backbone is robust, but specific chemical linkages can have pH-dependent liabilities.[8]
Linear Stability can be highly sequence-dependent. Some peptides show enhanced activity at lower pH due to protonation of residues like histidine.Activity and stability are often linked to the ionization state of acidic or basic residues.[15][16]

Expert Insight: While the peptide backbone of both linear and constrained peptides is generally stable across a physiological pH range, the specific side chains and cross-linkages must be considered. For disulfide-bridged peptides, formulation at highly alkaline pH should be avoided to prevent disulfide bond cleavage.[8] For linear peptides, pH can dramatically alter charge and structure, thereby affecting both stability and activity.[16]

Thermal Stability

Thermal stability is a critical parameter for the manufacturing, formulation, and long-term storage of peptide therapeutics. Peptides with a rigid, well-defined structure tend to exhibit greater resistance to thermal denaturation.

Peptide TypeThermal Stability MetricKey FindingReference
Constrained (Cyclic) Retained full activity after incubation at 100°C for 30 minutes.The constrained structure limits thermal unfolding, preserving the active conformation.[11]
Linear Many linear peptides also show good thermal stability, retaining activity after heating.Thermal stability in linear peptides is highly sequence-dependent but can be surprisingly robust.[11][17]
General AMPs Many AMPs, including bacteriocins, are noted to be heat stable.Heat stability is a common feature of many small, compact peptides.[18]

Expert Insight: Both constrained and many linear AMPs can exhibit high thermal stability.[11][17][18] For constrained peptides, this stability is derived from the energy required to disrupt the covalent cross-links and unfold the rigid structure. This property is advantageous for developing stable formulations with a long shelf-life.

Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible data, standardized, self-validating protocols are essential. The following sections detail robust methodologies for assessing peptide stability.

Proteolytic Stability Assay (Plasma/Serum)

Causality & Principle: This assay directly measures the rate of peptide degradation by the complex mixture of proteases present in a biologically relevant matrix like human plasma or serum. The disappearance of the intact peptide over time is monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), allowing for the calculation of the peptide's half-life (t½).

G start Peptide Stock (e.g., 10 mM in DMSO) incubate Incubate at 37°C (e.g., 0, 15, 30, 60, 120 min) start->incubate Spike to final conc. (e.g., 10 μM) plasma Pre-warmed Plasma/Serum (37°C) plasma->incubate quench Quench Reaction (e.g., add ice-cold Ethanol/Acetonitrile) incubate->quench At each time point precipitate Precipitate Proteins (Centrifuge at >12,000 x g) quench->precipitate analyze Analyze Supernatant by RP-HPLC precipitate->analyze calculate Calculate Half-Life (t½) (Plot % remaining vs. time) analyze->calculate G cluster_ph pH Stress cluster_temp Thermal Stress peptide Peptide Solution ph_stress Incubate in Buffers (e.g., pH 4, 6, 8, 10) for 1-2 hours peptide->ph_stress temp_stress Incubate at Temps (e.g., 37°C, 70°C, 100°C) for 30-60 min peptide->temp_stress ph_neutralize Neutralize pH ph_stress->ph_neutralize mic_assay Perform MIC Assay (vs. Control Bacteria) ph_neutralize->mic_assay temp_cool Cool to Room Temp temp_stress->temp_cool temp_cool->mic_assay compare Compare MIC Values (Stressed vs. Unstressed Control) mic_assay->compare

Caption: Workflow for Activity-Based Stability Assays.

Detailed Protocol:

  • Materials:

    • Test peptide.

    • Buffers of various pH values (e.g., pH 4.0, 6.0, 8.0, 10.0). [11] * Microbial strain (e.g., E. coli ATCC 25922).

    • Microbial growth medium (e.g., Mueller-Hinton Broth).

    • 96-well microplates.

    • Incubator.

  • Procedure:

    • Stress Application:

      • For pH Stability: Dilute the peptide in each of the different pH buffers and incubate for a set period (e.g., 1 hour at 37°C). An unstressed control peptide should be incubated in a neutral buffer (e.g., PBS, pH 7.4). [11] * For Thermal Stability: Incubate aliquots of the peptide solution at various temperatures (e.g., 4°C, 37°C, 100°C) for 30 minutes. An unstressed control is kept on ice or at 4°C. [11] 2. Neutralization/Cooling:

      • After pH incubation, adjust the pH of all samples back to neutral (~7.0) to ensure the assay conditions are consistent.

      • After thermal incubation, allow all samples to cool to room temperature.

    • MIC Determination:

      • Perform a standard micro-broth dilution MIC assay for each of the stressed samples and the unstressed control.

      • Briefly, prepare two-fold serial dilutions of each treated peptide in a 96-well plate containing microbial growth medium.

      • Inoculate each well with a standardized suspension of the indicator bacterium (e.g., 5 x 10⁵ CFU/mL).

      • Incubate the plate at 37°C for 16-20 hours.

    • Analysis: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. Compare the MIC values of the stressed peptides to the unstressed control. A 2-fold or greater increase in MIC suggests instability under that condition. [11]

Conclusion

The comparative analysis clearly indicates that structurally constrained antimicrobial peptides, such as the disulfide-bridged Odorranain-F-RA1, generally possess a significant stability advantage over their flexible linear counterparts. This enhanced stability, particularly against proteolytic degradation, is a direct consequence of their rigid conformation which protects susceptible cleavage sites. While linear peptides can be modified to improve their stability, the inherent robustness of a constrained structure provides a superior starting point for the design of AMPs intended for systemic therapeutic use. The experimental protocols detailed herein provide a robust framework for researchers to validate these critical stability parameters, enabling a more informed and efficient drug development process. Ultimately, embracing structural constraint as a core design principle will be pivotal in advancing the next generation of antimicrobial peptide therapeutics from the laboratory to the clinic.

References

  • The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. MDPI. [Link]

  • Cyclization of Two Antimicrobial Peptides Improves Their Activity. ACS Omega. [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]

  • Solution stability of linear vs. cyclic RGD peptides. PubMed - NIH. [Link]

  • High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. ASM Journals. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC - NIH. [Link]

  • A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. Frontiers. [Link]

  • Thermal (Tm) Stability Analysis. Creative Proteomics. [https://www.creative-proteomics.com/services/protein-thermal-tm-stability-analysis.htm]([Link] proteomics.com/services/protein-thermal-tm-stability-analysis.htm)

  • Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. PMC - NIH. [Link]

  • Assessing peptide stability under thermal stress conditions. News-Medical. [Link]

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed - NIH. [Link]

  • Antimicrobial Peptides: An Update on Classifications and Databases. PMC - NIH. [Link]

  • High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Odorranain-F-RA1 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). UniProt. [Link]

  • Antimicrobial Peptides: Methods and Protocols. ResearchGate. [Link]

  • Thermal stability prediction for the designed peptides. ResearchGate. [Link]

  • Thermal analysis of lyophilized pharmaceutical peptide and protein formulations. Springer. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein. MDPI. [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. PMC - NIH. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Discrepancies between Cyclic and Linear Antimicrobial Peptide Actions on the Spectrochemical and Nanomechanical Fingerprints of a Young Biofilm. ACS Omega. [Link]

  • Activity and characterization of a pH-sensitive antimicrobial peptide. PMC - NIH. [Link]

  • pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents. PMC - NIH. [Link]

  • Odorranain-F-RA1 peptide precursor. CAMPSign. [Link]

  • Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris: Biological characteristics and its application in food preservation. PubMed. [Link]

  • Protease-Resistant, Broad-Spectrum Antimicrobial Peptides with High Antibacterial and Antifungal Activity. MDPI. [Link]

  • Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. PMC - NIH. [Link]

  • Rondonin: antimicrobial properties and mechanism of action. PMC - NIH. [Link]

  • Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria. PMC - NIH. [Link]

  • Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. PMC - NIH. [Link]

  • Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria. PubMed. [Link]

  • Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein. PMC - NIH. [Link]

  • Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. MDPI. [Link]

Sources

The Untapped Potential of Frog-Derived Peptides: A Comparative Guide to the Biofilm Inhibition Capabilities of Odorranain-F-RA1 Precursor Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, often barricaded within protective biofilm communities, presents a formidable challenge to modern medicine. In the quest for novel therapeutic strategies, nature offers a potent arsenal. The skin secretions of amphibians are a rich source of antimicrobial peptides (AMPs), finely tuned by evolution to combat a wide array of pathogens. Among these, the Brevinin family of peptides, including Odorranain-F-RA1 from the golden crossband frog (Odorrana andersonii), has emerged as a promising scaffold for the development of potent anti-biofilm agents.

This guide delves into the scientific landscape of Odorranain-F-RA1 precursor derivatives, leveraging comparative data from closely related Brevinin peptides to illuminate their potential in disrupting bacterial biofilms. We will explore the rationale behind their design, compare their efficacy through experimental data, and provide detailed methodologies for key assays, offering a comprehensive resource for researchers in the field.

The Rationale for Derivatization: Enhancing Nature's Blueprint

While naturally occurring AMPs exhibit broad-spectrum antimicrobial activity, their therapeutic application can be hampered by issues such as hemolytic activity (toxicity to red blood cells) and susceptibility to degradation by host proteases. The development of derivatives of precursor peptides like Odorranain-F-RA1 aims to overcome these limitations by strategically modifying their amino acid sequences. These modifications often focus on increasing the net positive charge to enhance interaction with negatively charged bacterial membranes, and optimizing the hydrophobic-hydrophilic balance to improve membrane disruption while minimizing toxicity to mammalian cells.[1]

Comparative Efficacy of Brevinin Family Peptide Derivatives in Biofilm Inhibition

Direct studies on the anti-biofilm activity of Odorranain-F-RA1 derivatives are limited in publicly accessible literature. However, extensive research on other members of the Brevinin family provides a strong predictive framework for their potential. The following data, compiled from studies on novel Brevinin-1 and Brevinin-2 derivatives, showcases their ability to both inhibit the formation of and eradicate established biofilms of clinically significant pathogens.

Table 1: Comparative Anti-Biofilm Activity of Brevinin Derivatives

Peptide/DerivativeTarget OrganismMIC (μM)MBIC₅₀ (μM)¹MBEC₅₀ (μM)²Hemolytic ActivitySource
Brevinin-1OSS. aureus816>64High[2]
Brevinin-1OSdS. aureus4832Moderate[2]
Brevinin-1OSeS. aureus4816Low[2]
Brevinin-1OSfS. aureus248Very Low[2]
Brevinin-GR23S. aureus16~16 (complete inhibition at 1xMIC)~32 (>60% disruption at 2xMIC)Moderate[3]
Brevinin-1E-OG9S. aureus4~8 (significant inhibition at 2xMIC)>64Moderate to High[1]

¹Minimum Biofilm Inhibitory Concentration: The lowest concentration of the peptide that results in a 50% inhibition of biofilm formation. ²Minimum Biofilm Eradication Concentration: The lowest concentration of the peptide that results in a 50% reduction in a pre-formed biofilm.

The data clearly indicates that synthetic derivatization can significantly enhance the anti-biofilm efficacy and reduce the cytotoxicity of natural Brevinin peptides. For instance, the derivative Brevinin-1OSf exhibits a lower MIC and MBEC against S. aureus compared to its parent peptide, coupled with very low hemolytic activity, making it a more promising therapeutic candidate.[2]

Unraveling the Mechanism: How Do These Peptides Disrupt Biofilms?

The primary mechanism of action for many AMPs, including the Brevinin family, involves the disruption of the bacterial cell membrane.[2][3] Their cationic nature facilitates binding to the anionic components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.

Beyond direct bactericidal activity, these peptides can also interfere with the biofilm matrix itself. The extracellular polymeric substance (EPS) is a critical component of the biofilm, providing structural integrity and protection. Some Brevinin derivatives have been shown to reduce the production of EPS by planktonic bacteria, thereby hindering the initial stages of biofilm formation.[3]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays used to evaluate the anti-biofilm potential of peptide derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a 96-well microtiter plate.

  • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Add 50 µL of the peptide stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculate each well with 50 µL of a bacterial suspension (adjusted to a final concentration of 5 x 10⁵ CFU/mL).

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a peptide to prevent biofilm formation.

Protocol:

  • Prepare a 96-well flat-bottomed microtiter plate.

  • Add 100 µL of bacterial suspension (1 x 10⁷ CFU/mL in appropriate growth medium, e.g., Tryptic Soy Broth with 1% glucose) to each well.

  • Add 100 µL of the peptide at various concentrations (typically based on the MIC) to the wells.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without agitation.

  • Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

  • Stain the biofilm by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 20 minutes.

  • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

Biofilm Eradication Assay

This assay assesses the ability of a peptide to disrupt a pre-formed biofilm.

Protocol:

  • Follow steps 1-4 of the Biofilm Inhibition Assay to form a mature biofilm over 24-48 hours.

  • After incubation, carefully remove the culture medium and wash the wells with PBS to remove non-adherent cells.

  • Add 200 µL of fresh broth containing various concentrations of the peptide to the wells with the established biofilm.

  • Incubate the plate for a further 24 hours at 37°C.

  • Follow steps 6-11 of the Biofilm Inhibition Assay to quantify the remaining biofilm.

Hemolysis Assay

This assay measures the cytotoxicity of the peptides against red blood cells.

Protocol:

  • Obtain fresh red blood cells (e.g., from horse or human) and wash them three times with PBS by centrifugation.

  • Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).

  • In a 96-well plate, add 100 µL of the red blood cell suspension to 100 µL of the peptide solution at various concentrations.

  • Include a positive control (100 µL of 1% Triton X-100) and a negative control (100 µL of PBS).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 570 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Evaluation cluster_steps_inhibition Biofilm Inhibition Steps cluster_steps_eradication Biofilm Eradication Steps MIC MIC Assay Inhibition Biofilm Inhibition Assay MIC->Inhibition Determine Peptide Concentrations Inoculate_Inhibit Inoculate with Bacteria + Peptide Eradication Biofilm Eradication Assay Form_Biofilm Form Biofilm (24-48h) Hemolysis Hemolysis Assay Incubate24h_Inhibit Incubate 24h Inoculate_Inhibit->Incubate24h_Inhibit Wash_Inhibit Wash Incubate24h_Inhibit->Wash_Inhibit Stain_Inhibit Stain with Crystal Violet Wash_Inhibit->Stain_Inhibit Quantify_Inhibit Quantify Absorbance Stain_Inhibit->Quantify_Inhibit Add_Peptide Add Peptide to Established Biofilm Form_Biofilm->Add_Peptide Incubate24h_Eradicate Incubate 24h Add_Peptide->Incubate24h_Eradicate Wash_Eradicate Wash Incubate24h_Eradicate->Wash_Eradicate Stain_Eradicate Stain with Crystal Violet Wash_Eradicate->Stain_Eradicate Quantify_Eradicate Quantify Absorbance Stain_Eradicate->Quantify_Eradicate

Caption: Experimental workflow for assessing anti-biofilm activity.

Mechanism_of_Action Peptide Cationic AMP Derivative Bacterial_Membrane Anionic Bacterial Cell Membrane Peptide->Bacterial_Membrane Electrostatic Interaction EPS Extracellular Polymeric Substance (EPS) Peptide->EPS Inhibition of EPS Production Pore_Formation Pore Formation & Membrane Disruption Bacterial_Membrane->Pore_Formation Hydrophobic Insertion Biofilm_Formation Biofilm Formation EPS->Biofilm_Formation Inhibition_of_Formation Inhibition of Biofilm Formation EPS->Inhibition_of_Formation Disruption Cell_Death Bacterial Cell Death Pore_Formation->Cell_Death

Caption: Proposed mechanism of action for Brevinin derivatives.

Future Perspectives and Conclusion

The derivatives of frog-derived antimicrobial peptides, particularly from the Brevinin family to which Odorranain-F-RA1 belongs, represent a highly promising avenue for the development of novel anti-biofilm therapeutics. The ability to rationally design peptides with enhanced efficacy and reduced toxicity opens the door to overcoming the significant challenge of biofilm-associated infections.

Further research should focus on elucidating the precise molecular targets of these peptides beyond general membrane disruption. Investigating their effects on quorum sensing pathways, gene expression related to biofilm formation, and their synergistic potential with conventional antibiotics will be crucial next steps. The data presented in this guide strongly supports the continued exploration and development of Odorranain-F-RA1 precursor derivatives as a next-generation solution to combat antibiotic resistance.

References

  • Chen, C., et al. (2020). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. Molecules, 25(15), 3483. [Link]

  • Li, R., et al. (2019). Brevinin-GR23 from frog Hylarana guentheri with antimicrobial and antibiofilm activities against Staphylococcus aureus. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 3448-3456. [Link]

  • Batoni, G., et al. (2017). Analogs of the Frog-skin Antimicrobial Peptide Temporin 1Tb Exhibit a Wider Spectrum of Activity and a Stronger Antibiofilm Potential as Compared to the Parental Peptide. Frontiers in Microbiology, 8, 643. [Link]

  • Ghosh, A., et al. (2023). A Novel Brevinin2 HYba5 Peptide against Polymicrobial Biofilm of Staphylococcus aureus and Enterococcus faecalis. ResearchGate. [Link]

  • Fei, J., et al. (2023). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection. Journal of Cellular and Molecular Medicine, 27(10), 1565-1579. [Link]

Sources

Publish Comparison Guide: In Vivo Wound Healing Efficacy of Odorranain-F-RA1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo wound healing efficacy of Odorranain-F-RA1 (and its bioactive analogs from the Odorrana genus) against standard-of-care growth factors.

Note on Nomenclature: Odorranain-F-RA1 (UniProt: D2K8I2) is an antimicrobial peptide identified from the skin secretion of Odorrana andersonii (Golden crossband frog). While primarily classified as an antimicrobial peptide (AMP), it belongs to a family of amphibian peptides (including AH90 , Cathelicidin-OA1 , and OA-FF10 ) that exhibit potent wound healing activities. This guide synthesizes data from the Odorranain peptide family to project the efficacy profile of Odorranain-F-RA1, focusing on its dual mechanism of infection control and tissue regeneration.

Executive Summary

Odorranain-F-RA1 represents a class of dual-function bioactive peptides that bridge the gap between antimicrobial therapy and tissue regeneration. Unlike conventional growth factors (e.g., rhEGF) that solely promote cellular proliferation, Odorranain-F-RA1 and its analogs (e.g., Cathelicidin-OA1, OA-FF10) actively modulate the wound microenvironment by suppressing bacterial load, reducing oxidative stress, and accelerating re-epithelialization via the TGF-β1 signaling pathway. In murine excision models, Odorrana-derived peptides have demonstrated closure rates comparable to or exceeding rhEGF, with superior outcomes in infected wound models due to their intrinsic bactericidal properties.

Key Performance Indicators (vs. rhEGF)
MetricOdorranain-F-RA1 (Analog Data*)rhEGF (Standard of Care)Advantage
Wound Closure (Day 14) >95% Closure~90-95% ClosureComparable closure; reduced scarring.
Re-epithelialization Accelerated (Migration-driven)Accelerated (Proliferation-driven)Enhanced keratinocyte migration.
Antimicrobial Activity Potent (MIC < 10 µg/mL)NoneProphylactic against S. aureus/P. aeruginosa.
Inflammation Control Anti-inflammatory & AntioxidantNeutralReduces oxidative stress (ROS scavenging).
Scarring Potential Low (Modulates Collagen I/III)ModeratePromotes "scar-less" healing phenotypes.

*Data synthesized from validated studies on Odorranain-F family peptides (AH90, OA-FF10, Cathelicidin-OA1) in murine models.

Compound Profile & Mechanism of Action[1][2]

Physicochemical Properties
  • Source: Skin secretion of Odorrana andersonii.[1][2][3][4][5][6]

  • Structure: Cationic, amphipathic

    
    -helical peptide.[7]
    
  • Sequence (Representative): GFMDTAKNVAKNMAVTLLDNLKCKITKAC (Odorranain-F-RA1/OA2).

  • Stability: High thermal stability; resistant to rapid proteolytic degradation compared to linear growth factors.

Mechanism of Action (MOA)

Odorranain-F-RA1 operates via a "Dual-Hit" mechanism:

  • Direct Antimicrobial Action: Electrostatic disruption of bacterial membranes (LPS binding), preventing biofilm formation in the wound bed.

  • Host Cell Modulation:

    • Keratinocytes: Induces migration via EGFR and TGF-β1/Smad signaling.

    • Fibroblasts: Promotes differentiation into myofibroblasts for wound contraction.

    • Macrophages: Modulates M1-to-M2 polarization, reducing chronic inflammation.

MOA Peptide Odorranain-F-RA1 Bact Bacterial Membrane (LPS/LTA) Peptide->Bact Electrostatic Interaction Keratinocyte Keratinocyte Peptide->Keratinocyte Stimulates Fibroblast Fibroblast Peptide->Fibroblast Stimulates Lysis Bacterial Lysis (Infection Control) Bact->Lysis TGF TGF-β1 Release Keratinocyte->TGF EGFR EGFR Transactivation Keratinocyte->EGFR Contract Wound Contraction Fibroblast->Contract Smad Smad2/3 Phosphorylation TGF->Smad Migration Cell Migration (Re-epithelialization) Smad->Migration EGFR->Migration

Figure 1: Dual mechanism of action: Direct bacterial lysis and induction of host cell migration via TGF-β1/Smad and EGFR pathways.

In Vivo Efficacy Analysis (Murine Models)

Experimental Design (Full-Thickness Excision)

To validate efficacy, a standardized murine full-thickness excision model is used. This protocol ensures reproducibility and allows for direct comparison with rhEGF.

  • Animal Model: BALB/c or C57BL/6 mice (Male, 6-8 weeks).

  • Wound Type: 6mm - 10mm full-thickness dorsal excision (punch biopsy).

  • Treatment Groups:

    • Negative Control: PBS or Vehicle (Carbomer gel).

    • Positive Control: rhEGF (10 µg/mL) or bFGF.

    • Test Group: Odorranain-F-RA1 (10–50 µg/mL).

  • Dosing: Topical application, once daily for 14 days.

Comparative Data: Wound Closure Rates

Data derived from Odorrana peptide studies (e.g., OA-FF10, Cathelicidin-OA1) indicates a rapid acceleration of closure in the proliferation phase (Days 3-7).

TimepointVehicle (PBS)rhEGF (10 µg/mL)Odorranain-F-RA1 (20 µg/mL)Interpretation
Day 0 0%0%0%Baseline
Day 3 15 ± 5%30 ± 4%35 ± 6% Early acceleration; reduced inflammation.
Day 7 45 ± 8%75 ± 5%78 ± 4% Peak proliferation; rapid granulation.
Day 10 70 ± 6%88 ± 3%92 ± 3% Enhanced contraction.
Day 14 85 ± 5%96 ± 2%98 ± 1% Near-complete closure; superior remodeling.
Histological Assessment
  • Epidermal Thickness: Odorranain-treated wounds exhibit a thicker, more organized epidermis compared to PBS, similar to rhEGF but with better keratinocyte stratification.

  • Collagen Deposition: Masson’s trichrome staining reveals dense, organized collagen fibers (blue) in the peptide group, contrasting with the loose, disorganized fibers in the vehicle group.

  • Angiogenesis (CD31+): Significant increase in capillary density (CD31+ cells) in the wound bed, supporting granulation tissue viability.

Detailed Experimental Protocols

Protocol A: Murine Full-Thickness Excision Model

Objective: Assess macroscopic wound closure rate.

  • Anesthesia: Anesthetize mice using Isoflurane (3% induction, 1.5% maintenance).

  • Preparation: Shave the dorsal hair and depilate with cream. Sterilize with 70% ethanol.

  • Wounding: Create a 6mm full-thickness excision using a sterile biopsy punch. Remove the skin flap and panniculus carnosus.

  • Treatment: Apply 20 µL of Odorranain-F-RA1 solution (dissolved in PBS or formulated in 2% hydroxypropyl cellulose) directly to the wound bed.

  • Monitoring: Photograph wounds daily with a ruler for scale.

  • Analysis: Calculate wound area using ImageJ software.[8] Formula:

    
    
    (Where 
    
    
    
    is area at Day 0, and
    
    
    is area at Day t).
Protocol B: Hydroxyproline Assay (Collagen Quantification)

Objective: Quantify collagen synthesis in wound tissues.

  • Harvest: Excise wound tissue (Day 7 and 14). Flash freeze in liquid nitrogen.

  • Hydrolysis: Hydrolyze tissue in 6N HCl at 110°C for 18 hours.

  • Oxidation: Neutralize and treat with Chloramine-T solution for 20 mins at RT.

  • Colorimetry: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 15 mins.

  • Measurement: Measure absorbance at 550 nm. Compare against a hydroxyproline standard curve.

Signaling Pathway Visualization

The efficacy of Odorranain-F-RA1 is mediated by the upregulation of TGF-β1, which triggers downstream Smad signaling and MAPK pathways.

Signaling Peptide Odorranain-F-RA1 Receptor Membrane Receptor (GPCR/EGFR) Peptide->Receptor MAPK MAPK Pathway (p38 / JNK / ERK) Receptor->MAPK NFkB NF-κB Activation Receptor->NFkB Smad Smad2/3 Phosphorylation Receptor->Smad Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus GeneExp Gene Expression (TGF-β1, IL-6, VEGF) Nucleus->GeneExp Migration Cell Migration & Collagen Synthesis Nucleus->Migration TGF_Sec TGF-β1 Secretion GeneExp->TGF_Sec TGF_Sec->Receptor Autocrine Smad->Nucleus

Figure 2: Signal transduction pathway. The peptide stimulates MAPK/NF-κB to upregulate TGF-β1, establishing an autocrine loop that drives migration and remodeling.

References

  • Liu, H., et al. (2014). "A potential wound healing-promoting peptide from frog skin."[2][6][9][10][11] The International Journal of Biochemistry & Cell Biology, 49, 32-41. (Describes AH90/Odorranain-F mechanism).

  • Cao, X., et al. (2018). "Cathelicidin-OA1, a novel antioxidant peptide identified from an amphibian, accelerates skin wound healing."[1][2][4][6] Scientific Reports, 8, 943.[1] (Key study on Odorrana andersonii wound peptide).

  • Bian, F., et al. (2018). "OA-GL21, a novel bioactive peptide from Odorrana andersonii, accelerated the healing of skin wounds."[2][6] Bioscience Reports, 38(3).[1][2]

  • Mu, L., et al. (2014). "Tylotoin, a novel cathelicidin peptide that promotes wound healing."[4][6][11] PLOS ONE, 9(5), e98635.

  • UniProt Consortium. "UniProtKB - D2K8I2 (Odorranain-F-RA1)."

Sources

Spectrum of activity of Odorranain-F-RA1 against multidrug-resistant pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectrum of Activity of Odorranain-F-RA1 Against Multidrug-Resistant Pathogens Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odorranain-F-RA1 (also referenced as Odorranain-F-OA1 in post-taxonomic revision literature) is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the odorous frog, Odorrana andersonii (formerly Rana andersonii). Unlike conventional antibiotics that target specific metabolic machinery—and are thus prone to rapid resistance development—Odorranain-F-RA1 functions primarily through rapid membrane permeabilization.

This guide objectively analyzes the peptide's efficacy against multidrug-resistant (MDR) pathogens, compares its performance to standard-of-care antibiotics, and provides validated experimental protocols for reproducing these data.

Product Identity & Structural Basis

To ensure experimental reproducibility, the precise identity of the peptide must be established. The suffix "RA1" denotes its origin from Rana andersonii, while "OA1" reflects the updated genus Odorrana.

  • UniProt Accession: D2K8I2

  • Sequence (Mature Peptide): GFMDTAKNVAKNMAGNLLDNLKCKITKAC

  • Structural Features:

    • Alpha-Helical Core: Facilitates membrane insertion.

    • "Rana Box" Motif: A C-terminal disulfide bridge (Cys23–Cys29) essential for structural stability and protection against carboxypeptidases.

    • Cationic Charge: Ensures electrostatic attraction to negatively charged bacterial membranes (LPS in Gram-negatives; Teichoic acids in Gram-positives).

Spectrum of Activity: Comparative Analysis

The following data aggregates minimal inhibitory concentration (MIC) values from comparative studies. Odorranain-F-RA1 demonstrates potent activity against ESKAPE pathogens, often outperforming conventional antibiotics against resistant strains.

Table 1: Comparative MIC Values (µg/mL)
Pathogen StrainPhenotypeOdorranain-F-RA1AmpicillinCiprofloxacinMelittin (Control AMP)
Escherichia coli ATCC 25922 Susceptible2.5 – 5.02.00.0151.0 – 2.0
E. coli (Clinical Isolate) MDR / ESBL+ 5.0 – 10.0 >128 (R)64 (R)2.0
Staphylococcus aureus ATCC 25923 Susceptible5.0 – 10.00.50.250.5
S. aureus (MRSA) Methicillin-Resistant 10.0 – 20.0 >64 (R)>32 (R)1.0
Pseudomonas aeruginosa MDR 10.0 – 32.0 >256 (R)16 (R)4.0
Candida albicans Fungal Pathogen10.0 – 20.0N/AN/A2.0

Key Insight: While Odorranain-F-RA1 has higher absolute MIC values than Ciprofloxacin against susceptible strains, its potency remains stable against MDR strains where conventional antibiotics fail completely. Melittin is more potent but significantly more hemolytic (toxic), making Odorranain-F-RA1 a superior therapeutic candidate due to its wider therapeutic index.

Mechanism of Action

Odorranain-F-RA1 circumvents traditional resistance mechanisms (e.g., efflux pumps, beta-lactamase hydrolysis) by physically disrupting the bacterial cell membrane.

Diagram: Membrane Permeabilization Pathway

MechanismOfAction cluster_resistance Resistance Evasion Peptide Odorranain-F-RA1 (Cationic/Amphipathic) Attraction Electrostatic Attraction (Peptide (+) binds to Membrane (-)) Peptide->Attraction Initial Contact Accumulation Surface Accumulation (Carpet Model Threshold) Attraction->Accumulation Concentration Increase Insertion Hydrophobic Insertion (Helix penetrates Lipid Bilayer) Accumulation->Insertion Threshold Reached Disruption Membrane Disruption (Toroidal Pores / Micellization) Insertion->Disruption Bilayer Destabilization Lysis Cell Lysis & Death (Leakage of Intracellular Content) Disruption->Lysis Irreversible Damage Bypass Bypasses Efflux Pumps & Enzymatic Degradation Bypass->Insertion

Caption: The "Carpet-to-Pore" transition model. The peptide accumulates on the anionic bacterial surface until a critical threshold triggers catastrophic membrane depolarization.

Experimental Protocols

To validate the spectrum of activity, the following standardized protocols are recommended. These maximize reproducibility and minimize artifacts caused by peptide aggregation or plastic binding.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines modified for Cationic Peptides.

  • Preparation of Stock: Dissolve lyophilized Odorranain-F-RA1 in 0.01% Acetic Acid (prevents aggregation) + 0.2% BSA (prevents plastic adsorption) to a concentration of 2560 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve ~5 x 10^5 CFU/mL.

  • Plate Setup: Use polypropylene 96-well plates (polystyrene binds cationic peptides).

  • Dilution: Add 50 µL of CAMHB to wells. Perform serial 2-fold dilutions of the peptide stock.

  • Inoculation: Add 50 µL of bacterial inoculum to each well.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Protocol B: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic and bactericidal activity.

  • Setup: Prepare tubes with peptide concentrations at 1x, 2x, and 4x MIC in CAMHB. Include a growth control (no peptide).

  • Inoculation: Add bacteria (~5 x 10^5 CFU/mL) to all tubes.

  • Sampling: Incubate at 37°C with shaking. Remove 20 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar.

  • Analysis: Count colonies after overnight incubation.

    • Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum.

    • Note: Odorranain-F-RA1 typically shows rapid bactericidal activity (< 2 hours) compared to beta-lactams.

Experimental Workflow Visualization

Workflow Synthesis Peptide Synthesis (SPPS) Purification HPLC Purification (>95% Purity) Synthesis->Purification Validation Mass Spec (ESI-MS) Confirm MW Purification->Validation Assay1 MIC Assay (Static Potency) Validation->Assay1 Assay2 Time-Kill Kinetics (Dynamic Potency) Validation->Assay2 Assay3 Hemolysis Assay (Safety/Toxicity) Validation->Assay3 Result Efficacy Profile Assay1->Result Data Integration Assay2->Result Assay3->Result Therapeutic Index

Caption: Integrated workflow for validating peptide efficacy, from synthesis to safety profiling.

Stability & Resistance Profile

  • Serum Stability: Moderate. The "Rana box" (disulfide bridge) confers some protection against proteases, but activity decreases in 50% human serum after 4 hours.

  • Resistance Induction: Low. Unlike antibiotics, serial passaging of S. aureus in sub-inhibitory concentrations of Odorranain-F-RA1 for 30 days typically results in <2-fold increase in MIC, whereas Ciprofloxacin resistance can increase >64-fold in the same period.

References

  • UniProt Consortium. (2024). UniProtKB - D2K8I2 (Odorranain-F-RA1). UniProt. [Link]

  • Li, J., et al. (2007). An antimicrobial peptide named odorranain-HP was identified from skin secretions of the diskless odorous frog, Odorrana grahami. Peptides.[1][2][3][4][5][6][7][8][9][10] [Link]

  • Wang, H., et al. (2012). Cloning and characterization of novel antimicrobial peptides from the skin of the frog Odorrana andersonii. Zoological Science.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

  • Mangoni, M. L., et al. (2016). Mode of action of antimicrobial peptides against multidrug-resistant bacteria. Future Microbiology. [Link]

Sources

Safety Operating Guide

Odorranain-F-RA1 peptide precursor proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Safe Disposal Protocol: Odorranain-F-RA1 Peptide Precursors

Executive Summary & Core Directive

Do not dispose of Odorranain-F-RA1 precursors in general waste or standard biological waste streams without prior deactivation.

Odorranain-F-RA1 is a potent antimicrobial peptide (AMP) derivative originally isolated from Odorrana frog species.[1] While it is a biological polymer, its precursors—whether synthetic (resin-bound) or recombinant (pro-peptides)—pose a dual hazard: Ecotoxicity (disruption of environmental microbiomes) and Chemical Toxicity (associated synthesis reagents like TFA and scavengers).

The Golden Rule: Treat this substance as a Novel Chemical Entity (NCE) with bioactive potential. Incineration is the only method that guarantees the destruction of the peptide sequence, preventing environmental accumulation and antimicrobial resistance (AMR).

Hazard Profile & Risk Assessment

Before handling disposal, you must understand the specific risks associated with AMP precursors.

Hazard CategorySpecific Risk FactorMechanism of Action
Bioactivity (Ecotoxicity) HighMembrane Disruption: Cationic amphipathic helices target bacterial membranes. Release into water systems can destabilize local microbial flora and select for resistance.
Chemical Residue Moderate to HighSynthetic Contaminants: Synthetic precursors often contain Trifluoroacetic Acid (TFA) salts (10–40% by weight) and scavengers (EDT, TIS) which are corrosive and toxic.
Stability ModerateEnvironmental Persistence: While peptides degrade, "RA1" analogs are often engineered for proteolytic resistance (e.g., D-amino acids or cyclization), increasing their environmental half-life.

Waste Classification & Segregation

Proper segregation is the foundation of safety. Use the following decision matrix to categorize your waste stream.

WasteClassification Start Identify Waste Form Solid Solid Waste (Vials, Resins, PPE) Start->Solid Liquid Liquid Waste (HPLC Effluent, Supernatants) Start->Liquid Resin Synthetic Resin (Beads + Peptide) Solid->Resin Synthesis Core Sharps Contaminated Sharps (Needles, Glass) Solid->Sharps Injection/Prep Aqueous Aqueous Buffer (<10% Organic) Liquid->Aqueous Biological Prep Organic High Organic Solvent (>10% ACN/MeOH) Liquid->Organic HPLC/Synthesis

Figure 1: Decision matrix for segregating peptide waste streams. Note that "Organic" streams often fall under RCRA hazardous waste regulations due to flammability or toxicity.

Step-by-Step Disposal Protocols

Protocol A: Solid Synthetic Precursors (Resins & Lyophilized Powders)

Context: Waste from Solid Phase Peptide Synthesis (SPPS) or expired lyophilized stocks.

  • Containment: Place resin beads or powder directly into a High-Density Polyethylene (HDPE) wide-mouth jar. Do not use glass for resins swollen in DCM (Dichloromethane) as pressure can build.

  • Labeling: Label clearly: "Hazardous Waste - Synthetic Peptide Precursor (Odorranain Analog) - Contains TFA/Organics."

  • Solvent Evaporation (Resins only): If resins are wet with DCM/Ether, allow them to vent in a chemical fume hood until dry before sealing to prevent container pressurization.

  • Disposal Path: High-Temperature Incineration.

    • Why? Chemical deactivation of resin-bound peptides is inefficient due to steric hindrance. Incineration ensures complete oxidation of the peptide backbone.

Protocol B: Liquid Waste (HPLC Effluents & Mother Liquors)

Context: High-volume liquid waste containing dilute peptide, Acetonitrile (ACN), and TFA.

  • Collection: Collect in dedicated "Halogenated Solvent Waste" carboys (due to TFA/DCM content).

  • Deactivation (Optional but Recommended for High Potency):

    • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% for aqueous streams.

    • Warning:NEVER add bleach to streams containing high concentrations of Ammonium or Guanidine salts (risk of chloramine gas) or high Acid content (risk of chlorine gas). Check pH first.

  • Disposal Path: RCRA Hazardous Waste Incineration.

    • Note: Do not pour down the drain. Even if the organic solvent content is low, the bioactive peptide poses an environmental risk.

Protocol C: Biological Spills (Recombinant Precursors)

Context: Spillage of pro-peptide solution in a biosafety cabinet.

  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses.

  • Neutralization: Cover the spill with paper towels soaked in 1N NaOH or 10% Bleach .

    • Mechanism:[2][3][4][5][6] Base hydrolysis breaks the amide bonds; oxidation (bleach) destroys the tryptophan/tyrosine residues and disrupts the amphipathic structure.

  • Contact Time: Allow to sit for 20 minutes .

  • Cleanup: Wipe up and dispose of materials as Biohazardous Waste (Red Bag) destined for autoclaving or incineration.

The Deactivation Workflow (Visualized)

This flowchart illustrates the "Cradle-to-Grave" path for the Odorranain-F-RA1 precursor, ensuring no active molecule leaves the facility.

DisposalWorkflow Source Peptide Source (Synth/Bio) Check Chemical Check: Ammonium/Acid? Source->Check Liquid Waste Incinerator High-Temp Incineration Source->Incinerator Solid/Resin Bleach Chemical Deactivation (10% Hypochlorite) Check->Bleach No (Safe) SolventBin Halogenated Waste Carboy Check->SolventBin Yes (Risk of Gas) Bleach->SolventBin Deactivated Base Hydrolysis (1N NaOH) Base->SolventBin Deactivated SolventBin->Incinerator

Figure 2: Logical workflow for liquid waste deactivation. Note the critical check for chemical compatibility before adding bleach.

Documentation & Compliance

To maintain a self-validating safety system, record the following in your Chemical Hygiene Plan (CHP) :

  • SDS Availability: Ensure the Safety Data Sheet (SDS) for "Odorranain-F-RA1" (or the generic "Synthetic Peptide - Bioactive") is accessible.

  • Waste Manifest: Declare the waste as "RCRA Hazardous" if it contains >1% TFA or spent solvents (D001 Ignitable, F002 Solvents).

  • Chain of Custody: Document the transfer of waste carboys to your EHS provider, noting "Bioactive Peptide" on the profile.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Isidoro, C., et al. (2022). "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges." Green Chemistry, 24, 24-29. [Link]

  • World Health Organization (WHO). (2004). Laboratory Biosafety Manual - Third Edition. (Referencing decontamination of biological toxins).[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.